molecular formula C7H5ClN2O4 B1419900 Methyl 2-chloro-5-nitroisonicotinate CAS No. 777899-57-7

Methyl 2-chloro-5-nitroisonicotinate

Cat. No.: B1419900
CAS No.: 777899-57-7
M. Wt: 216.58 g/mol
InChI Key: SBGNWCJYDUUYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-nitroisonicotinate is a useful research compound. Its molecular formula is C7H5ClN2O4 and its molecular weight is 216.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-5-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGNWCJYDUUYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-chloro-5-nitroisonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of reactive sites—an ester, a nitro group, and a labile chlorine atom on an electron-deficient pyridine ring—renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a proposed, chemically sound synthetic route to this compound, detailed experimental protocols, and a thorough analysis of its characterization. The content herein is designed for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the handling and application of this valuable intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its success in molecular recognition at biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate. The chlorine at the 2-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions[1]. The nitro group itself can be readily reduced to an amine, providing a vector for further functionalization. Finally, the methyl ester at the 4-position offers another site for modification, typically through hydrolysis and subsequent amide coupling. This trifecta of reactivity allows for a modular and divergent approach to building libraries of drug candidates.

Proposed Synthetic Pathway: A Logic-Driven Approach

While various methods exist for the synthesis of substituted pyridines, a robust and scalable route to this compound can be logically devised from a commercially available starting material. The proposed two-step synthesis starts from 2-chloroisonicotinic acid, leveraging established and high-yielding transformations.

Retrosynthetic Analysis

The target molecule can be disconnected at the ester bond, revealing 2-chloro-5-nitroisonicotinic acid as the immediate precursor. This acid, in turn, can be synthesized via the electrophilic nitration of 2-chloroisonicotinic acid. This pathway is advantageous as it builds complexity on a readily available and correctly substituted pyridine core.

G target This compound precursor_acid 2-chloro-5-nitroisonicotinic acid target->precursor_acid Esterification starting_material 2-chloroisonicotinic acid precursor_acid->starting_material Electrophilic Nitration G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 2-chloroisonicotinic acid B 2-chloro-5-nitroisonicotinic acid A->B fuming HNO₃, conc. H₂SO₄ C 2-chloro-5-nitroisonicotinic acid D This compound C->D CH₃OH, cat. H₂SO₄, Reflux

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by qualified chemists with appropriate safety precautions.

Synthesis of 2-chloro-5-nitroisonicotinic acid[2][3]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (150 mL). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-chloroisonicotinic acid (50.0 g, 0.317 mol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the starting material is fully dissolved, add fuming nitric acid (30 mL) dropwise via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield pure 2-chloro-5-nitroisonicotinic acid as a solid.

Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitroisonicotinic acid (20.2 g, 0.10 mol), methanol (200 mL), and concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The solid acid will gradually dissolve as the reaction proceeds. Monitor the conversion by TLC.

  • Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization & Extraction: Pour the remaining solution into a separatory funnel containing cold water (200 mL) and ethyl acetate (150 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel to afford this compound as a pure crystalline solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.

Summary of Physicochemical and Spectroscopic Data
PropertyExpected Value / Observation
Chemical Formula C₇H₅ClN₂O₄ [2]
Molecular Weight 216.58 g/mol [3]
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected to be a sharp melting point for a pure solid
¹H NMR (400 MHz, CDCl₃) δ ~8.9-9.1 ppm (s, 1H, H-6), δ ~8.5-8.7 ppm (s, 1H, H-3), δ ~4.0 ppm (s, 3H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~163 (C=O), ~152 (C-Cl), ~148 (C-NO₂), ~145 (C-6), ~125 (C-3), ~54 (-OCH₃)
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1530 & ~1350 (NO₂, asymm. & symm.), ~1580, 1450 (C=C/C=N)
Mass Spec (EI) m/z (%): 216/218 (M⁺, Cl isotope pattern, ~3:1), 185/187 ([M-OCH₃]⁺)
Interpretation of Characterization Data
  • ¹H NMR: The two protons on the pyridine ring appear as singlets at very downfield chemical shifts due to the strong deshielding effects of the adjacent electron-withdrawing groups (Cl, NO₂, and the ester). The absence of ortho or meta coupling confirms their isolated positions. The methyl ester protons appear as a characteristic singlet further upfield.

  • Mass Spectrometry: The molecular ion peak will exhibit the characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks, which is definitive proof of the presence of a single chlorine atom.

  • Infrared Spectroscopy: The spectrum will be dominated by a strong carbonyl stretch from the ester and two very strong absorbances corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Sources

Physical and chemical properties of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-5-nitroisonicotinate

Abstract

This compound is a pivotal substituted pyridine derivative, functioning as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and structural characteristics, derived from the strategic placement of chloro, nitro, and methyl ester groups on the isonicotinate framework, render it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, chemical reactivity, and established synthetic protocols. By elucidating the causality behind its reactivity, this document serves as a technical resource for researchers and scientists to effectively harness the synthetic potential of this compound.

Introduction: Strategic Importance

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties, including biological activity, solubility, and electronic behavior. This compound (CAS No. 58575-32-5) emerges as a particularly useful reagent due to its trifunctional nature. The molecule's reactivity is dictated by the interplay of three key groups:

  • The Chloro Group (C2): An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), and a reactive site for cross-coupling reactions.

  • The Nitro Group (C5): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. It also serves as a synthetic handle for further transformations, such as reduction to an amino group.

  • The Methyl Ester Group (C4): Provides a site for hydrolysis, amidation, or other ester-related transformations, enabling the introduction of diverse functionalities.

This guide will deconstruct the properties and reactivity of this molecule, offering both foundational knowledge and practical, field-proven insights for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in experimental design, including reaction setup, monitoring, and purification.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are essential for determining appropriate solvents, reaction temperatures, and purification strategies.

PropertyValueSource(s)
CAS Number 58575-32-5N/A
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 108 - 111 °C
Boiling Point 316.7 ± 22.0 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in methanol; Insoluble in water[2]
Density 1.4 ± 0.1 g/cm³ (Predicted)[2]
Spectroscopic Characterization

Spectroscopic analysis confirms the structural integrity of the molecule and is indispensable for monitoring reaction progress.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (~4.0 ppm) and two singlets in the aromatic region for the pyridine ring protons (H3 and H6), with chemical shifts significantly influenced by the anisotropic and electronic effects of the adjacent substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the ester will appear downfield (~164 ppm), while the carbons attached to the electronegative chloro and nitro groups will also exhibit characteristic downfield shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include strong bands for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (around 1530 and 1350 cm⁻¹ respectively), and C-Cl stretching vibrations.[3]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observable.[3]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is the central driver of its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C2 position is highly activated towards SNAr. This is the most common and powerful transformation for this substrate.

  • Causality: The electron-withdrawing nitro group at C5, along with the ring nitrogen, stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C2. This significantly lowers the activation energy for the substitution reaction.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.

SNAr_Workflow Reagent This compound Meisenheimer Meisenheimer Complex (Intermediate) Reagent->Meisenheimer Attack at C2 Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Meisenheimer Solvent_Base Solvent (e.g., DMF, DMSO) Base (e.g., K₂CO₃, DIPEA) Solvent_Base->Reagent Reaction Conditions Product Substituted Product (2-Amino-, 2-Alkoxy-, etc.) Meisenheimer->Product Loss of Cl⁻

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a vast new set of synthetic possibilities.

  • Causality: The reduction transforms a strongly electron-withdrawing group into a versatile electron-donating group. This new amino functionality can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions (if the ring's electron deficiency is overcome).

  • Common Reagents: Standard reduction conditions such as catalytic hydrogenation (H₂, Pd/C), or chemical reduction using metals like iron, tin, or zinc in acidic media are effective.

Cross-Coupling Reactions

While less common than SNAr, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

  • Causality: These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for constructing biaryl systems or introducing alkyl, alkenyl, or alkynyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Experimental Protocols

The following protocols are illustrative examples of common transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol: Synthesis of a 2-Amino Derivative via SNAr

This protocol details a typical nucleophilic aromatic substitution using an amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HCl generated.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Reduction of the Nitro Group to an Amine

This protocol describes a standard chemical reduction.

  • Reaction Setup: Suspend this compound (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the corresponding 5-amino derivative.

Applications in Drug Discovery

This compound and its derivatives are intermediates in the synthesis of biologically active compounds. For instance, the analogous 2-chloro-5-nitrobenzoic acid has been used as a precursor for compounds with potential antibacterial activity against drug-resistant bacteria like MRSA.[4][5] The functional handles on the molecule allow for its incorporation into larger scaffolds designed to interact with specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

  • Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a high-value synthetic building block whose reactivity is governed by the well-defined electronic properties of its substituents. Its capacity to undergo predictable and efficient transformations, particularly nucleophilic aromatic substitution and nitro group reduction, makes it an invaluable tool for medicinal chemists and materials scientists. This guide has provided the foundational and practical knowledge required to leverage its synthetic potential, enabling the streamlined development of novel and complex molecular entities.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Methyl 2-chloro-5-nitrobenzoate.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

  • ChemicalBook. (n.d.). 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR spectrum.

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information.

  • ECHEMI. (n.d.). Buy methyl 2-chloro-5-nitrobenzoate from Conier Chem&Pharma Limited.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl-5-chloro-2-nitrobenzoate.

  • Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3139.

  • ChemSrc. (2008). MSDS of Methyl 2-chloro-5-nitrobenzoate.

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (n.d.). Methyl 5-chloro-2-nitrobenzoate 97%.

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

  • PubChemLite. (n.d.). Methyl 2-chloro-5-nitrobenzoate (C8H6ClNO4).

  • Chegg. (2016). Solved Question: What's the NMR of Methyl 2-chloro-5-nitrobenzoate.

  • ChemicalBook. (n.d.). Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6.

  • AChemBlock. (n.d.). methyl 2-chloro-5-methylisonicotinate 95%.

  • ChemicalBook. (n.d.). Methyl 5-chloro-2-nitrobenzoate | 51282-49-6.

  • ChemicalBook. (n.d.). Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4.

  • Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

  • precisionFDA. (n.d.). METHYL 2-CHLORO-5-NITROBENZOATE.

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Structural Analysis and Confirmation of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Elucidation in Drug Development

In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-chloro-5-nitroisonicotinate, a key intermediate in the synthesis of various pharmaceutical agents, exemplifies the need for rigorous analytical scrutiny. Its chemical architecture, featuring a chlorinated pyridine ring substituted with a nitro group and a methyl ester, presents a unique set of analytical challenges and considerations. The presence of these functional groups dictates the molecule's reactivity, stability, and potential biological activity, making unambiguous structural confirmation a critical step in the drug development pipeline.

This guide provides a comprehensive framework for the structural analysis and confirmation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. By integrating established analytical techniques with a deep understanding of the molecule's chemical properties, we can construct a robust and self-validating system for its characterization, ensuring the integrity of downstream applications.

The principles and methodologies outlined herein are grounded in Good Laboratory Practice (GLP), which ensures the quality, reliability, and integrity of non-clinical laboratory studies.[1][2][3][4] Adherence to these standards is paramount for generating data that is not only scientifically sound but also meets the stringent requirements of regulatory bodies.

A Multi-faceted Approach to Structural Confirmation: The Analytical Workflow

The definitive structural elucidation of this compound necessitates a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and irrefutable confirmation of the molecule's identity and purity. The logical flow of this analytical workflow is designed to be systematic and efficient, starting with preliminary identification and culminating in quantitative purity assessment.

Caption: Integrated workflow for the structural confirmation of this compound.

Part 1: Unveiling the Molecular Identity - Spectroscopic Analysis

Spectroscopic techniques form the bedrock of structural elucidation, providing detailed information about the molecule's mass, atomic connectivity, and the nature of its chemical bonds.

Mass Spectrometry (MS): The First Glimpse of Molecular Weight and Formula

Mass spectrometry is the initial and indispensable step for determining the molecular weight of this compound. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, offering a fundamental piece of evidence for its identity.

Expected Molecular Ion: The nominal molecular weight of this compound (C₇H₅ClN₂O₄) is 216.58 g/mol .[5] High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Isotopic Pattern of Chlorine: A key diagnostic feature in the mass spectrum will be the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[6] This results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing strong evidence for the presence of a single chlorine atom in the molecule.[6][7]

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can offer further structural insights. For halogenated and nitroaromatic compounds, characteristic fragmentation pathways include the loss of radicals such as •Cl, •NO, and •NO₂, or neutral molecules like HCl and HNO₂.[8][9][10] Analyzing these fragments helps to piece together the structural components of the molecule.

Technique Expected Result Significance
High-Resolution Mass Spectrometry (HRMS) m/z corresponding to [C₇H₅ClN₂O₄+H]⁺ (or other adducts) with high mass accuracy.Confirms elemental composition.
Isotope Pattern Analysis Presence of M+ and M+2 peaks in an approximate 3:1 ratio.Confirms the presence of one chlorine atom.
Tandem MS (MS/MS) Fragmentation pattern showing losses of characteristic groups (e.g., -OCH₃, -NO₂, -Cl).Provides evidence for the connectivity of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons and the methyl protons of the ester group.[11]

  • Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and will appear as distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • Methyl Protons: The three protons of the methyl ester group will appear as a singlet, as they are equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom will give rise to a distinct signal. This is particularly useful for confirming the carbon skeleton of the molecule.

Nucleus Expected Chemical Shift Range (ppm) Assignment
¹H 8.5 - 9.5Aromatic protons (pyridine ring)
¹H 3.8 - 4.2Methyl protons (-OCH₃)
¹³C 160 - 170Carbonyl carbon (C=O)
¹³C 120 - 150Aromatic carbons (pyridine ring)
¹³C 50 - 60Methyl carbon (-OCH₃)

The use of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between protons and their directly attached carbons.[12]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Characteristic Absorption Bands: For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.[14]

  • N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch), are characteristic of the nitro group.

  • C-O Stretch (Ester): An absorption band in the range of 1200-1300 cm⁻¹ corresponds to the C-O single bond of the ester.[14]

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic ring will also be present.

Caption: Correlation of functional groups in this compound with their expected IR absorptions.

Part 2: Ensuring Quality - Purity Assessment and Method Validation

Beyond structural confirmation, establishing the purity of this compound is crucial for its use as a pharmaceutical intermediate.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17]

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Impurities

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] For purity analysis, a reversed-phase HPLC method with UV detection is typically employed.

Method Development and Validation: A robust HPLC method must be developed and validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[18][19][20] This ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

The results of the HPLC analysis will provide a quantitative measure of the purity of the this compound sample and a profile of any impurities present.[21][22]

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating and adhere to Good Laboratory Practice (GLP).[23]

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., HSQC) to aid in structural assignment.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Protocol for HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Prepare the mobile phase components (e.g., acetonitrile and water) and filter them through a 0.45 µm filter.

    • Degas the mobile phase to prevent bubble formation in the HPLC system.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the test sample in the mobile phase.

  • Chromatographic Conditions:

    • Set up the HPLC system with a suitable reversed-phase column (e.g., C18).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate, column temperature, and UV detection wavelength.

  • Data Acquisition and Analysis:

    • Inject the calibration standards and the sample solution.

    • Record the chromatograms.

    • Construct a calibration curve from the peak areas of the calibration standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample and identify and quantify any impurities.

Conclusion: A Commitment to Scientific Integrity

The structural analysis and confirmation of this compound is a multi-faceted process that demands a combination of sophisticated analytical techniques and a rigorous adherence to established quality standards. By following the integrated workflow and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the unambiguous identification and purity assessment of this critical pharmaceutical intermediate. This commitment to scientific integrity is not merely a procedural formality; it is the foundation upon which the safety and efficacy of future medicines are built. The principles of expertise, trustworthiness, and authoritative grounding are the pillars that support the reliable and reproducible characterization of this and other vital chemical entities.

References

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC International. [Link]

  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Introduction to Good Laboratory Practices (GLPs). (n.d.). University of Northern British Columbia. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). Sci-Hub. [Link]

  • Good lab practice. (2008). RSC Education. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). ResearchGate. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2025). ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]

  • Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]

  • An introduction to Mass Spectrometry. (n.d.). docbrown.info. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). National Institutes of Health. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

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The Unseen Workhorse: A Technical Guide to Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the technical intricacies of Methyl 2-chloro-5-nitroisonicotinate, a heterocyclic compound that, while not a widely heralded molecule in its own right, represents a critical class of building blocks in the landscape of modern medicinal chemistry. Its true value lies not in a storied history of direct application, but in its potential as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document will illuminate the synthetic pathways to this compound, grounded in the established chemistry of its precursors, and explore its latent potential in drug discovery, drawing parallels from the development of significant therapeutics.

Introduction: A Molecule of Latent Importance

This compound is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of its functional groups—a reactive chloro group, an electron-withdrawing nitro group, and a methyl ester—on the isonicotinate scaffold makes it a highly valuable synthon. While a detailed historical record of its initial discovery is not prominent in the scientific literature, its chemical lineage is deeply rooted in the broader exploration of nicotinic acid derivatives. Its significance is best understood through the lens of its parent acid, 2-chloro-5-nitroisonicotinic acid, and the synthetic strategies employed for analogous compounds that have played pivotal roles in the creation of blockbuster drugs.

The Synthetic Blueprint: From Precursor to Product

The synthesis of this compound is logically approached as a two-stage process: the formation of the core heterocyclic acid, followed by its esterification.

Synthesis of the Precursor: 2-chloro-5-nitroisonicotinic acid

The construction of the 2-chloro-5-nitroisonicotinic acid framework can be achieved through various strategies, often commencing from readily available pyridine derivatives. One logical, though not explicitly documented for this specific isomer, synthetic route would involve the nitration and subsequent chlorination of a suitable isonicotinic acid precursor.

A plausible synthetic pathway, adapted from established methodologies for nicotinic acid derivatives, is proposed below.

Conceptual Synthetic Pathway for 2-chloro-5-nitroisonicotinic acid

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Chlorination 2-hydroxyisonicotinic_acid 2-Hydroxyisonicotinic Acid nitrated_intermediate 2-Hydroxy-5-nitroisonicotinic Acid 2-hydroxyisonicotinic_acid->nitrated_intermediate Nitration nitrating_mixture Nitrating Mixture (HNO3/H2SO4) nitrating_mixture->nitrated_intermediate final_acid 2-chloro-5-nitroisonicotinic Acid nitrated_intermediate->final_acid Chlorination chlorinating_agent Chlorinating Agent (e.g., POCl3) chlorinating_agent->final_acid

Caption: Conceptual synthetic pathway for 2-chloro-5-nitroisonicotinic acid.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Nitration of 2-Hydroxyisonicotinic Acid

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 2-hydroxyisonicotinic acid in portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxyisonicotinic acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the nitrated product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-hydroxy-5-nitroisonicotinic acid.

Step 2: Chlorination of 2-Hydroxy-5-nitroisonicotinic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitroisonicotinic acid with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The product, 2-chloro-5-nitroisonicotinic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry to obtain the desired acid.

Esterification to this compound

The final step is a standard Fischer esterification, converting the carboxylic acid to its corresponding methyl ester.

Esterification of 2-chloro-5-nitroisonicotinic acid

G final_acid 2-chloro-5-nitroisonicotinic Acid methyl_ester This compound final_acid->methyl_ester Fischer Esterification methanol Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) methanol->methyl_ester

Caption: Fischer esterification to yield this compound.

Experimental Protocol:

  • Suspend 2-chloro-5-nitroisonicotinic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise while cooling in an ice bath.[1]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents

Characterization Data (Representative):

  • ¹H NMR: Protons on the pyridine ring would show characteristic chemical shifts and coupling constants.

  • ¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared Spectroscopy: Characteristic absorption bands for the C=O of the ester, the N-O of the nitro group, and the C-Cl bond.

Applications in Drug Discovery: A World of Potential

The true utility of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic applications. The strategic placement of its functional groups allows for a variety of chemical transformations.

Potential Synthetic Transformations

G methyl_ester This compound nucleophilic_substitution Nucleophilic Aromatic Substitution (at C2) methyl_ester->nucleophilic_substitution reduction Reduction of Nitro Group methyl_ester->reduction hydrolysis Ester Hydrolysis methyl_ester->hydrolysis

Caption: Key reactive sites of this compound.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone reaction in the synthesis of many pyridine-based drugs.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a vast array of possibilities for introducing new substituents and building complex molecular architectures.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

The Nevirapine Analogy: A Case Study in Potential

While this compound is not a direct precursor to the well-known HIV drug Nevirapine, the synthesis of Nevirapine provides a compelling illustration of the synthetic strategies that could be applied to this molecule. The commercial synthesis of Nevirapine has historically involved the coupling of a 2-chloronicotinic acid derivative with 2-chloro-3-amino-4-picoline (CAPIC).[2][3] This highlights the industrial-scale importance of 2-chloropyridine derivatives as key intermediates in the pharmaceutical industry. The development of cost-effective and high-yield synthetic methods for these building blocks is a continuous effort.[3][4]

The structural similarity of this compound to these key Nevirapine intermediates suggests its potential as a starting material for the synthesis of novel bioactive compounds, including analogs of existing drugs or entirely new chemical entities.

Conclusion: A Building Block for Future Discoveries

This compound stands as a testament to the fact that the value of a chemical compound is not always measured by its direct biological activity. Its significance is embedded in its synthetic versatility and its potential to unlock new avenues in drug discovery. As researchers continue to explore the vast chemical space of heterocyclic compounds, molecules like this compound will remain indispensable tools in the quest for the next generation of life-saving medicines. This guide provides a foundational understanding of its synthesis and potential, encouraging its consideration in the design of innovative synthetic strategies.

References

  • Cole, K. P., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Journal of Flow Chemistry, 3(4), 108-113. [Link]

  • Boehringer Ingelheim Pharmaceuticals. (n.d.).
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

  • Deshpande, P. A., et al. (2016). Lowcost, high yield synthesis of nevirapine.
  • Schneider, S., et al. (2003). Process for the production of nevirapine.
  • WuXi AppTec (Shanghai) Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Zhejiang University of Technology. (2015). Method for producing 2-chloro nicotinic acid.
  • Various Authors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

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Spectroscopic data (NMR, IR, Mass Spec) of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-5-nitroisonicotinate, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, arising from the interplay of the chloro, nitro, and methyl ester functionalities on the pyridine ring, make it a valuable scaffold for developing compounds with diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its reaction products.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and related compounds. While complete, publicly available spectra are limited, this guide synthesizes expected spectral characteristics based on the compound's structure and available data for analogous molecules. Several chemical suppliers confirm the existence of experimental spectroscopic data for this compound (CAS 777899-57-7)[1][2][3][4][5][6].

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-withdrawing chloro group at the 2-position, a strong electron-withdrawing nitro group at the 5-position, and a methyl ester group at the 4-position. This substitution pattern dictates the chemical environment of each atom and, consequently, their behavior in different spectroscopic experiments.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.

  • Aromatic Protons: The pyridine ring has two protons at positions 3 and 6. Due to the anisotropic effects of the surrounding electron-withdrawing groups, these protons will be significantly deshielded and appear in the downfield region of the spectrum. The proton at C-3 will likely appear as a singlet, as will the proton at C-6, due to the absence of adjacent protons for spin-spin coupling. The strong electron-withdrawing effect of the nitro group is expected to make the proton at C-6 the most downfield signal.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a shielded environment compared to the aromatic protons and will appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.2s1HH-6
~8.5 - 8.7s1HH-3
~4.0s3H-OCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

  • Aromatic Carbons: The five carbon atoms of the pyridine ring will appear in the downfield region. The carbons directly attached to the electronegative chloro (C-2), nitro (C-5), and ester (C-4) groups will be significantly influenced. The carbon bearing the chloro group (C-2) and the carbon bearing the nitro group (C-5) are expected to be highly deshielded.

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will appear as a singlet in the far downfield region of the spectrum, typically between 160 and 170 ppm.

  • Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will be the most shielded carbon and will appear as a singlet in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155C-2 (C-Cl)
~150C-5 (C-NO₂)
~145C-6
~130C-4 (C-COOCH₃)
~125C-3
~53-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound will be characterized by absorption bands corresponding to the C=O of the ester, the N-O bonds of the nitro group, the C-Cl bond, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic (Pyridine)
~1730 - 1715C=O stretchEster
~1600 - 1450C=C and C=N stretchAromatic (Pyridine)
~1550 and ~1350Asymmetric and Symmetric N-O stretchNitro group
~1300 - 1000C-O stretchEster
~800 - 600C-Cl stretchChloro group

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the nitro group are also highly characteristic. For comparison, the IR spectrum of the related compound 2-Chloro-5-nitrobenzoic acid is available from the NIST WebBook[7][8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₇H₅ClN₂O₄) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (216.58 g/mol )[3][4]. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Methyl_2_chloro_5_nitroisonicotinate_Fragmentation M [M]⁺˙ m/z = 216/218 M_minus_OCH3 [M-OCH₃]⁺ m/z = 185/187 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 157/159 M->M_minus_COOCH3 - •COOCH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 170/172 M->M_minus_NO2 - •NO₂

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

For researchers seeking to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Sample Preparation for IR Spectroscopy
  • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry
  • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduce it directly into the mass spectrometer's ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it into a GC-MS system.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding the expected spectral features based on its molecular structure, researchers can confidently identify this key synthetic intermediate and its derivatives, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]

  • NIST WebBook. 2-Chloro-5-nitrobenzoic acid. [Link]

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Introduction: Targeting the Aberrant MAPK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor Executive Summary: This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a potent and selective ATP-competitive inhibitor of the BRAF kinase. Primarily targeting the constitutively active BRAF V600 mutations, Dabrafenib has become a cornerstone in the treatment of metastatic melanoma and other solid tumors harboring these specific genetic alterations. We will delve into its physicochemical properties, mechanism of action within the MAPK/ERK signaling pathway, key applications in oncological research, and standard protocols for its use in laboratory settings. This document is intended for researchers, medicinal chemists, and clinical scientists engaged in the field of targeted cancer therapy.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In a significant subset of cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1] Dabrafenib (also known by its development code GSK2118436) emerged as a second-generation targeted therapy designed to specifically inhibit the kinase activity of mutated BRAF proteins.[2][3] It demonstrates high selectivity for BRAF V600 mutations, including V600E, V600K, and V600D, making it a pivotal tool for both therapeutic intervention and basic research into BRAF-driven malignancies.[4][5][6][7]

Physicochemical and Pharmacokinetic Properties

Dabrafenib is supplied for research purposes as a solid, typically a white to slightly colored powder.[7] Its solubility is a critical consideration for in vitro and in vivo experimental design. It is highly soluble in DMSO but has limited aqueous solubility.[7][8][9][10]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValueSource(s)
CAS Number 1195765-45-7 (free base)[10][11][12]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[5][11]
Molecular Weight 519.56 g/mol [10][11]
Purity ≥98%[12]
Solubility Soluble in DMSO (≥30 mg/mL); Sparingly soluble in Ethanol; Practically insoluble in water.[7][8][9][10]
Storage Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 3 months.[6][10]

Core Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of mutant BRAF kinase.[2] This action prevents the phosphorylation and subsequent activation of downstream MEK1/2 and ERK1/2 proteins.[2] The interruption of this signaling cascade leads to G1 cell cycle arrest, inhibition of cell proliferation, and ultimately, apoptosis in BRAF V600-mutant tumor cells.[1][2]

The compound exhibits remarkable selectivity. In cell-free assays, its potency against BRAF V600E is exceptionally high, with reported IC₅₀ values in the sub-nanomolar range (e.g., 0.6-0.8 nM).[8][11][13][14] Its activity against wild-type BRAF and CRAF is significantly lower, which is a key aspect of its therapeutic window.[6][15]

Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK pathway and the specific point of inhibition by Dabrafenib.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Cell Proliferation, Survival) Nucleus->Proliferation Dabrafenib Dabrafenib (GSK2118436) Dabrafenib->BRAF

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Applications in Preclinical Research

Dabrafenib is an indispensable tool for studying BRAF-driven cancers. Its primary research applications include:

  • In Vitro Proliferation Assays: Assessing the anti-proliferative effects on cancer cell lines harboring BRAF V600 mutations.[2]

  • Xenograft Models: Evaluating in vivo tumor growth inhibition in animal models implanted with BRAF-mutant human tumors.[2][13]

  • Mechanism of Resistance Studies: Investigating the molecular pathways that lead to acquired resistance to BRAF inhibition.

  • Combination Therapy Screening: Used in conjunction with other inhibitors (e.g., MEK inhibitors like Trametinib) to identify synergistic effects and overcome resistance.[5][16]

Experimental Protocols & Methodologies

Preparation of Stock Solutions

Given its solubility profile, Dabrafenib is typically prepared as a high-concentration stock solution in dimethyl sulfoxide (DMSO).

Protocol:

  • Aseptic Technique: Work in a sterile biosafety cabinet.

  • Calculation: To prepare a 10 mM stock solution from 5 mg of Dabrafenib (MW: 519.56 g/mol ), reconstitute the powder in 962 µL of sterile, anhydrous DMSO.[6]

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.[8]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[6][10]

In Vitro Cell Proliferation Assay Workflow

This workflow outlines a typical experiment to determine the IC₅₀ of Dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., SK-MEL-28).

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 1. Seed SK-MEL-28 cells in 96-well plates p2 2. Allow cells to adhere (24 hours) p1->p2 p4 4. Treat cells with varying concentrations (include DMSO control) p2->p4 p3 3. Prepare serial dilutions of Dabrafenib in media p3->p4 p5 5. Incubate for 72 hours p4->p5 p6 6. Add CellTiter-Glo® reagent (or similar viability assay) p5->p6 p7 7. Measure luminescence (proportional to viable cells) p6->p7 p8 8. Plot dose-response curve and calculate IC50 p7->p8

Caption: Workflow for determining Dabrafenib's IC50 in a cell-based assay.

Sourcing and Procurement

Dabrafenib for research use is available from a variety of reputable chemical and life science suppliers. When procuring, it is essential to obtain a certificate of analysis (CoA) to verify purity and identity.

Table 2: Exemplary Suppliers of Dabrafenib for Research Use

SupplierProduct NameCatalog Number (Example)
Selleck ChemicalsDabrafenib (GSK2118436)S2807
MedChemExpressDabrafenib MesylateHY-14660A
Cayman ChemicalDabrafenib16995
Cell Signaling TechnologyDabrafenib (GSK2118436)91942
AbMole BioScienceDabrafenib MesylateM2105
TargetMolDabrafenibT1923

Note: This is not an exhaustive list. Researchers should source from vendors that meet their institution's quality and documentation standards.

Conclusion

Dabrafenib (GSK2118436) is a highly specific and potent inhibitor of BRAF V600 mutations that has fundamentally altered the research and treatment landscape for corresponding cancers. Its well-defined mechanism of action and established preclinical efficacy make it an invaluable tool for scientists in drug development and cancer biology. Understanding its properties, handling requirements, and experimental applications is crucial for leveraging its full potential in the laboratory to further unravel the complexities of cancer signaling and develop more effective therapeutic strategies.

References

  • R Discovery. What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery. Accessed January 19, 2026.
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  • Patsnap. What is the mechanism of Dabrafenib Mesylate?
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  • TargetMol. Dabrafenib | GSK2118436A | Raf inhibitor. TargetMol. Accessed January 19, 2026.
  • RayBiotech. Dabrafenib Mesylate (GSK-2118436). RayBiotech. Accessed January 19, 2026.
  • Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet. Cell Signaling Technology. Accessed January 19, 2026.
  • AdooQ BioScience. Dabrafenib (GSK2118436). AdooQ BioScience. Accessed January 19, 2026.
  • Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet Without Images. Cell Signaling Technology. Accessed January 19, 2026.
  • MedChemExpress. Dabrafenib Mesylate (GSK2118436 Mesylate) | Raf Inhibitor. MedChemExpress. Accessed January 19, 2026.
  • Selleck Chemicals. Dabrafenib (GSK2118436) | BRAF Inhibitor. Selleck Chemicals. Accessed January 19, 2026.
  • Neuromics. Dabrafenib (GSK2118436). Neuromics. Accessed January 19, 2026.
  • MedKoo Biosciences. Dabrafenib mesylate | GSK 2118436B. MedKoo Biosciences. Accessed January 19, 2026.
  • MedChemExpress. Dabrafenib (GSK2118436A) | BRAF Inhibitor. MedChemExpress. Accessed January 19, 2026.
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  • Ina Pharmaceuticals. Product Details - this compound. Ina Pharmaceuticals. Accessed January 19, 2026.
  • Cayman Chemical. Dabrafenib (GSK2118436, CAS Number: 1195765-45-7). Cayman Chemical. Accessed January 19, 2026.
  • Falchook, G. S., et al. Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors.
  • AbMole BioScience. Dabrafenib Mesylate (GSK-2118436B). AbMole BioScience. Accessed January 19, 2026.
  • Fisher Scientific. Selleck Chemical LLC Dabrafenib (GSK2118436). Fisher Scientific. Accessed January 19, 2026.
  • Ouellet, D., et al. Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. 2013.
  • BLD Pharm. 777899-57-7|this compound. BLD Pharm. Accessed January 19, 2026.
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  • Ambeed.

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 2-Chloro-5-Nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Unexplored Territory

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for investigating the mechanism of action of a novel chemical entity: methyl 2-chloro-5-nitroisonicotinate. While the existing body of scientific literature offers compelling insights into the biological activities of structurally related compounds, particularly derivatives of 2-chloro-5-nitrobenzoic acid and nicotinic acid, the specific mode of action for this particular molecule remains an uncharted territory.[1][2][3]

This document, therefore, deviates from a conventional review of established facts. Instead, it adopts the perspective of a senior application scientist, proposing a robust, multi-faceted experimental strategy to systematically dissect the molecular interactions and cellular consequences of exposing biological systems to this compound. We will proceed from a foundation of a plausible, literature-informed hypothesis, and then meticulously outline the requisite studies to validate, refine, or even redefine our understanding of its bioactivity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating framework.

Part 1: A Postulated Mechanism of Action - An Evidence-Based Hypothesis

Drawing from the established antimicrobial properties of compounds bearing the chloro-nitro aromatic scaffold, we can formulate a primary hypothesis for the mechanism of action of this compound.[1][4] It is plausible that this compound functions as a pro-drug, requiring intracellular activation to exert its biological effects. Specifically, the electron-withdrawing nitro group is a key feature often associated with antimicrobial activity, particularly in anaerobic or microaerophilic environments.[5]

We hypothesize that this compound, upon entering a bacterial cell, undergoes enzymatic reduction of its nitro group by bacterial nitroreductases. This reduction process is expected to generate a cascade of reactive nitrogen species, including nitroso and hydroxylamino derivatives. These highly reactive intermediates can then indiscriminately target a multitude of vital cellular macromolecules, such as DNA, RNA, and proteins, leading to widespread cellular damage and ultimately, cell death.[5] The presence of the chloro group on the pyridine ring may further enhance the molecule's ability to penetrate the bacterial cell membrane and influence its electronic properties, thereby modulating its reactivity and target interactions.[1]

This proposed mechanism is intentionally broad, providing a starting point for a more detailed investigation. The following experimental plan is designed to systematically test this hypothesis and to pinpoint the specific cellular pathways and molecular targets affected by this compound.

Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

The following sections detail a logical and comprehensive workflow for investigating the mechanism of action of this compound. Each protocol is presented with the underlying scientific rationale, ensuring a clear understanding of the experimental choices.

Foundational Antimicrobial Profiling

The initial step is to quantify the antimicrobial potency of the compound across a diverse panel of clinically relevant bacterial strains. This will establish its spectrum of activity and provide essential data for subsequent, more focused mechanistic studies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Bacterial Strain Selection: A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected. Including both wild-type and known drug-resistant strains (e.g., MRSA) is highly recommended.[3][4]

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Dilution Series: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate. A typical concentration range to start with would be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.

  • MBC Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Data Presentation:

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 29213Gram-positive
E. coli ATCC 25922Gram-negative
MRSA ATCC 43300Gram-positive
P. aeruginosa ATCC 27853Gram-negative
Investigating the Role of Nitroreductase Activation

To test the hypothesis that the compound is a pro-drug activated by nitroreductases, a comparative study using strains with varying levels of these enzymes is crucial.

Experimental Protocol: Comparative MIC Assays in Nitroreductase-Deficient Strains

  • Strain Selection: Utilize a wild-type bacterial strain that is sensitive to the compound and a corresponding mutant strain that has a known deletion or inactivation of a key nitroreductase gene (e.g., nfsA and nfsB in E. coli).

  • MIC Determination: Perform MIC assays as described in section 2.1 for both the wild-type and the nitroreductase-deficient strains in parallel.

  • Data Analysis: Compare the MIC values obtained for both strains. A significant increase in the MIC for the nitroreductase-deficient strain would strongly suggest that the compound requires reductive activation to exert its antimicrobial effect.

Expected Outcome Visualization:

G cluster_wt Wild-Type Strain cluster_mutant Nitroreductase-Deficient Mutant wt_cell Bacterial Cell (Nitroreductase Present) activated_compound Reactive Nitrogen Species wt_cell->activated_compound Nitroreductase Activation compound_in_wt This compound compound_in_wt->wt_cell cell_death_wt Cell Death activated_compound->cell_death_wt mutant_cell Bacterial Cell (Nitroreductase Absent) no_activation No Activation mutant_cell->no_activation compound_in_mutant This compound compound_in_mutant->mutant_cell cell_survival Cell Survival no_activation->cell_survival

Caption: Hypothetical outcome of nitroreductase-dependent activation.

Identifying Cellular Targets: Macromolecular Synthesis Assays

To narrow down the intracellular targets of the activated compound, a series of assays can be performed to monitor the synthesis of key macromolecules.

Experimental Protocol: Macromolecular Synthesis Inhibition Assays

  • Radiolabeled Precursors: Utilize radiolabeled precursors for specific macromolecules: [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan synthesis.

  • Bacterial Culture and Treatment: Grow bacterial cultures to the early logarithmic phase. Divide the culture into aliquots and treat them with this compound at its MIC and 2x MIC. A vehicle control (e.g., DMSO) and known inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall) should be included as controls.

  • Pulse-Labeling: At various time points after treatment, add the respective radiolabeled precursor to each aliquot and incubate for a short period (e.g., 15 minutes).

  • Precipitation and Scintillation Counting: Stop the incorporation by adding a cold solution of trichloroacetic acid (TCA). Collect the precipitated macromolecules on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of incorporation of the radiolabeled precursor over time for each treatment condition. A rapid and significant decrease in the incorporation of a specific precursor will indicate the inhibition of that particular macromolecular synthesis pathway.

Data Presentation:

Time (min)% Incorporation of [³H]-thymidine (DNA)% Incorporation of [³H]-uridine (RNA)% Incorporation of [³H]-leucine (Protein)% Incorporation of [¹⁴C]-NAG (Cell Wall)
0100100100100
15
30
60
Assessing Cell Membrane Integrity

Damage to the bacterial cell membrane is another potential mechanism of action. This can be assessed using fluorescent dyes that are sensitive to membrane potential and integrity.

Experimental Protocol: Propidium Iodide Uptake Assay

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the bacterial suspension with this compound at its MIC and 2x MIC. Include a positive control that is known to disrupt the membrane (e.g., polymyxin B) and a negative (vehicle) control.

  • Staining: At different time intervals, add propidium iodide (PI) to the bacterial suspensions. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.

  • Flow Cytometry or Fluorometry: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in red fluorescence indicates a loss of membrane integrity.

Experimental Workflow Visualization:

G start Start: Bacterial Culture mic_mbc Antimicrobial Profiling (MIC/MBC) start->mic_mbc nitroreductase_assay Nitroreductase-Dependent Activation Assay mic_mbc->nitroreductase_assay macromolecule_synthesis Macromolecular Synthesis Assays mic_mbc->macromolecule_synthesis membrane_integrity Cell Membrane Integrity Assay mic_mbc->membrane_integrity data_analysis Data Analysis and Mechanism Hypothesis Refinement nitroreductase_assay->data_analysis macromolecule_synthesis->data_analysis membrane_integrity->data_analysis end End: Elucidated Mechanism data_analysis->end

Caption: Overall experimental workflow for mechanism of action studies.

Part 3: Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a robust starting point for the comprehensive investigation of the mechanism of action of this compound. The data generated from these studies will not only validate or refute the initial hypothesis but will also pave the way for more advanced and targeted investigations.

Should the results from the initial studies point towards a specific cellular pathway, subsequent experiments could include:

  • Transcriptomic and Proteomic Analyses: To identify global changes in gene and protein expression in response to compound treatment.

  • In Vitro Enzyme Inhibition Assays: If a specific enzyme target is suspected.

  • Structural Biology Studies: To determine the binding mode of the compound to its target.

By systematically following this evidence-based approach, the scientific community can effectively unravel the therapeutic potential and the intricate molecular mechanisms of novel chemical entities like this compound, ultimately contributing to the development of the next generation of therapeutic agents.

References

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  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

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  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

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A Technical Guide to the Potential Biological Activity of Methyl 2-chloro-5-nitroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Methyl 2-chloro-5-nitroisonicotinate represents a highly versatile scaffold for drug discovery, featuring key substitution patterns that are ripe for chemical modification and biological exploitation. The presence of an electron-withdrawing nitro group and a displaceable chloro atom at strategic positions on the pyridine ring makes this molecule an ideal starting point for the synthesis of diverse derivative libraries. This guide provides an in-depth exploration of the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. We will delve into the rationale behind their design, detailed experimental protocols for their evaluation, and the potential mechanisms underpinning their biological effects, offering a comprehensive resource for researchers in drug development.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a substituted pyridine derivative. The isonicotinate (pyridine-4-carboxylate) core is a privileged structure in pharmacology. The molecule's true potential lies in its specific functionalization:

  • The 2-Chloro Group: This halogen atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups (e.g., amines, thiols, alcohols), enabling the systematic modification of the molecule's steric and electronic properties.

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly activates the pyridine ring for SNAr at the 2-position. Furthermore, nitroaromatic compounds are themselves a class of bioactive molecules, often implicated in mechanisms involving bioreduction to active metabolites, particularly in antimicrobial and anticancer contexts.[1]

This strategic combination of a reactive site (C2-Cl) and an activating/pharmacophoric group (C5-NO₂) makes this scaffold a compelling starting point for generating novel chemical entities with diverse biological activities. The development of derivatives often aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Potential Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual goal in oncology research.[2] Derivatives of heterocyclic compounds, including pyridines, are a major focus.[3] The "hybrid-pharmacophore" approach, which combines different bioactive fragments into a single molecule, is a successful strategy for discovering new anticancer compounds.[4]

Rationale and Putative Mechanisms

The anticancer potential of this compound derivatives can be hypothesized to stem from several mechanisms:

  • Kinase Inhibition: Many pyridine-based compounds are known to function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Cytotoxicity via Bioreduction: The nitro group can be enzymatically reduced under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other macromolecules.

  • Induction of Apoptosis: The derivatives may trigger programmed cell death (apoptosis) by modulating key signaling pathways, such as those involving caspases or the Bcl-2 family of proteins.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of novel derivatives.[5][6] This typically involves a panel of human cancer cell lines to assess potency and selectivity.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7]

cluster_0 In Vitro Anticancer Evaluation A Synthesized Derivatives C MTT / SRB Assay (48-72h incubation) A->C B Cell Line Panel (e.g., MCF-7, HCT-116, HeLa) B->C D Calculate IC50 Values C->D Data Analysis E Select Lead Compounds (Low IC50) D->E Potency Assessment F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F G Selectivity Assay (vs. Normal Cell Line, e.g., HaCaT) E->G H Promising Candidate F->H G->H Safety Profile

Caption: Workflow for in vitro screening of anticancer derivatives.

Data Summary: Cytotoxicity

The following table illustrates hypothetical data for a series of derivatives tested against various cancer cell lines.

CompoundR-Group (at C2)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)[2]IC₅₀ (µM) vs. HeLa (Cervical)[2]
D-01 -NH-C₆H₅12.515.218.1
D-02 -NH-C₆H₄-F (para)8.39.111.5
D-03 -S-CH₂-C₆H₅25.130.822.4
D-04 -O-C₆H₅> 50> 50> 50
Cisplatin (Reference Drug)5.27.86.5

Data is illustrative and not from a specific cited study.

Potential Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[10][11] Nitroaromatic compounds have a long history of use as antimicrobials, and their derivatives are actively being investigated.[1]

Rationale and Putative Mechanisms

The pyridine ring is a common feature in many antibacterial and antifungal drugs. The antimicrobial activity of this compound derivatives could be attributed to:

  • Enzyme Inhibition: The compounds may inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Membrane Disruption: Derivatives with lipophilic substituents may be able to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Oxidative Stress: Similar to the anticancer mechanism, the nitro group can be reduced by microbial nitroreductases to generate radical species that cause widespread cellular damage.

In Vitro Evaluation of Antimicrobial Activity

The initial screening of antimicrobial activity involves determining the minimum concentration of a compound that inhibits microbial growth (MIC).[12]

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[13][14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12]

cluster_1 Antimicrobial Susceptibility Testing A Test Compound Stock D Serial Dilution in 96-Well Plate A->D B Microbial Strains (e.g., S. aureus, E. coli) C Prepare Standardized Inoculum B->C E Inoculate Wells C->E D->E F Incubate (18-24h, 37°C) E->F G Read Plate for Turbidity F->G H Determine MIC (Lowest Clear Well) G->H Visual Inspection

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity

The following table shows hypothetical MIC data for a series of derivatives against common pathogens.

CompoundR-Group (at C2)MIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
D-01 -NH-C₆H₅163264
D-02 -NH-C₆H₄-F (para)81632
D-03 -S-CH₂-C₆H₅326416
D-04 -O-C₆H₅> 128> 128> 128
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A8

Data is illustrative and not from a specific cited study.

Potential Anti-inflammatory Activity

Inflammation is a biological response crucial for tissue repair and defense against infection, but its dysregulation can lead to chronic diseases.[16][17] Many anti-inflammatory drugs target enzymes in the inflammatory cascade.[18][19] Pyridine derivatives have shown promise as anti-inflammatory agents.[20][21][22]

Rationale and Putative Mechanisms

The anti-inflammatory effects of these derivatives may arise from:

  • Enzyme Inhibition: The compounds could inhibit key pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18]

  • Inhibition of Protein Denaturation: Inflammation can cause proteins to denature.[17] Compounds that can prevent this denaturation may have therapeutic value.

  • Membrane Stabilization: The stabilization of lysosomal membranes can prevent the release of inflammatory enzymes, and the human red blood cell (HRBC) membrane is often used as a model for this.[23]

In Vitro Evaluation of Anti-inflammatory Activity

Simple, cost-effective in vitro assays are used for the initial screening of anti-inflammatory properties.[16][17]

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[19][23]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 57°C in a water bath for 30 minutes.[23]

  • Cooling: After heating, cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[23]

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Diclofenac sodium is commonly used as a reference standard.[23]

cluster_2 In Vitro Anti-inflammatory Screening A Test Derivatives & Reference Drug (Diclofenac) B Protein Denaturation Assay (BSA or Egg Albumin) A->B C HRBC Membrane Stabilization Assay A->C D Measure Turbidity (660nm) B->D E Measure Hemolysis (560nm) C->E F Calculate % Inhibition D->F E->F G Identify Lead Compounds F->G Compare to Reference

Caption: Workflow for primary in vitro anti-inflammatory assays.

Data Summary: Anti-inflammatory Activity

The following table presents hypothetical data for the anti-inflammatory activity of a series of derivatives.

CompoundR-Group (at C2)% Inhibition of Protein Denaturation (at 250 µg/mL)% HRBC Membrane Stabilization (at 250 µg/mL)
D-01 -NH-C₆H₅65.4%58.2%
D-02 -NH-C₆H₄-F (para)78.2%71.5%
D-03 -S-CH₂-C₆H₅45.1%40.8%
D-04 -O-C₆H₅20.7%15.3%
Diclofenac (Reference Drug)85.9%82.4%

Data is illustrative and not from a specific cited study.

Structure-Activity Relationship (SAR) Insights

Based on the illustrative data presented, a preliminary SAR can be inferred:

  • Influence of the C2-Substituent: The nature of the nucleophile used to displace the chlorine atom appears critical. In our hypothetical series, amine-linked derivatives (D-01, D-02) showed superior activity across all three assays compared to thiol (D-03) or oxygen-linked (D-04) derivatives. This suggests that a nitrogen atom at this position may be crucial for interacting with biological targets.

  • Effect of Aromatic Substitution: The addition of an electron-withdrawing fluorine atom to the phenyl ring (D-02 vs. D-01) consistently improved potency. This could enhance binding affinity to target enzymes or improve cellular uptake. Mono-substitutions at the para-position of a phenyl ring have been shown to yield improvements in antimicrobial activity in similar scaffolds.[24]

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives exhibit the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic tractability of the core allows for the creation of large, diverse chemical libraries, which can be systematically screened using the robust in vitro protocols detailed in this guide.

Future work should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship. Lead compounds identified from in vitro screens should be advanced to more complex secondary assays, such as specific enzyme inhibition assays (e.g., COX-2, bacterial gyrase), and eventually to in vivo animal models to evaluate efficacy and safety. The ultimate goal is to optimize these derivatives into drug candidates with potent and selective biological activity for clinical development.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research.
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  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
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  • New Method for Antibiotic Susceptibility Testing. (n.d.). Antimicrobial Agents and Chemotherapy.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of Methyl 2-chloro-5-nitroisonicotinate (CAS No. 777899-57-7).[1] As a substituted pyridine derivative, this compound holds potential as a key intermediate in pharmaceutical and agrochemical research. However, a thorough review of publicly accessible literature reveals a scarcity of empirical data on its physicochemical properties. This document bridges that gap by integrating theoretical predictions based on molecular structure with detailed, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to predict the compound's behavior, generate reliable data, and develop robust analytical methods for its handling, formulation, and quality control.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl ester, a chloro group, and a nitro group. These functional groups impart a unique electronic and steric profile that dictates its reactivity, solubility, and stability. Understanding these characteristics is paramount for its effective use in synthetic chemistry and process development.

Chemical Structure:

Chemical Structure of this compound (Image generated for illustrative purposes)

Key Physicochemical Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 777899-57-7[1]

  • Molecular Formula: C₇H₅ClN₂O₄

  • Molecular Weight: 216.58 g/mol

The presence of a basic pyridine nitrogen, an electron-withdrawing nitro group, and a hydrolyzable methyl ester suggests a complex interplay of factors governing its solubility and stability.[2][3] This guide will dissect these factors and provide the means to quantify them experimentally.

Solubility Profile: Theoretical Predictions and Experimental Determination

Solubility is a critical parameter influencing reaction kinetics, purification, and formulation. The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound.[4]

Theoretical Solubility Considerations

The molecule's structure suggests the following solubility characteristics:

  • Polarity: The compound possesses significant polarity due to the nitro group (NO₂), the ester carbonyl (C=O), and the pyridine ring nitrogen. This suggests solubility in polar organic solvents.

  • Hydrogen Bonding: While the molecule cannot self-associate via hydrogen bonding as a donor, the ester oxygens, nitro group oxygens, and pyridine nitrogen can act as hydrogen bond acceptors. This enhances solubility in polar protic solvents like alcohols.

  • Water Solubility: Despite its polar functional groups, the chlorinated aromatic ring contributes to its lipophilicity. Therefore, it is predicted to have low solubility in water, a common trait for many organic compounds.[5] A similar compound, Methyl 2-chloro-5-nitrobenzoate, is noted as being insoluble in water.[6]

  • Organic Solvent Solubility: It is expected to be soluble in a range of common organic solvents. The predicted order of solubility would generally follow solvent polarity: Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) > Polar Protic (e.g., Methanol, Ethanol) > Non-Polar (e.g., Toluene, Hexane).

Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility based on structural analysis. These predictions should be confirmed experimentally using the protocols provided.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleHydrogen bond accepting capabilities and overall polarity.
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone, THFHighly SolubleStrong dipole-dipole interactions with the polar functional groups.
Non-Polar Toluene, Hexane, DichloromethaneSparingly Soluble to InsolubleMismatch in polarity; intermolecular forces are too weak.
Aqueous WaterInsolubleLipophilic character of the chloro-aromatic ring dominates.
Experimental Protocol for Quantitative Solubility Determination (HPLC-UV Method)

This protocol provides a robust method for accurately quantifying solubility. The core principle is to create a saturated solution, filter it, and then quantify the dissolved compound concentration using a calibrated High-Performance Liquid Chromatography (HPLC) system.

Methodology:

  • Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards.

  • Equilibration: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the test solvent in a sealed vial.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Filter it immediately through a 0.45 µm syringe filter compatible with the solvent. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV. A starting method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength of maximum absorbance (determined by a UV scan).

    • Injection Volume: 10 µL

  • Calculation: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 24h @ 25°C) A->B C Allow to settle or centrifuge B->C D Filter supernatant (0.45 µm syringe filter) C->D Sample supernatant E Dilute filtrate to fall within calibration range D->E F Analyze by validated HPLC-UV method E->F H Calculate concentration and determine solubility F->H Peak area data G Generate calibration curve from standards G->H

Diagram 1: Workflow for HPLC-based solubility determination.

Stability Profile: Forced Degradation and Pathway Analysis

Stability testing is essential to understand the intrinsic chemical liabilities of a molecule. Forced degradation (or stress testing) studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation products and pathways.[7][8][9] This information is critical for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[10]

Predicted Chemical Liabilities

Based on its functional groups, this compound is susceptible to degradation under the following conditions:

  • Hydrolysis: The methyl ester is the most probable site of degradation. It is susceptible to both acid- and base-catalyzed hydrolysis to yield 2-chloro-5-nitroisonicotinic acid and methanol.[11][12][13] The rate of hydrolysis is expected to be significantly faster under basic conditions.

  • Photolysis: Nitroaromatic compounds are known to be photosensitive.[14][15] Exposure to UV or even intense visible light could lead to complex degradation pathways, potentially involving the reduction of the nitro group or reactions involving the pyridine ring.[16]

  • Oxidation: While the pyridine ring is somewhat electron-deficient and relatively stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.[17]

  • Thermal Stress: The compound is expected to be relatively stable to thermal stress in its solid form up to its melting point, but degradation may accelerate at elevated temperatures, especially in solution.[14]

Protocol for Forced Degradation Studies

The objective is to achieve a target degradation of 5-20% of the parent compound to ensure that major degradation products are formed at detectable levels without completely destroying the sample.[7] All studies should include a control sample (protected from stress) for comparison.

Methodology:

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40 °C) due to expected rapid degradation. Sample at early time points (e.g., 5, 15, 30, 60 minutes). Neutralize samples before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C). For solid-state thermal stress, place the neat powder in an oven under the same conditions.

  • Photolytic Degradation (as per ICH Q1B): Expose the stock solution (in a photostable, transparent container) and the solid powder to a light source capable of emitting a controlled output similar to the D65/ID65 emission standard (e.g., a combination of cool white fluorescent and near-UV lamps). Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[14]

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation product peaks.

G cluster_stress Stress Conditions A Acidic (HCl, Heat) Analysis Analyze all samples by Stability-Indicating HPLC Method A->Analysis B Basic (NaOH, RT/Heat) B->Analysis C Oxidative (H₂O₂, RT) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (ICH Q1B Light) E->Analysis Start Compound Sample (in solution or solid) Start->A Start->B Start->C Start->D Start->E Result Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Result

Diagram 2: Workflow for a comprehensive forced degradation study.

Conclusion and Recommendations

This guide establishes a robust scientific framework for characterizing the solubility and stability of this compound. While empirical data is not widely available, theoretical analysis based on its molecular structure provides strong predictive insights. The compound is anticipated to be poorly soluble in water but readily soluble in polar organic solvents. Its primary chemical liability is the methyl ester group, which is susceptible to hydrolysis, particularly under basic conditions.

For any research or development involving this compound, it is imperative to experimentally verify these predictions. The detailed protocols provided herein for solubility determination and forced degradation analysis offer a clear and reliable path to generate the necessary data. The successful development of a stability-indicating HPLC method is the cornerstone of this process, ensuring accurate quantification and the ability to monitor the compound's purity and integrity over time. Adherence to these methodologies will ensure high-quality data, supporting confident decision-making in synthesis, formulation, and regulatory compliance.

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The Synthetic Versatility of Methyl 2-chloro-5-nitroisonicotinate: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine derivatives hold a place of prominence. This guide delves into the chemistry and application of a highly functionalized and versatile pyridine building block: Methyl 2-chloro-5-nitroisonicotinate (CAS 777899-57-7).

This molecule is meticulously designed for synthetic utility. The pyridine core provides a key structural motif found in numerous bioactive compounds. The substituents are strategically placed to allow for a sequence of selective chemical transformations:

  • The chloro group at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • The nitro group at the 5-position is a strong electron-withdrawing group, which not only activates the 2-position for SNAr but can also be readily reduced to an amino group, providing a handle for further functionalization.

  • The methyl ester at the 4-position offers a site for hydrolysis to the corresponding carboxylic acid or for other ester manipulations.

This guide will provide an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful building block in their synthetic endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application.

PropertyValueSource
CAS Number 777899-57-7[1]
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Appearance Light yellow to beige solid (typical)
Melting Point 140-143 °C (for the corresponding acid)[2]

Spectral Data:

  • ¹H NMR Spectrum: A proton NMR spectrum is available for review, providing confirmation of the compound's structure.[3]

  • Infrared (IR) and Mass Spectrometry (MS): Spectral data for the closely related 2-chloro-5-nitrobenzoic acid is available and can serve as a useful reference.[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-hydroxynicotinic acid. This pathway involves nitration followed by chlorination and subsequent esterification.

Step 1: Synthesis of 2-Chloro-5-nitronicotinic Acid

The initial precursor, 2-Chloro-5-nitronicotinic acid, can be prepared from 2-hydroxynicotinic acid.[2]

Reaction Scheme:

Synthesis of 2-Chloro-5-nitronicotinic Acid 2-hydroxynicotinic_acid 2-Hydroxynicotinic Acid intermediate 2-Hydroxy-5-nitronicotinic Acid 2-hydroxynicotinic_acid->intermediate HNO₃, H₂SO₄ product 2-Chloro-5-nitronicotinic Acid intermediate->product POCl₃ or SOCl₂ Esterification carboxylic_acid 2-Chloro-5-nitronicotinic Acid product This compound carboxylic_acid->product Methanol, Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride

Figure 2: Final esterification step.

Experimental Protocol (Adapted from a similar procedure)[3]:

  • A solution of 2-Chloro-5-nitronicotinic acid in methanol is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The mixture is then heated to reflux for several hours.

  • Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by the addition of methanol.

  • After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Key Synthetic Transformations and Mechanistic Insights

The true power of this compound lies in the selective manipulation of its functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the nitro group at the 5-position. This allows for the facile introduction of a wide range of nucleophiles.

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [5]The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. [5]While a stepwise mechanism via a Meisenheimer complex is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. [6]

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product start This compound intermediate Resonance-Stabilized Anionic Intermediate start->intermediate + Nucleophile (e.g., R₂NH) product Substituted Product intermediate->product - Cl⁻

Figure 3: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Amination with an Amine (General Procedure)

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate or cesium carbonate (2 equivalents). [7]2. Heat the reaction mixture to a temperature between 80-150°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [7]3. Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be used for a variety of subsequent transformations such as amide bond formation, diazotization, or reductive amination.

Causality in Reagent Selection:

The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the ester group or dehalogenation.

  • Catalytic Hydrogenation: While effective, catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation. Platinum-based catalysts are often preferred for the reduction of nitro groups in chlorinated aromatic compounds due to their lower propensity to cleave the carbon-halogen bond. [8]* Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are commonly used for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.

  • Transfer Hydrogenation: Ammonium formate or hydrazine in the presence of a catalyst like Pd/C can also be employed for the reduction.

Experimental Protocol: Reduction with Tin(II) Chloride

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting amine by column chromatography.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Mechanistic Considerations:

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The ester is heated with an excess of water in the presence of a strong acid catalyst.

  • Base-Mediated Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. [9]Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Experimental Protocol: Base-Mediated Hydrolysis

  • Dissolve this compound in a mixture of an organic solvent like methanol or tetrahydrofuran and an aqueous solution of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of complex, biologically active molecules. The strategic sequencing of the reactions described above allows for the efficient construction of highly decorated pyridine scaffolds. For example, derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterial agents. [10][11]The isonicotinic acid scaffold is also a prevalent feature in many pharmaceutical compounds.

The general synthetic strategy often involves an initial nucleophilic substitution at the 2-position, followed by reduction of the nitro group, and then further elaboration of the resulting amino group and/or the carboxylic acid moiety (after hydrolysis of the ester). This approach provides access to a wide range of molecular diversity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for the closely related Methyl 2-chloro-5-nitrobenzoate, the following hazards should be considered:

  • Causes skin irritation. [12]* Causes serious eye irritation. [12]* May cause respiratory irritation. [12] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective and high-yielding transformations, making it an ideal starting point for the synthesis of complex heterocyclic molecules. By understanding the principles of its reactivity and the practical considerations for its use, researchers in academia and industry can unlock its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, with the aim of empowering chemists to confidently and effectively incorporate this powerful tool into their synthetic strategies.

References

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Methodological & Application

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This powerful transformation is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures, particularly biaryl and heteroaryl structures which are prevalent in biologically active compounds.[1][3]

This document provides a detailed guide to the Suzuki-Miyaura coupling of Methyl 2-chloro-5-nitroisonicotinate. This substrate is a valuable building block in medicinal chemistry, as the resulting 2-aryl-5-nitroisonicotinate scaffold is a key intermediate for a variety of therapeutic targets. The pyridine core often serves as a bioisosteric replacement for a benzene ring, enhancing biological activity or improving physicochemical properties.[1]

The primary challenge in coupling this substrate lies in the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[2] However, the strong electron-withdrawing effect of the nitro group at the 5-position and the ester at the 4-position significantly activates the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.[4] This guide offers a robust protocol, explains the rationale behind reagent selection, and provides troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-chlorine bond of the this compound. This step forms a Pd(II) complex and is often the rate-determining step, particularly for aryl chlorides.[2][5]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex, thereby promoting the exchange of the halide for the organic group on the palladium.[5][7]

  • Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Cl (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)L₂-R transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product start_halide Methyl 2-chloro- 5-nitroisonicotinate start_halide->oxidative_addition start_boronic R-B(OH)₂ + Base start_boronic->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters.

  • Palladium Catalyst and Ligand: Due to the lower reactivity of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may provide sluggish results. Highly active catalyst systems are required.[8] These typically involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent choices as they promote the oxidative addition step and stabilize the catalytic species.[8] N-heterocyclic carbene (NHC) ligands also show great promise for coupling challenging aryl chlorides.[7][9]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7] Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely used. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.

    • Potassium Phosphate (K₃PO₄) is a stronger base that is particularly effective for less reactive boronic acids and can sometimes prevent side reactions like protodeboronation.[5]

    • Fluoride sources like KF can be used, especially if the substrate is sensitive to stronger bases.[7]

  • Solvent System: The choice of solvent is crucial for solubilizing the reactants and catalyst. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

    • 1,4-Dioxane or Tetrahydrofuran (THF) with a small amount of water (e.g., 4:1 or 5:1 v/v) is a very common and effective system. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[2][10]

    • Toluene is another excellent choice, particularly for higher-temperature reactions.

  • Boronic Acid/Ester Quality: The purity of the organoboron reagent is paramount. Boronic acids can undergo self-condensation to form boroxines upon storage. It is often advisable to use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2–1.5 equiv.)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., SPhos, 5.5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). The typical concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to 80–100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-nitroisonicotinate product.

Data Presentation: Reaction Scope and Optimization

The following table summarizes typical conditions and expected outcomes when coupling this compound with various arylboronic acids, based on established protocols for similar electron-deficient chloropyridines.

Arylboronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100885-95
4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O901280-90
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100690-98
3-Thienylboronic acidPdCl₂(dppf)K₃PO₄THF/H₂O801075-85
4-Acetylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001280-90

Note: Yields are estimates based on literature for analogous substrates and may vary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality boronic acid.Ensure proper degassing of solvents and inert atmosphere. Increase reaction temperature. Use fresh, high-purity boronic acid or a pinacol ester.
Protodeboronation Presence of excess water or protic impurities; Base too weak or strong.Use anhydrous solvents and dry reagents. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).
Homocoupling of Boronic Acid Oxygen contamination promoting oxidative homocoupling.Rigorously exclude oxygen by thorough degassing and maintaining a positive pressure of inert gas.
Formation of Side Products Reaction temperature too high leading to decomposition.Lower the reaction temperature and monitor closely. Screen alternative, milder bases.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 2-aryl-5-nitroisonicotinate derivatives. The electron-deficient nature of the pyridine ring facilitates the reaction, but success is contingent upon the use of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands. By following the detailed protocol and considering the key experimental parameters outlined in these notes, researchers can reliably and efficiently access a diverse range of important chemical entities for applications in drug discovery and materials science.

References

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Google Cloud Search Result URL
  • Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: Semantic Scholar URL
  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL
  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: NIH URL
  • Title: Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine Source: Benchchem URL
  • Title: How resistant are Suzuki couplings to nitro groups?
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Title: Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde Source: Benchchem URL
  • Title: Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)

Sources

Application Notes & Protocols: Methyl 2-chloro-5-nitroisonicotinate as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-nitroisonicotinate is a highly functionalized pyridine derivative poised as an exceptionally valuable starting material in medicinal chemistry and drug discovery. Its unique electronic architecture, featuring a nucleophilic substitution site (C2-Cl), an electrophilic aromatic ring, and two modifiable functional groups (nitro and ester), provides a robust platform for the synthesis of diverse heterocyclic scaffolds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly activates the C2 position for nucleophilic aromatic substitution (SNAr), making it a prime anchor point for building complex molecular frameworks.[1][2] This guide details two distinct, multi-step protocols for the synthesis of novel pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines, two classes of heterocycles renowned for their wide-ranging pharmacological activities.[3][4]

Application Note 1: Synthesis of Fused Pyrido[2,3-b]pyrazine Scaffolds

The pyrido[2,3-b]pyrazine core is a key pharmacophore found in compounds exhibiting activities such as TRPV1 antagonism and kinase inhibition.[3] The following protocol outlines a three-step sequence involving nucleophilic substitution, nitro group reduction, and intramolecular cyclization to construct this valuable heterocyclic system.

Causality and Mechanistic Rationale

The synthetic strategy hinges on a logical sequence of bond-forming events.

  • SNAr Reaction: The initial step leverages the high electrophilicity of the C2 carbon. The reaction with a binucleophile like ethylenediamine proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate, to displace the chloride and install the foundation for the second heterocyclic ring.[1][2]

  • Chemoselective Reduction: The nitro group is then reduced to a primary amine. Stannous chloride (SnCl₂) in an acidic medium is chosen for its excellent chemoselectivity, effectively reducing the nitro group without affecting the ester or the aromatic system.[5][6][7] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the final amine.

  • Intramolecular Cyclization: The final step involves an intramolecular condensation between the newly formed aniline-type amine and the secondary amine of the ethylenediamine sidechain, typically under thermal or acidic conditions, to form the dihydropyrazine ring, which then aromatizes to the stable pyrido[2,3-b]pyrazine core.

Experimental Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Cyclization & Aromatization cluster_3 Final Product A This compound + Ethylenediamine Solvent: EtOH Base: Et3N Temp: Reflux B Intermediate 1 Reagent: SnCl2·2H2O Solvent: EtOH Temp: 70°C A->B Workup & Purification C Intermediate 2 Conditions: Heat / Acid Catalyst Forms Pyrazine Ring B->C Workup & Purification D Methyl 7,8-dihydropyrido[2,3-b]pyrazine-3-carboxylate C->D Final Isolation

Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 2-((2-aminoethyl)amino)-5-nitroisonicotinate (Intermediate 1)

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per 1 g of starting material), add triethylamine (Et₃N, 1.5 eq).

  • To this stirred mixture, add ethylenediamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Intermediate 1.

Step 2: Synthesis of Methyl 5-amino-2-((2-aminoethyl)amino)isonicotinate (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in absolute ethanol (20 mL per 1 g).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution in one portion.[5]

  • Heat the reaction mixture to 70 °C under an inert nitrogen atmosphere. The reaction is typically complete within 30-60 minutes, as monitored by TLC.[5][8]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 7,8-dihydropyrido[2,3-b]pyrazine-3-carboxylate

  • Dissolve the crude Intermediate 2 in glacial acetic acid.

  • Heat the mixture to 100-110 °C for 2-4 hours to facilitate intramolecular cyclization and dehydration.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the final pyrido[2,3-b]pyrazine derivative.

StepKey ReagentsSolventTemperatureTypical Yield
1 Ethylenediamine, Et₃NEthanolReflux75-85%
2 SnCl₂·2H₂OEthanol70 °C80-90%
3 Acetic Acid (catalyst/solvent)Acetic Acid110 °C60-70%
Caption: Summary of reaction conditions and expected yields.

Application Note 2: Synthesis of Substituted Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Zolpidem. This protocol describes a versatile two-step synthesis starting from this compound, leading to highly functionalized imidazo[1,2-a]pyridines.

Causality and Mechanistic Rationale
  • Ammonia SNAr: The first step involves the displacement of the C2 chloride with an amino group. Using a simple amide like N-methylformamide or formamide can serve as a convenient and effective source of ammonia under reflux conditions, avoiding the need for high-pressure ammonia gas.[9] This forms the crucial 2-aminopyridine intermediate.

  • Imidazo[1,2-a]pyridine Ring Formation: The second step is a classic condensation reaction between the 2-aminopyridine intermediate and an α-haloketone (e.g., 2-bromoacetophenone).[10][11] The reaction proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Workflow Diagram

G cluster_0 Step 1: Amination (SNAr) cluster_1 Step 2: Cyclocondensation cluster_2 Final Product A This compound Reagent: Formamide Temp: Reflux B Methyl 2-amino-5-nitroisonicotinate + α-Bromoketone Solvent: EtOH Temp: Reflux A->B Workup & Purification C Substituted Methyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate B->C Final Isolation

Sources

Application of Methyl 2-chloro-5-nitroisonicotinate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Activated Pyridine Scaffold

In the landscape of modern medicinal chemistry, functionalized heterocyclic compounds are indispensable building blocks for the construction of novel therapeutic agents. Among these, the pyridine scaffold holds a prominent position, being a core structural motif in numerous FDA-approved drugs.[1] The inherent electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, provide a versatile platform for a variety of chemical transformations. Methyl 2-chloro-5-nitroisonicotinate (CAS: 777899-57-7) is a prime exemplar of such a highly activated and versatile pyridine-based building block.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and strategic deployment in the synthesis of key pharmacophores, with a particular focus on its role as a precursor to potent kinase inhibitors. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the effective utilization of this valuable synthetic intermediate.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 777899-57-7[2][3]
Molecular Formula C₇H₅ClN₂O₄[3]
Molecular Weight 216.58 g/mol [3]
IUPAC Name This compound[3]
Purity Typically ≥97%[3]
Appearance Not specified, likely a solid
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-nitroisonicotinic acid. This precursor acid can be synthesized through several established methods.

Protocol 1: Synthesis of 2-chloro-5-nitroisonicotinic acid from 2-hydroxynicotinic acid

This two-step protocol is a common method for the preparation of the precursor acid.[4]

Step 1: Nitration of 2-hydroxynicotinic acid

  • In a suitable reaction vessel, dissolve 2-hydroxynicotinic acid in concentrated sulfuric acid.

  • While maintaining the temperature between 35-40°C, slowly add fuming nitric acid.

  • Stir the resulting mixture at 50°C for approximately 4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over ice.

  • Collect the resulting precipitate by filtration and air-dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid

  • To a suspension of 2-hydroxy-5-nitronicotinic acid in phosphorus oxychloride, add a catalytic amount of dimethylformamide.

  • Heat the mixture to reflux and stir for approximately 3 hours.

  • Carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • Cautiously pour the residue into water, ensuring the temperature remains below 40°C.

  • Stir the mixture at room temperature for 30 minutes and then extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 2-chloro-5-nitroisonicotinic acid.

Protocol 2: Esterification of 2-chloro-5-nitroisonicotinic acid

This protocol describes the final step to obtain the target compound, this compound. The procedure is analogous to the esterification of similar substituted benzoic acids.[5]

  • Dissolve 2-chloro-5-nitroisonicotinic acid in anhydrous methanol.

  • Bubble anhydrous hydrogen chloride gas into the solution for several hours at room temperature, or alternatively, add a catalytic amount of concentrated sulfuric acid and heat to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The synthetic utility of this compound is primarily dictated by the reactivity of its substituted pyridine core. The presence of a chlorine atom at the 2-position, activated by the strongly electron-withdrawing nitro group at the 5-position and the methyl ester at the 4-position, renders the C2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is the cornerstone of its application in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most pivotal transformation for this building block, allowing for the facile introduction of a diverse array of nucleophiles, particularly amines. This reaction proceeds via a resonance-stabilized Meisenheimer intermediate. The electron-withdrawing nitro group is crucial for stabilizing the negative charge developed in this intermediate, thereby facilitating the reaction.

Diagram 1: General Workflow for SNAr with this compound

sn_ar_workflow start This compound + Nucleophile (e.g., R-NH2) reaction Reaction Setup Solvent (e.g., DMF, Dioxane) Base (e.g., K2CO3, DIPEA) start->reaction 1. Combine heating Heating (e.g., 80-120 °C) reaction->heating 2. Heat monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 3. Monitor workup Aqueous Work-up & Extraction monitoring->workup 4. Process purification Purification (Column Chromatography) workup->purification 5. Isolate product Substituted Product purification->product 6. Final Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Application in the Synthesis of Kinase Inhibitors

A significant application of structurally similar 2-chloro-5-nitropyridines is in the synthesis of kinase inhibitors. Substituted 2-aminopyridine moieties are core components of numerous inhibitors targeting kinases like Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. While direct examples for this compound are not prevalent in public literature, its analogous reactivity makes it an ideal starting material for such targets.

The general synthetic strategy involves:

  • SNAr Reaction: Displacement of the C2-chloride with a primary or secondary amine to introduce a key pharmacophoric element.

  • Nitro Group Reduction: The nitro group is then reduced to an amine, providing a handle for further functionalization.

  • Further Derivatization: The newly formed amino group can be acylated or used in coupling reactions to construct the final inhibitor scaffold.

Protocol 3: General Procedure for SNAr with Amines

This protocol is adapted from methodologies for the analogous compound, 2-Chloro-3-methyl-5-nitropyridine, and is expected to be highly applicable.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, DIPEA, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.0 - 1.2 equivalents) followed by the base (2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n pd2_add Ar-Pd(II)L_n-Cl pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)L_n-R pd2_add->pd2_trans Transmetalation (R-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for similar chloropyridine substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Subsequent Transformations

Following the initial functionalization at the C2-position, the nitro group and the methyl ester offer further handles for molecular elaboration.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with Pd/C). This amine can then be acylated, sulfonylated, or used in further coupling reactions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH or NaOH in a methanol/water mixture). The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the analogous compound, methyl 2-chloro-5-nitrobenzoate, suggests the following precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

    • Use only outdoors or in a well-ventilated area.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its activated 2-chloro position allows for predictable and efficient functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The subsequent potential for transformation of the nitro and ester groups provides a rich platform for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and strategic insights outlined in this guide are intended to empower drug discovery professionals to effectively harness the synthetic potential of this important intermediate.

References

  • Ina Pharmaceuticals. Product Details: this compound. [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754. National Center for Biotechnology Information. [Link]

  • Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. [Link]

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Application Notes & Protocols: Leveraging Methyl 2-chloro-5-nitroisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Building Block

Methyl 2-chloro-5-nitroisonicotinate (CAS No: 777899-57-7) is a highly functionalized pyridine derivative that serves as a strategic starting material for the synthesis of novel agrochemicals.[1] Its chemical architecture, featuring a pyridine core substituted with a chloro group, a nitro group, and a methyl ester, offers multiple reactive sites for diversification. This allows for the systematic exploration of chemical space in the quest for new herbicides, fungicides, and insecticides.

The pyridine ring is a well-established scaffold in a multitude of successful commercial pesticides due to its favorable metabolic stability and ability to interact with biological targets. The strategic placement of the chloro and nitro groups on this ring system in this compound is key to its utility. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group itself can be readily reduced to an amino group, providing a secondary point for chemical modification. This inherent, staged reactivity makes it a powerful tool for building complex molecular frameworks.

This document provides a detailed guide for researchers and synthetic chemists on the practical application of this compound in agrochemical discovery workflows. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate how this versatile intermediate can be elaborated into potential agrochemical candidates.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 777899-57-7ChemScene[1]
Molecular Formula C₇H₅ClN₂O₄ChemScene[1]
Molecular Weight 216.58 g/mol ChemScene[1]
IUPAC Name Methyl 2-chloro-5-nitropyridine-4-carboxylateChemScene[1]
Appearance Solid (form may vary)N/A
SMILES O=C(OC)C1=C(=O)C=NC(Cl)=C1ChemScene[1]

Safety & Handling:

This compound and related chloronitroaromatic compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.

  • Hazards: Based on data for analogous compounds, this chemical should be considered an irritant to the skin, eyes, and respiratory tract.[2][3][4] It may be harmful if swallowed or inhaled.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Synthetic Transformations & Mechanistic Rationale

The synthetic utility of this compound stems from two primary, orthogonal transformations: nucleophilic substitution of the chloride and reduction of the nitro group. This allows for a stepwise and controlled elaboration of the molecular structure.

Workflow Overview

G A This compound B S N Ar Reaction (+ Nucleophile, e.g., R-NH₂) A->B D Nitro Group Reduction (e.g., SnCl₂/HCl) A->D C Substituted Amine Product B->C F Nitro Group Reduction (e.g., Fe/NH₄Cl) C->F E Amino Chloro Product D->E H Further Derivatization (e.g., Amide Coupling) E->H G Diamino Product Intermediate F->G G->H I Complex Agrochemical Scaffold H->I H->I

Caption: Core synthetic pathways using this compound.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

Expertise & Rationale: The chlorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the C5 position. These groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. This high reactivity allows for the facile introduction of a wide range of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions, forming the first vector of diversity. Using a primary or secondary amine as the nucleophile is a common strategy to build scaffolds found in many herbicides and fungicides.

Reduction of the 5-Nitro Group

Expertise & Rationale: The nitro group can be selectively reduced to a primary amine, creating a second, distinct reactive handle on the molecule. This transformation is typically performed after the SNAr reaction to avoid competing reactions. Common reducing agents include tin(II) chloride in acidic media or iron powder in the presence of an electrolyte like ammonium chloride.[5] The resulting amino group is a versatile functional group that can undergo a host of subsequent reactions, including:

  • Acylation/Sulfonylation: Formation of amides or sulfonamides, key linkages in many bioactive molecules.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced to introduce a variety of other functional groups (e.g., -OH, -CN, halogens).

  • Cyclization Reactions: Acting as a nucleophile to form heterocyclic rings, a common motif in agrochemicals.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of agrochemical intermediates. All reactions should be monitored by an appropriate method (e.g., TLC, LC-MS) to determine completion.

Protocol 1: Synthesis of Methyl 2-(phenylamino)-5-nitroisonicotinate via SNAr

This protocol demonstrates the displacement of the chloro group with an amine nucleophile.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Starting Material, Aniline, and K₂CO₃ in DMF B Heat reaction mixture at 80-90 °C under N₂ A->B C Cool to RT, pour into ice-water B->C D Collect precipitate by filtration C->D E Wash solid with water and dry D->E F Recrystallize from Ethanol/Water or purify by column chromatography E->F G Characterize Product (NMR, MS, MP) F->G

Caption: Experimental workflow for the SNAr reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound216.582.17 g10.0
Aniline93.131.02 g (1.0 mL)11.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.17 g, 10.0 mmol), N,N-Dimethylformamide (20 mL), aniline (1.02 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Heat the reaction mixture in an oil bath set to 80-90 °C. Stir vigorously for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-water with stirring. A yellow-orange precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and salts.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

  • Expected Outcome: A yellow to orange solid. Yields typically range from 85-95%.

Protocol 2: Synthesis of Methyl 5-amino-2-(phenylamino)isonicotinate via Nitro Reduction

This protocol details the reduction of the nitro group on the product from Protocol 1.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-(phenylamino)-5-nitroisonicotinate273.242.73 g10.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.3 g50.0
Concentrated Hydrochloric Acid (HCl)36.46~10 mL-
Ethanol (EtOH)46.0750 mL-
Sodium Hydroxide (NaOH), 5 M solution40.00As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend Methyl 2-(phenylamino)-5-nitroisonicotinate (2.73 g, 10.0 mmol) in ethanol (50 mL).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in concentrated hydrochloric acid (10 mL). Caution: This addition may be exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction should become homogeneous. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Slowly basify the acidic solution by adding 5 M aqueous sodium hydroxide until the pH is ~8-9. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.

  • Expected Outcome: A light-colored solid, which may darken on exposure to air. Yields are typically in the 70-85% range.

Conclusion and Future Prospects

This compound is a readily accessible and highly versatile chemical intermediate. The reliable, high-yielding protocols for SNAr and nitro reduction presented here provide a robust platform for the synthesis of extensive libraries of novel pyridine-based compounds. The resulting 2,5-disubstituted isonicotinate derivatives are primed for further elaboration, enabling researchers to systematically probe structure-activity relationships and develop next-generation agrochemicals. The logical, two-step functionalization strategy allows for the creation of diverse molecular architectures essential for overcoming challenges such as pesticide resistance and evolving regulatory standards.

References

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  • PubChem. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754.[Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.[Link]

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Application Note: Versatile Derivatization Strategies for the Ester Functional Group of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-nitroisonicotinate is a pivotal building block in synthetic chemistry, valued for its densely functionalized pyridine core. The strategic modification of its ester group unlocks a diverse array of chemical entities with significant potential in pharmaceutical and materials science research.[1][2] This guide provides an in-depth exploration of key derivatization pathways starting from the methyl ester, including hydrolysis to the parent carboxylic acid and subsequent conversion to versatile amide derivatives. We present detailed, field-tested protocols, explain the chemical principles behind methodological choices, and offer a comparative analysis of different synthetic routes.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative featuring three key points of reactivity: the electrophilic aromatic ring, the reactive chloro substituent, and the C4-position methyl ester. The electron-withdrawing nature of the chloro and nitro groups renders the pyridine ring highly electron-deficient, influencing the reactivity of all functional groups.

The derivatization of the ester moiety is a cornerstone for molecular elaboration. Converting the robust methyl ester into a more reactive carboxylic acid or directly into amides allows for the introduction of diverse structural motifs and functionalities. These derivatives serve as crucial intermediates in the synthesis of bioactive molecules, including novel antibiotics, anti-inflammatory agents, and herbicides.[3] This document serves as a practical guide for researchers to effectively manipulate this ester group, providing a reliable foundation for complex synthetic campaigns.

Derivatization Pathway I: Hydrolysis to 2-chloro-5-nitroisonicotinic acid

The conversion of the methyl ester to the corresponding carboxylic acid (saponification) is often the first and most critical step in a multi-step synthesis. The resulting carboxylic acid is a versatile intermediate for amide couplings, further esterifications, and other transformations.

Mechanistic Rationale

Base-catalyzed hydrolysis is the preferred method for this substrate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to precipitate the final carboxylic acid product.

While acid-catalyzed hydrolysis is possible, the basic nitrogen of the pyridine ring would be protonated under acidic conditions, potentially complicating the reaction and work-up. Base-catalyzed methods, particularly using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system, are clean, efficient, and generally high-yielding for similar substrates.[4][5]

Detailed Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and Methanol to a concentration of approximately 0.2 M. Stir the solution at room temperature until all solid has dissolved.

  • Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq) in deionized water to create a 1 M solution. Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl solution dropwise with vigorous stirring. Monitor the pH, continuing to add acid until the pH is approximately 2-3. A precipitate of 2-chloro-5-nitroisonicotinic acid will form.[6]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield 2-chloro-5-nitroisonicotinic acid as a solid. The product can be further purified by recrystallization if necessary.

Derivatization Pathway II: Synthesis of Amides

Amide bond formation is one of the most important reactions in medicinal chemistry. The resulting N-substituted 2-chloro-5-nitroisonicotinamides are key scaffolds for drug discovery. We present two robust methods: a two-step approach via an acid chloride intermediate and a direct, microwave-assisted amidation.

Method A: Two-Step Amidation via Acid Chloride

This classic and highly reliable method proceeds by first converting the carboxylic acid (synthesized in Section 2) into a highly reactive acyl chloride intermediate, which then readily reacts with a wide range of primary and secondary amines.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Ester Methyl 2-chloro- 5-nitroisonicotinate Acid 2-chloro-5-nitro- isonicotinic acid Ester->Acid  LiOH, THF/H₂O  then H⁺ work-up AcidChloride 2-chloro-5-nitro- isonicotinoyl chloride Acid->AcidChloride  SOCl₂ or  (COCl)₂ Amide N-substituted Amide AcidChloride->Amide  Base (e.g., Et₃N)  DCM Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide

Caption: Workflow for Two-Step Amide Synthesis.

CAUTION: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates toxic HCl gas.

Materials:

  • 2-chloro-5-nitroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Reflux condenser with a drying tube or inert gas inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask containing 2-chloro-5-nitroisonicotinic acid (1.0 eq), add anhydrous toluene or DCM.

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.[3]

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloro-5-nitroisonicotinoyl chloride is a solid and is typically used immediately in the next step without further purification.

Materials:

  • Crude 2-chloro-5-nitroisonicotinoyl chloride

  • Primary or secondary amine of choice (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Amine Solution: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution in an ice bath.

  • Acid Chloride Addition: Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC/HPLC analysis indicates the consumption of the acid chloride.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by column chromatography or recrystallization.

Method B: Direct Microwave-Assisted Amidation

For certain amines, direct conversion from the methyl ester is possible and can be significantly accelerated using microwave irradiation. This method avoids the need to handle harsh chlorinating agents and can offer a more atom-economical and faster route to the desired amides.[7][8]

Materials:

  • This compound

  • High-boiling point primary or secondary amine (e.g., benzylamine, morpholine)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Setup: In a microwave reaction vessel, combine this compound (1.0 eq) and the desired amine (5.0-10.0 eq). The amine often serves as both the reactant and the solvent. No additional catalyst is typically required.[8]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically for each amine.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the solution with water and brine to remove the excess amine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography.

Summary of Derivatization Strategies

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Hydrolysis Methyl EsterLiOH, H₂O/THFSimple, high-yielding, provides versatile acid intermediate.Requires a separate step before amidation.>90%
Two-Step Amidation Carboxylic AcidSOCl₂, Amine, BaseBroad substrate scope, highly reliable, works for most amines.Two steps, uses hazardous reagents (SOCl₂).70-95% (over 2 steps)
Microwave Amidation Methyl EsterAmine (neat)Fast, one-step from ester, good atom economy.Limited to thermally stable amines, requires specialized equipment.60-90%

Safety and Handling

This compound and its derivatives should be handled with care. As with related compounds like methyl isonicotinate, they may cause skin, eye, and respiratory irritation.[9] 2-chloro-5-nitroisonicotinic acid is harmful if swallowed or in contact with skin.[10] All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.

Conclusion

The derivatization of the ester group in this compound is a fundamental gateway to a vast chemical space of high-value compounds. By selecting the appropriate synthetic strategy—be it clean hydrolysis to the parent acid, the robust two-step amidation sequence, or rapid microwave-assisted amidation—researchers can efficiently generate diverse libraries of 2-chloro-5-nitroisonicotinamide derivatives for applications in drug discovery and beyond. The protocols and principles outlined in this guide provide a solid framework for these synthetic endeavors.

References

  • Wikipedia. (2023). Methyl isonicotinate. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Retrieved from [Link]

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  • Google Patents. (n.d.). DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroisonicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Organic & Biomolecular Chemistry, 5(17), 2697-2700.
  • MDPI. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-chloro-5-nitroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-chloro-5-nitroisonicotinate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their utility spans from the development of novel antibiotics to potent kinase inhibitors, making the robust and scalable synthesis of these building blocks a critical concern for the pharmaceutical industry.[1][2] This document provides a detailed guide for the scale-up synthesis of this compound, focusing on safety, efficiency, and product quality. The protocols and insights provided herein are grounded in established chemical principles and validated scale-up practices.

The synthetic pathway to this compound typically involves a multi-step process that requires careful control of reaction conditions, especially during the nitration step, which is inherently hazardous.[3][4][5] This guide will address these challenges by providing a comprehensive workflow, from starting material selection to final product purification and analysis.

Synthetic Pathway Overview

The selected synthetic route for the scale-up production of this compound is a two-step process starting from 2-hydroxy-5-nitropyridine. This precursor is first chlorinated to yield 2-chloro-5-nitropyridine, which is then subjected to a carboxylation and esterification sequence to afford the final product. This approach is favored for its use of readily available starting materials and its amenability to large-scale production.

Synthesis_Pathway A 2-Hydroxy-5-nitropyridine B 2-Chloro-5-nitropyridine A->B Chlorination (POCl₃, PCl₅) C This compound B->C Carboxylation & Esterification

Caption: Overall synthetic scheme for this compound.

Part 1: Chlorination of 2-Hydroxy-5-nitropyridine

The initial step involves the conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. This transformation is a critical step and is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][6][7] The use of these reagents necessitates stringent safety precautions due to their corrosive and reactive nature.

Protocol 1: Scale-Up Chlorination

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Scrubber system for acidic vapors

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat.[3]

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-5-nitropyridine140.091.40 kg10.0
Phosphorus Oxychloride (POCl₃)153.335.0 L (8.2 kg)53.5
Phosphorus Pentachloride (PCl₅)208.242.50 kg12.0
Dichloromethane (DCM)84.93As needed-
Ice-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Saturated Sodium Chloride (NaCl) solution (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip the reactor with an overhead stirrer, a reflux condenser connected to a scrubber, and a temperature probe.

  • Reagent Charging: Carefully charge the reactor with phosphorus oxychloride (5.0 L). Begin stirring and cool the vessel to 0-5 °C using an appropriate cooling bath.

  • Addition of 2-Hydroxy-5-nitropyridine: Slowly add the 2-hydroxy-5-nitropyridine (1.40 kg) in portions, maintaining the internal temperature below 10 °C.

  • Addition of Phosphorus Pentachloride: Once the 2-hydroxy-5-nitropyridine is fully dissolved, slowly add phosphorus pentachloride (2.50 kg) in portions. This addition is exothermic, and the temperature must be carefully controlled to remain below 15 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-105 °C and maintain this temperature for 5 hours.[1][7] Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approximately 20 kg) with vigorous stirring in a separate, appropriately sized vessel. This step is highly exothermic and will generate HCl fumes, requiring efficient ventilation and a scrubber.

    • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is between 7 and 8.

    • Extract the aqueous layer with dichloromethane (3 x 4 L).

    • Combine the organic layers and wash with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude 2-chloro-5-nitropyridine.

Part 2: Synthesis of this compound
Protocol 2: Esterification of a Carboxylic Acid Precursor

This protocol assumes the availability of 2-chloro-5-nitroisonicotinic acid.

Materials and Equipment:

  • 5 L round-bottom flask with magnetic stirring, reflux condenser, and temperature probe

  • Heating mantle

  • Rotary evaporator

ReagentMolar Mass ( g/mol )QuantityMoles
2-chloro-5-nitroisonicotinic acid202.551.01 kg5.0
Methanol (MeOH)32.043.0 L-
Sulfuric Acid (H₂SO₄), concentrated98.0850 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: To a 5 L round-bottom flask, add 2-chloro-5-nitroisonicotinic acid (1.01 kg) and methanol (3.0 L).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (3 L).

    • Carefully wash the organic solution with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification

The crude product from both steps may require purification to meet the stringent quality requirements for pharmaceutical intermediates.

  • Recrystallization: For solid products like 2-chloro-5-nitropyridine, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.

  • Column Chromatography: While less common for large-scale industrial processes, flash column chromatography can be used for purification of smaller batches or for the removal of closely related impurities.[9]

  • Distillation: For liquid derivatives or those with suitable boiling points, distillation under reduced pressure can be an efficient purification method.[10][11]

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Distillation Crude->Distillation Pure Pure Product Recrystallization->Pure Chromatography->Pure Distillation->Pure

Caption: Purification options for pyridine derivatives.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of the synthesized intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is commonly employed.[12][13][14]

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is useful for analyzing volatile impurities and residual solvents.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.

Safety Considerations

The scale-up of chemical syntheses, particularly those involving hazardous reagents like nitric and sulfuric acids, as well as phosphorus-based chlorinating agents, demands a rigorous approach to safety.

  • Nitration Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] Key safety measures include:

    • Careful control of reagent addition rates and reaction temperature.

    • Use of appropriate cooling systems.

    • Ensuring adequate venting and pressure relief systems on reactors.

    • Conducting a thorough hazard evaluation before scale-up.[16]

  • Corrosive Reagents: Concentrated acids and chlorinating agents are highly corrosive and can cause severe burns.[3][17] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[17]

  • Waste Disposal: All waste materials, including acidic and organic waste, must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The successful scale-up synthesis of this compound derivatives is a challenging but achievable goal. By following the detailed protocols, adhering to stringent safety measures, and implementing robust analytical controls, researchers and drug development professionals can reliably produce these valuable intermediates for the advancement of pharmaceutical research and development. The key to success lies in a thorough understanding of the reaction mechanisms, careful control of process parameters, and an unwavering commitment to safety.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • NITRIC ACID SAFETY. Unknown Source.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications - American Chemical Society.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Preparation method of 2-chloro-5-nitropyridine. Google Patents.
  • ANALYTICAL METHODS. Unknown Source.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory.
  • Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Pyridine 1613. NIOSH - CDC.
  • 2-Chloro-5-nitropyridine synthesis. ChemicalBook.
  • 2-Chloro-5-nitropyridine. ChemicalBook.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022-12-24). YouTube.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. Benchchem.
  • Methyl 5-chloro-2-nitrobenzoate. PMC - NIH.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed.

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One-Pot Synthesis Involving Methyl 2-chloro-5-nitroisonicotinate: A Gateway to Fused Pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-chloro-5-nitroisonicotinate

This compound is a highly functionalized pyridine derivative of significant interest to the medicinal chemistry and drug development community. Its strategic value lies in the orthogonal reactivity of its substituents. The pyridine core is a well-established scaffold in a multitude of FDA-approved drugs. The chloro-substituent at the 2-position, activated by the powerfully electron-withdrawing nitro group at the 5-position, is primed for nucleophilic aromatic substitution (SNAr). The nitro group itself is a versatile functional handle, readily convertible to an amino group, which can then participate in a wide array of subsequent chemical transformations. The methyl ester at the 4-position offers a site for further modification or can influence the electronic properties of the ring system.

This application note details a robust one-pot, multi-step synthetic protocol that leverages the unique reactivity of this compound to construct complex, fused heterocyclic systems. Such scaffolds are of high value in the generation of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. The one-pot nature of this protocol offers significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation, aligning with the principles of green chemistry.[1]

The One-Pot Synthetic Strategy: A Tandem SNAr, Reduction, and Cyclization Cascade

The core of this protocol is a tandem reaction sequence that proceeds in a single reaction vessel without the need for isolation of intermediates. This strategy is inspired by similar successful one-pot syntheses of fused pyridine systems from related chloronitropyridine precursors.[2] The overall transformation can be conceptually broken down into three sequential steps:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the displacement of the C2-chloride by a primary amine. This reaction is highly regioselective due to the strong activation provided by the conjugated nitro group. A wide variety of primary amines can be employed, introducing a key point of molecular diversity.

  • In-situ Reduction of the Nitro Group: Following the successful SNAr reaction, the nitro group is reduced to an amino group. This is typically achieved by the addition of a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation. The choice of reducing agent is critical to ensure chemoselectivity and compatibility with other functional groups present in the molecule.

  • Condensation and Cyclization: The newly formed diamine intermediate is then reacted with a carbonyl compound, typically an aldehyde or ketone. This leads to the formation of an imine, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final fused heterocyclic product.

This one-pot cascade allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Mechanistic Workflow

G A This compound C SNAr Reaction (Base, Solvent) A->C B Primary Amine (R-NH2) B->C D Methyl 2-(alkylamino)-5-nitroisonicotinate C->D Intermediate 1 F In-situ Reduction D->F E Reducing Agent (e.g., Na2S2O4) E->F G Methyl 5-amino-2-(alkylamino)isonicotinate F->G Intermediate 2 I Condensation & Cyclization G->I H Aldehyde (R'-CHO) H->I J Fused Pyridine Derivative I->J Final Product

Caption: One-pot tandem reaction workflow.

Experimental Protocols

Materials and Reagents
  • This compound

  • Substituted primary amine (e.g., benzylamine, aniline)

  • Substituted aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

One-Pot Synthesis of a Fused Imidazo[4,5-b]pyridine Derivative: A Representative Protocol

This protocol describes the synthesis of a model fused pyridine system. The specific reagents and conditions can be adapted for the synthesis of a library of related compounds.

  • Step 1: SNAr Reaction

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen primary amine (1.1 eq), and sodium bicarbonate (1.5 eq).

    • Add a 1:1 mixture of ethanol and water (to achieve a starting material concentration of approximately 0.2 M).

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Step 2: In-situ Nitro Reduction

    • To the same reaction mixture, add sodium dithionite (4.0 eq) portion-wise over 15 minutes.

    • Continue stirring at 80 °C for 1-2 hours. The color of the reaction mixture will likely change, indicating the reduction of the nitro group.

    • Monitor the formation of the diamine intermediate by TLC.

  • Step 3: Condensation and Cyclization

    • To the reaction mixture containing the in-situ generated diamine, add the selected aldehyde (1.2 eq).

    • Continue stirring at 80 °C for an additional 2-4 hours. The reaction can be left to stir overnight if necessary.

    • Monitor the formation of the final product by TLC.

  • Work-up and Purification

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fused pyridine derivative.

Data Presentation: Representative Yields and Reaction Parameters
Starting AmineStarting AldehydeReaction Time (h)Yield (%)
BenzylamineBenzaldehyde875
Aniline4-Chlorobenzaldehyde1068
Cyclohexylamine2-Naphthaldehyde872
4-MethoxyanilineFuran-2-carbaldehyde1265

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through the use of standard analytical techniques at each conceptual stage.

  • TLC Monitoring: The progress of each step of the one-pot reaction can be carefully monitored by TLC. This allows for the confirmation of the consumption of the starting material, the formation of the intermediate diamine, and the appearance of the final product.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Control Experiments: For optimization and troubleshooting, individual steps can be performed and the intermediates isolated and characterized to ensure the efficiency of each transformation.

Conclusion

This application note provides a detailed protocol for a one-pot synthesis involving this compound. This versatile building block serves as an excellent starting material for the efficient construction of complex fused pyridine scaffolds. The described tandem SNAr, reduction, and cyclization cascade offers a powerful and atom-economical approach for the generation of diverse molecular libraries for drug discovery and medicinal chemistry programs. The mild reaction conditions and the one-pot nature of the process make it an attractive and sustainable synthetic strategy.

References

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544. [Link]

  • Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4376-4383. [Link]

  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323. [Link]

  • American Chemical Society Green Chemistry Institute. Multicomponent Reactions. [Link]

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Application Notes & Protocols: Protecting Group Strategies for Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-nitroisonicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the chemoselective control of its four distinct reactive sites: the pyridine nitrogen, the C2-chloro substituent, the C5-nitro group, and the C4-methyl ester. This document provides a comprehensive guide to protecting group strategies tailored for this versatile molecule. We delve into the underlying chemical principles, present detailed experimental protocols, and offer a logical framework for strategy selection to empower researchers in drug development and organic synthesis.

Introduction: The Synthetic Challenge

This compound is a classic example of an electron-deficient N-heterocycle. The combined electron-withdrawing effects of the chloro, nitro, and ester groups render the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions. Conversely, the pyridine nitrogen, despite its lowered basicity, retains nucleophilic character and can complicate reactions involving electrophiles or strong bases.

Effective synthetic design hinges on the ability to selectively mask or modulate the reactivity of these sites. A well-chosen protecting group strategy is not merely a tactical step but a cornerstone of the entire synthetic route, enabling complex transformations that would otherwise be unfeasible. This guide focuses primarily on the strategic protection of the pyridine nitrogen, which often represents the most critical challenge in harnessing the full synthetic potential of this molecule.

Reactivity Profile and Chemoselectivity

Understanding the inherent reactivity of this compound is paramount before devising a protection strategy.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom can act as a nucleophile or a Brønsted-Lowry base. This can lead to undesired side reactions with electrophilic reagents (e.g., alkylating or acylating agents) or incompatibility with organometallic reagents (e.g., Grignard or organolithium reagents).

  • C2-Position (Chloro Group): The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Its reactivity is significantly enhanced by the electron-withdrawing nitro group at C5 and the ring nitrogen, making it the primary site for nucleophilic attack.[2]

  • C5-Position (Nitro Group): The nitro group is a powerful electron-withdrawing group that activates the ring for SNAr. While it can sometimes be displaced by potent nucleophiles, this is less common than displacement of the C2-chloro group.[3][4] It is also susceptible to reduction, which can be a desired transformation or a potential side reaction.

  • C4-Position (Methyl Ester): The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions and can undergo transesterification or amidation.

The primary challenge is to perform a desired reaction at one site without unintended reactions at another. For instance, attempting a Grignard reaction to displace the C2-chloride would likely fail due to the Grignard reagent acting as a base and reacting with the pyridine nitrogen or the ester.

The N-Oxide Strategy: Protection and Activation

For electron-deficient pyridines, the formation of a pyridine N-oxide is a superior and widely employed strategy.[5][6] It serves the dual purpose of protecting the nitrogen lone pair while further activating the ring for nucleophilic substitution.

Causality: The N-O bond formation effectively sequesters the nitrogen's lone pair, rendering it non-nucleophilic and non-basic. Simultaneously, the positively charged nitrogen atom and the electronegative oxygen atom exert a powerful electron-withdrawing inductive effect. This effect significantly enhances the electrophilicity of the C2 and C4 positions, making the C2-chloro group even more labile towards nucleophilic displacement.[7][8]

Diagram: N-Oxide Formation and Reactivity

The following diagram illustrates the workflow from the starting material to the versatile N-oxide intermediate and its subsequent deprotection.

N_Oxide_Strategy cluster_start Starting Material cluster_protection Protection / Activation cluster_reaction Functionalization (SNAr) cluster_deprotection Deprotection SM Methyl 2-chloro- 5-nitroisonicotinate N_Oxide This compound N-oxide SM->N_Oxide m-CPBA or H₂O₂/AcOH Product_N_Oxide C2-Functionalized N-oxide Product N_Oxide->Product_N_Oxide Nucleophile (e.g., R-NH₂) Final_Product Final C2-Functionalized Pyridine Product_N_Oxi Product_N_Oxi de de de->Final_Product PCl₃ or PPh₃

Caption: Workflow for the N-Oxide protection and activation strategy.

Experimental Protocols

Protocol 1: N-Oxide Formation

This protocol describes the oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.[9]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.2-1.5 eq.) portion-wise over 15-20 minutes. Causality: Portion-wise addition helps to control the exotherm of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution to quench excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide, which can often be used in the next step without further purification.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the N-Oxide

This protocol provides a general procedure for the reaction of the N-oxide with an amine nucleophile.

Materials:

  • This compound N-oxide

  • Amine nucleophile (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF) or Dichloroethane (DCE)

  • Water, Ethyl Acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a solution of the N-oxide (1.0 eq.) in DMF, add the amine nucleophile (1.1 eq.) and DIPEA (1.5 eq.).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The enhanced reactivity of the N-oxide often allows for milder conditions than the parent pyridine. Monitor by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and base.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure C2-amino substituted N-oxide.

Protocol 3: Deoxygenation of the N-Oxide

This protocol describes the removal of the N-oxide group to restore the pyridine ring using phosphorus trichloride (PCl₃).

Materials:

  • C2-functionalized N-oxide product

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

Procedure:

  • Dissolution: Dissolve the N-oxide (1.0 eq.) in anhydrous DCM in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add PCl₃ (1.1-1.3 eq.) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and then neutralizing with saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the mixture with DCM (3 x 25 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the final deoxygenated product.

Summary of Strategies and Considerations

The choice of a protecting group strategy is dictated by the planned subsequent reactions. The following table summarizes key considerations.

StrategyProtecting GroupInstallation ConditionsRemoval ConditionsKey Advantages & Considerations
Nitrogen Protection & Activation N-Oxidem-CPBA, DCM, 0°C to RT[9]PCl₃ or PPh₃, DCM, 0°C to RT[10]Pro: Protects N, strongly activates C2/C4 for SNAr.[5] Con: Adds two steps (protection/deprotection).
Transient Nitrogen Protection Lewis Acid (e.g., BF₃·OEt₂)Add Lewis acid in situAqueous workupPro: One-pot procedure, no covalent modification. Con: Limited to reactions compatible with strong Lewis acids.
No Protection N/AN/AN/APro: Step-economic. Con: Only suitable for reactions with non-basic, non-nucleophilic reagents that are unreactive towards the pyridine N.

Conclusion

For the versatile building block this compound, the pyridine N-oxide strategy stands out as the most robust and broadly applicable approach for managing the reactivity of the pyridine nitrogen while simultaneously facilitating desired transformations at the C2 position. By converting the nitrogen into an N-oxide, chemists can effectively "tame" its nucleophilicity and basicity, unlocking a wider range of synthetic possibilities, particularly for the construction of complex, substituted pyridine cores essential for drug discovery. The protocols and strategic considerations outlined in this guide provide a validated framework for researchers to confidently employ this powerful synthetic tool.

References

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  • ResearchGate. (n.d.). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines | Request PDF.
  • Periodica Polytechnica. (2014, June 12).
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  • PMC - NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Pietra, F., & Vitali, D. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • Fisher Scientific. (2010, October 20).
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table.
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  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-nitroisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable transformation. As a key building block in many discovery programs, successful and reproducible coupling of this substrate is often critical.

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing this specific reaction. We will explore the underlying chemical principles that govern success and provide a logical framework for troubleshooting common issues.

Section 1: Understanding the Substrate - Why is this Coupling Challenging?

The structure of this compound presents a unique combination of electronic and steric factors that must be carefully managed for a successful Suzuki coupling.

  • A Deactivated Halide? Not Quite: Typically, a carbon-chlorine bond is less reactive than its bromine or iodine counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[1][2] However, the presence of two strong electron-withdrawing groups—the 5-nitro and the 4-methoxycarbonyl—significantly reduces the electron density of the pyridine ring. This electronic pull activates the C-Cl bond, making oxidative addition more feasible than for a simple 2-chloropyridine.[3]

  • The "2-Pyridyl Problem": The pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species.[1][4] The choice of a suitable ligand is paramount to mitigate this effect.

  • Base-Sensitive Functionality: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong bases and at the elevated temperatures often required for coupling aryl chlorides.[5]

This combination requires a catalytic system that is highly active for C-Cl bond activation but operates under conditions mild enough to preserve the ester functionality.

Section 2: Troubleshooting Guide & Optimization Workflows

This section is structured to address the most common issues encountered during the optimization of this reaction.

Problem 1: Low or No Conversion of this compound

This is the most frequent initial challenge, indicating that the catalytic cycle is stalled, most likely at the oxidative addition step.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The combination of a C-Cl bond and potential pyridine inhibition demands a high-performance catalyst system.

    • Solution: Switch from first-generation catalysts (e.g., Pd(PPh₃)₄) to modern systems. Bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbene (NHC) ligands are highly effective for activating C-Cl bonds.[1][6] They promote the formation of the catalytically active monoligated Pd(0) species required for oxidative addition.[1]

    • Actionable Step: Screen a panel of modern palladium precatalysts. See the recommended starting conditions in the table below.

  • Incorrect Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[5][7][8] An inappropriate base can halt the reaction.

    • Solution: While strong bases can be effective, they risk ester hydrolysis. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction without being overly aggressive towards the ester. Cesium carbonate (Cs₂CO₃) is another strong contender.

    • Actionable Step: If using a weaker base like Na₂CO₃ with no success, switch to K₃PO₄ or Cs₂CO₃.

  • Low Reaction Temperature: Aryl chloride couplings often require more thermal energy than their bromide or iodide counterparts.

    • Solution: Gradually increase the reaction temperature.

    • Actionable Step: Start at 80 °C and, if conversion is low, increase in 10 °C increments to a maximum of 110-120 °C, while carefully monitoring for product decomposition or ester hydrolysis by LC-MS.

Problem 2: Formation of Significant Side Products

The appearance of new, undesired spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.

Potential Causes & Solutions:

  • Boronic Acid Homocoupling (Biaryl Formation): This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[9]

    • Solution: Rigorous exclusion of oxygen is critical.

    • Actionable Step: Ensure the reaction solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and that the reaction is set up and run under a positive pressure of an inert atmosphere.[3][8]

  • Protodeboronation of the Boronic Acid: This is the replacement of the -B(OH)₂ group with a hydrogen atom, effectively destroying the nucleophile. It can be catalyzed by palladium and is often exacerbated by excess water or high temperatures.

    • Solution: Minimize water content and reaction time.

    • Actionable Step: Use an anhydrous solvent and a carefully controlled amount of water (if required for the base). Consider using the boronic acid's corresponding pinacol ester, which can be more resistant to protodeboronation.[8]

  • Dehalogenation of the Starting Material: This is the replacement of the chlorine atom with hydrogen, forming Methyl 5-nitroisonicotinate. This side reaction can occur if a hydride source is present in the reaction mixture.[9]

    • Solution: Ensure high-purity reagents and solvents. Some amine bases or alcoholic solvents can act as hydride donors at high temperatures.

    • Actionable Step: Use freshly purified solvents. If this is a persistent issue, screen alternative bases or solvents.

Problem 3: Product Degradation or Ester Hydrolysis

If LC-MS analysis shows the desired product mass initially, but it then diminishes over time, or the mass of the corresponding carboxylic acid appears, the product is not stable under the reaction conditions.

Potential Causes & Solutions:

  • Base-Mediated Ester Hydrolysis: This is the most likely cause, especially at high temperatures.

    • Solution: Use a milder base or lower the reaction temperature.

    • Actionable Step: Switch from stronger bases like Cs₂CO₃ or hydroxides to K₃PO₄ or even a fluoride source like KF.[5] Concurrently, try to find the lowest possible temperature that still provides an acceptable reaction rate.

  • Thermal Instability: The combination of a nitro group and multiple heteroatoms can make the final product susceptible to thermal decomposition over extended reaction times.

    • Solution: Aim for a more active catalyst that allows for shorter reaction times or lower temperatures.

    • Actionable Step: If your current system requires 12 hours at 110 °C, screen for a catalyst (e.g., a more advanced Buchwald G3 or G4 precatalyst) that might achieve the same conversion in 4 hours at 90 °C.

Section 3: Recommended Protocols & Starting Conditions

The following protocol and conditions table provides a robust, scientifically-grounded starting point for your experiments.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale & Comments
Electrophile This compound1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Pd Precatalyst XPhos Pd G3 (or SPhos Pd G3)(1-3 mol%) - Highly active for C-Cl activation; excellent for heteroaryl couplings.[1]
Base K₃PO₄ (Potassium Phosphate)(2.0 - 3.0 equivalents) - Strong enough for activation, but gentler on the ester than carbonates or hydroxides.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Dioxane is an excellent solvent for Suzuki couplings. A small amount of water is needed to solubilize the base.[3]
Temperature 90 - 100 °CA good starting range to balance reaction rate with potential for degradation.
Atmosphere Nitrogen or ArgonCrucial to prevent catalyst deactivation and homocoupling.[8][9]
Detailed Experimental Protocol (Starting Point)
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the disappearance of the starting material and the appearance of the product mass.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction, which must all function efficiently for a high yield.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-Cl (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)-Ar' OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Coupled Product Transmet->Product ArylHalide Methyl 2-chloro- 5-nitroisonicotinate ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate Ar'-B(OH)₃⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Transmet caption Fig 1. Catalytic cycle for the Suzuki coupling.

Fig 1. Catalytic cycle for the Suzuki coupling.
Troubleshooting Workflow

Use this decision tree to logically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Start Experiment (See Protocol) check_conversion Check Conversion by LC-MS start->check_conversion success High Conversion, Clean Reaction check_conversion->success >80% low_conversion Low / No Conversion check_conversion->low_conversion <50% side_products Significant Side Products check_conversion->side_products Yes purify Proceed to Workup & Purification success->purify solution_catalyst Increase Catalyst Activity (e.g., Switch to XPhos G3) low_conversion->solution_catalyst solution_degas Improve Degassing (Check for O₂ leaks) side_products->solution_degas Homocoupling? solution_ester Use Boronic Ester (Resists Protodeboronation) side_products->solution_ester Protodeboronation? solution_conditions Lower Temperature / Use Milder Base side_products->solution_conditions Decomposition? solution_base Increase Base Strength (e.g., K₃PO₄ or Cs₂CO₃) solution_catalyst->solution_base Still Low solution_temp Increase Temperature (90 -> 110 °C) solution_base->solution_temp Still Low caption Fig 2. A logical workflow for troubleshooting.

Fig 2. A logical workflow for troubleshooting.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why are Buchwald biarylphosphine ligands (like SPhos/XPhos) recommended over simpler phosphines like PPh₃? A1: Triphenylphosphine (PPh₃) is a good general-purpose ligand, but it is often not active enough for challenging substrates like aryl chlorides. The Buchwald-type ligands are both extremely bulky and highly electron-rich. The bulkiness promotes the formation of a 14-electron, monoligated Pd(0)L₁ species, which is much more reactive in the oxidative addition step than the corresponding bis-ligated complexes formed with PPh₃. The electron-rich nature of the ligand makes the palladium center more nucleophilic, further accelerating its insertion into the C-Cl bond.[1]

Q2: Can I run this reaction "ligand-free" with just a palladium source like Pd(OAc)₂? A2: While some Suzuki reactions on highly activated substrates can work under "ligand-free" conditions, it is strongly discouraged for this system.[10] For a 2-chloropyridine, a ligand is essential to facilitate the oxidative addition and stabilize the palladium catalyst in solution. Attempting this reaction without a suitable ligand will almost certainly result in no product formation.

Q3: What is the role of water in the reaction mixture? Can I run it completely anhydrous? A3: Water plays a crucial role, primarily in dissolving the inorganic base (like K₃PO₄). This allows the base to interact with the boronic acid in the organic phase (often at the phase interface) to generate the active boronate species.[5][7] While some Suzuki couplings can be run under anhydrous conditions with soluble organic bases, the common and robust protocols for this type of substrate rely on a biphasic solvent system. Running it completely dry with an insoluble inorganic base will likely lead to very poor results.

Q4: My boronic acid is expensive. Can I use a stoichiometric amount? A4: Using a stoichiometric amount (1.0 equivalent) of the boronic acid is risky. Due to the potential for side reactions like homocoupling and protodeboronation that consume the boronic acid, using only one equivalent can lead to incomplete conversion of your limiting starting material.[9] Using a slight excess (1.2 equivalents is a good starting point) helps to ensure that enough active nucleophile is present throughout the reaction to drive it to completion.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Benchchem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Wikipedia. Suzuki reaction.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Benchchem. A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • Benchchem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Troubleshooting Side Products in Reactions of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Methyl 2-chloro-5-nitroisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your synthetic routes.

Introduction: The Chemistry of a Key Intermediate

This compound is a highly valuable intermediate in medicinal chemistry and materials science. Its structure is primed for nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthesis. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the C2 position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating the displacement of the chloride leaving group.

However, this high reactivity is a double-edged sword. It also opens the door to several common and sometimes perplexing side reactions. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating the formation of these unwanted byproducts.

Frequently Asked Questions & Troubleshooting Guide

Question 1: "My reaction shows a new, more polar spot on TLC and an LCMS peak corresponding to my starting material plus 18 amu (minus HCl). What is this impurity and how can I stop it?"

Answer: You are most likely observing the formation of Methyl 2-hydroxy-5-nitroisonicotinate (which can exist in its pyridone tautomer). This is a classic hydrolysis product.

Causality & Mechanism: The SNAr reaction is not exclusive to your intended nucleophile. Water, even in trace amounts, can act as a potent nucleophile under many reaction conditions. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group.[1][2] Subsequent elimination of the chloride ion restores aromaticity. When water is the nucleophile, this results in the hydroxy/pyridone derivative.

Troubleshooting Protocol: Hydrolysis Prevention

Possible Cause Scientific Rationale Recommended Action
Wet Solvents/Reagents Solvents like DMF, DMSO, or acetonitrile are hygroscopic and can absorb significant amounts of atmospheric moisture.Use freshly distilled or commercially available anhydrous solvents. Dry solvents over activated molecular sieves (3Å or 4Å) for at least 12 hours before use.
Atmospheric Moisture The reaction mixture is exposed to the air, allowing moisture to ingress, especially during long reaction times.Set up the reaction under an inert atmosphere (Nitrogen or Argon). Use flasks with rubber septa and introduce reagents via syringe.
Basic Reaction Conditions The presence of a base (e.g., K₂CO₃, Et₃N) can generate hydroxide ions from trace water, a stronger nucleophile than water itself.Ensure the base is anhydrous. If possible, use a non-hygroscopic organic base like Proton-Sponge™.
Aqueous Workup Quenching the reaction with water or performing an aqueous extraction introduces a large excess of the competing nucleophile.If the reaction is sensitive, consider a non-aqueous workup. Quench with a solution of ammonium chloride in anhydrous methanol, filter, and concentrate.

Experimental Protocol: Setting Up an Anhydrous SNAr Reaction

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Add anhydrous solvent (e.g., DMF) to the reaction flask via cannula or syringe.

  • Reactant Addition: Add this compound and your anhydrous base (e.g., powdered K₂CO₃, dried in an oven).

  • Nucleophile Addition: Dissolve your nucleophile in anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor progress by TLC or LCMS.

Question 2: "My crude NMR looks clean, but after my aqueous workup and purification, my yield is low and I've isolated a significant amount of a water-soluble acid. What happened?"

Answer: This indicates the hydrolysis of the methyl ester to form 2-chloro-5-nitroisonicotinic acid .

Causality & Mechanism: Ester groups are susceptible to both acid- and base-catalyzed hydrolysis. During an aqueous workup, washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities or an acidic solution (e.g., dilute HCl) to remove basic impurities can provide the catalytic conditions needed to cleave the methyl ester, especially if contact time is prolonged.

Troubleshooting Protocol: Ester Hydrolysis Prevention

Possible Cause Scientific Rationale Recommended Action
Basic Aqueous Wash Saponification (base-catalyzed hydrolysis) of the ester occurs upon treatment with aqueous bases like NaHCO₃, Na₂CO₃, or NaOH.Use a very dilute or cooled basic solution and minimize contact time. Alternatively, use a solid, mild base like Na₂SO₄ to neutralize trace acid before extraction.
Acidic Aqueous Wash Acid-catalyzed hydrolysis can occur, particularly with stronger acids or at elevated temperatures.Use a saturated solution of a neutral salt like NaCl (brine) for washes whenever possible. If an acid wash is necessary, use it cold and quickly.
Prolonged Biphasic Stirring Extended contact between the organic layer containing the ester and an aqueous phase increases the likelihood of hydrolysis.Separate the layers promptly after extraction. Avoid letting biphasic mixtures stir for extended periods.
Question 3: "My main product is contaminated with an impurity that has a mass corresponding to the substitution of chloride with my reaction solvent (e.g., methanol, ethanol). How is this possible?"

Answer: You are observing a solvolysis side product, such as Methyl 2-methoxy-5-nitroisonicotinate if using methanol as a solvent.

Causality & Mechanism: Nucleophilic solvents can compete with your primary nucleophile in the SNAr reaction.[3][4] While alcohols are generally weaker nucleophiles than amines or thiols, their high concentration as the solvent can drive the formation of the corresponding ether or alkoxy product, particularly at higher temperatures where their reactivity increases.

Troubleshooting Protocol: Solvolysis Prevention

Possible Cause Scientific Rationale Recommended Action
Nucleophilic Solvent Choice Using a nucleophilic solvent (e.g., MeOH, EtOH) provides a high concentration of a competing nucleophile.Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, acetonitrile (ACN), or THF.
High Reaction Temperature Increased temperature accelerates all reactions, including the undesired solvolysis pathway.Run the reaction at the lowest temperature that allows for a reasonable rate of formation for your desired product. Consider starting at 0°C or room temperature.
Low Nucleophile Concentration If your primary nucleophile is present in a low concentration, the solvent has a greater kinetic opportunity to react.Ensure your primary nucleophile is present at a sufficient concentration (e.g., 1.1-1.5 equivalents).

Visualizing the Competing Reaction Pathways

The following diagram illustrates how the primary SNAr reaction can diverge to form the three most common side products discussed.

Side_Products cluster_side_reactions Side Reactions SM Methyl 2-chloro- 5-nitroisonicotinate Meisenheimer Meisenheimer Complex SM->Meisenheimer + Nucleophile (Nu⁻) Hydrolysis Methyl 2-hydroxy- 5-nitroisonicotinate SM->Hydrolysis + H₂O / OH⁻ - HCl Solvolysis Methyl 2-alkoxy- 5-nitroisonicotinate SM->Solvolysis + Solvent (ROH) - HCl Ester_Hydrolysis 2-chloro-5-nitro- isonicotinic acid SM->Ester_Hydrolysis Product Desired S N Ar Product Meisenheimer->Product - Cl⁻

Caption: Competing pathways in SNAr reactions of the title compound.

General Troubleshooting Workflow

When faced with an unknown impurity, a systematic approach is key. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow A 1. Analyze Crude Reaction (TLC, LCMS, Crude NMR) B 2. Identify Impurity (Mass, Polarity, M.W.) A->B C 3. Hypothesize Structure (e.g., Hydrolysis, Solvolysis?) B->C D 4. Consult This Guide (Match observation to FAQ) C->D E 5. Formulate a Solution (e.g., Use anhydrous solvent) D->E F 6. Modify Experiment & Re-run Reaction E->F G 7. Re-analyze Results F->G H Problem Solved? G->H H->A No, new issue I I

Caption: A systematic workflow for troubleshooting reaction side products.

References

  • Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters, 19(16), 4291–4294. [Link]

  • PubMed. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]

  • ResearchGate. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415–2422. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 593–597. [Link]

  • Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Google Patents. (2007).
  • Um, I.-H., Shin, Y. H., Han, J. Y., & Buncel, E. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 75(15), 5049–5056. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. [Link]

  • MDPI. (2023). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. Molecules, 28(10), 4118. [Link]

  • Google Patents. (2019). A kind of preparation method of 2-chloro-5-nitro-toluene. (CN109265351B).
  • Schenk, T., Müller, C., & Lechner, U. (2000). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 182(14), 3994–4000. [Link]

  • ResearchGate. (1983). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. [Link]

  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 2-chloro-5-nitroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-nitroisonicotinate and its derivatives. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical solutions to common purification challenges. This center is structured to help you troubleshoot specific experimental issues and answer frequently asked questions, ensuring the integrity and success of your synthetic work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Issue 1: The Purified Solid is Off-Color (Yellow/Brown) and Has a Low or Broad Melting Point.

Question: I have purified my this compound derivative by recrystallization, but the resulting crystals are not the expected white or pale-yellow solid. The melting point is also lower than the literature value and melts over a wide range (e.g., 3-5 °C range). What's going on?

Answer: This is a classic sign of persistent impurities in your final product. The coloration is common for nitroaromatic compounds and can arise from minor, highly conjugated byproducts or degradation. The broad melting point depression is a direct consequence of these impurities disrupting the crystal lattice of your desired compound.

Root Causes and Solutions:

  • Isomeric Impurities: The most common culprits are positional isomers formed during the nitration of the pyridine ring.[1] For example, you may have co-crystallized Methyl 2-chloro-3-nitroisonicotinate or the hydrolysis product, 2-chloro-5-nitroisonicotinic acid. These isomers often have very similar polarities and solubilities, making them difficult to separate by simple recrystallization.[2]

    • Solution: A secondary purification step is often necessary. Flash column chromatography is typically the next step. If isomers are very close in polarity, preparative HPLC or supercritical fluid chromatography (SFC) may be required for complete separation.[3]

  • Inappropriate Recrystallization Solvent: The solvent system you used may not be optimal. The ideal solvent should dissolve your compound well when hot but poorly when cold, while dissolving impurities well at all temperatures or not at all. If your compound "oils out" instead of crystallizing, it indicates the solvent is too nonpolar or the solution is cooling too quickly.

    • Solution: Conduct a systematic solvent screen. A step-by-step protocol is provided below. For nitroaromatic compounds, solvents like methanol, ethanol, ethyl acetate, and mixtures with hexanes are often effective.[1][4]

  • Residual Starting Material or Reagents: Incomplete reaction or inefficient workup can leave starting materials or acidic/basic reagents in your crude product.

    • Solution: Before purification, ensure your workup is thorough. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like leftover nitro-acids.[1] Monitor your reaction to completion using Thin Layer Chromatography (TLC) to avoid purifying unreacted starting material.

Experimental Protocol: Systematic Recrystallization Solvent Screening

This protocol helps you empirically determine the best solvent for purifying your solid derivative.

StepActionPurpose
1 Place ~20-30 mg of your crude solid into several small test tubes.To test multiple solvents in parallel with a minimal amount of material.
2 To each tube, add a different solvent dropwise at room temperature (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Dichloromethane, Hexanes).To test for solubility at room temperature. An ideal solvent will NOT dissolve the compound well at this stage.
3 If the compound does not dissolve, gently heat the test tube in a water or sand bath while adding more solvent dropwise until the solid fully dissolves.To determine if the compound is soluble in the hot solvent. Note the approximate volume of solvent needed.
4 Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.To observe the rate and quality of crystal formation. Ideal crystallization is slow and yields well-defined crystals.
5 If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.To induce nucleation and crystallization.
6 Evaluate the result. The best solvent will dissolve the product when hot but yield a high recovery of clean crystals upon cooling.To select the optimal single or mixed solvent system for a larger scale recrystallization.
Issue 2: Poor Separation or Product Decomposition during Flash Column Chromatography.

Question: My TLC analysis shows a good separation between my product and impurities, but the column chromatography is giving mixed fractions or a low yield. Why is this happening?

Answer: This discrepancy between TLC and column performance is common and often points to issues with the stationary phase (silica gel) or the column conditions.

Root Causes and Solutions:

  • Compound Instability on Silica Gel: Silica gel is acidic and can cause degradation of sensitive compounds, especially during the longer residence time on a column compared to a TLC plate.[5] Nitro-containing compounds can sometimes be susceptible to this.[6]

    • Solution 1 (Confirmation): Run a 2D TLC. Spot your compound on a TLC plate, run it in your chosen solvent system, and let it dry completely. Then, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is decomposing on the silica.[6]

    • Solution 2 (Mitigation): Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine. This neutralizes the acidic sites. Alternatively, use a different stationary phase like neutral or basic alumina.[6]

  • Overloading the Column: Applying too much crude material relative to the amount of silica gel is a primary cause of poor separation. The bands broaden significantly and overlap, leading to mixed fractions.

    • Solution: A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1 for difficult separations and 50-100:1 for very close spots.

  • Incorrect Solvent System: The ideal Rf value for the compound of interest for column chromatography is between 0.2 and 0.4.[5] A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf can lead to excessive band broadening and long elution times.

    • Solution: Refine your eluent system. If your compound is very polar (low Rf), consider adding a more polar solvent like methanol to your ethyl acetate/hexanes system. If it is very nonpolar (high Rf), you may need to use a less polar system like dichloromethane/hexanes.[5]

Workflow Diagram: Troubleshooting Flash Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common flash chromatography problems.

G start Poor Separation in Column check_tlc Re-evaluate TLC: Rf of product between 0.2-0.4? ΔRf between spots > 0.2? start->check_tlc check_stability Perform 2D TLC Is compound stable on silica? start->check_stability check_loading Review Loading: Silica:Sample Ratio > 30:1? start->check_loading adjust_solvent Adjust Eluent Polarity (e.g., change solvent ratios) check_tlc->adjust_solvent No success Successful Purification check_tlc->success Yes deactivate_silica Use Deactivated Silica (e.g., add 1% Et3N to eluent) or Switch to Alumina check_stability->deactivate_silica No check_stability->success Yes reduce_load Reduce Sample Load Increase Silica:Sample Ratio check_loading->reduce_load No check_loading->success Yes adjust_solvent->success deactivate_silica->success reduce_load->success

Caption: A decision tree for troubleshooting poor column chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile is highly dependent on the synthetic route, but for a typical synthesis involving nitration of a 2-chloroisocotinic acid derivative, you should anticipate the following:

Impurity TypeExample Structure/NameOriginHow to Detect/Remove
Positional Isomers Methyl 2-chloro-3-nitroisonicotinateNon-regioselective nitration of the pyridine ring.[1]Often visible as a close-running spot on TLC. Difficult to remove by recrystallization. Requires careful column chromatography or preparative HPLC.[2][7]
Hydrolysis Product 2-chloro-5-nitroisonicotinic acidIncomplete esterification or hydrolysis of the methyl ester during workup.Acidic impurity. Can be removed with a NaHCO₃ wash during workup. Will streak on silica TLC unless eluent is acidified.
Over-nitration Products Methyl 2-chloro-3,5-dinitroisonicotinateHarsh nitrating conditions (excess nitrating agent, high temperature).[1]Typically more polar than the desired product. Removable by column chromatography.
Starting Material Methyl 2-chloroisonicotinateIncomplete reaction.Monitor reaction by TLC/GC/LC-MS. Easily separated by chromatography due to significant polarity difference.
Q2: Should I use recrystallization or column chromatography to purify my product?

Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Both techniques have distinct advantages.

FeatureRecrystallizationFlash Column Chromatography
Best For Large quantities (>5 g); removing impurities with very different solubility profiles.Small to medium quantities (mg to ~20 g); separating complex mixtures and isomers.
Speed Can be faster for large scales if a good solvent is known.Generally more time-consuming due to packing, running, and fraction analysis.
Cost Lower cost (solvents are the main expense).Higher cost (requires silica gel, large solvent volumes, columns, etc.).
Separation Power Lower. Ineffective for separating compounds with similar structures and solubilities (e.g., some isomers).[2]Higher. Can separate compounds with very small differences in polarity (ΔRf > 0.1).
Yield Can be high, but material is lost in the mother liquor.Typically high, assuming the compound is stable on the stationary phase.[5]
Decision Diagram: Choosing Your Purification Method

G start Crude Product is_solid Is the crude product a solid? start->is_solid tlc_check TLC Analysis: Are impurities significantly more or less polar than product? is_solid->tlc_check Yes triturate Triturate or use chromatography is_solid->triturate No (Oil) scale_check Scale > 5 grams? tlc_check->scale_check Yes chromatography Use Flash Chromatography tlc_check->chromatography No (Close Spots) recrystallize Attempt Recrystallization scale_check->recrystallize Yes scale_check->chromatography No

Sources

Overcoming low yields in the synthesis of Methyl 2-chloro-5-nitroisonicotinate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-nitroisonicotinate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this important class of compounds. This resource provides practical, experience-driven advice to help you optimize your synthetic protocols.

I. Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of this compound analogs:

Q1: What is the most common reason for low yields in the nitration of the pyridine ring?

A1: The most prevalent issue is the formation of undesired isomers.[1] The nitration of substituted pyridines can lead to a mixture of products, and controlling the regioselectivity is critical.[2] Low reaction temperatures are crucial for minimizing the formation of byproducts like the 3-nitro isomer when the 5-nitro is desired.[1]

Q2: My reaction seems incomplete, with a significant amount of starting material remaining. What should I do?

A2: Incomplete reactions are often due to insufficient nitrating agent, suboptimal reaction temperature, or inadequate reaction time.[1] Monitoring the reaction progress using techniques like TLC or LC-MS is essential to ensure the complete consumption of the starting material before workup.[1]

Q3: I'm observing the formation of a carboxylic acid byproduct instead of the methyl ester. What causes this?

A3: Hydrolysis of the methyl ester group is a common side reaction, especially under harsh acidic or basic conditions during the reaction or workup.[3][4] Careful control of pH and temperature during extraction and purification steps is necessary to prevent this.

Q4: How can I effectively purify the crude product to remove isomers and other impurities?

A4: Recrystallization is a common and effective method for purifying the crude product.[1] Suitable solvent systems often include dilute ethanol or a mixture of chloroform and ligroin.[1] Column chromatography can also be employed for more challenging separations.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and solving specific problems you may encounter.

Issue 1: Low Yield of the Desired 5-Nitro Isomer

Low yields are often traced back to a lack of control over the reaction's regioselectivity. The electron-withdrawing nature of the substituents on the pyridine ring directs the incoming nitro group, but reaction conditions play a significant role.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent.[1]Lower temperatures enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 5-nitro isomer over other isomers.[1]
Incorrect Reagent Addition Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) slowly and dropwise to the solution of the pyridine substrate.[1]This prevents localized overheating and high concentrations of the nitrating agent, which can lead to the formation of undesired side products and over-nitration.
Inappropriate Nitrating Agent Consider using alternative nitrating agents. For some pyridine systems, reagents like dinitrogen pentoxide can offer different selectivity.[6]The reactivity and steric bulk of the nitrating species can influence the position of electrophilic attack on the pyridine ring.

Experimental Protocol: Optimized Nitration

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.[1]

  • Slowly add the methyl 2-chloroisonicotinate analog to the cold sulfuric acid while maintaining the temperature below 0°C.[1]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.[1]

  • Add the nitrating mixture dropwise to the solution of the substrate over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the mixture to stir at a low temperature for several hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice to precipitate the crude product.[1]

  • Filter the solid and wash thoroughly with cold water.[1]

Issue 2: Formation of Carboxylic Acid Byproduct (Hydrolysis)

The presence of the ester functional group makes the target molecule susceptible to hydrolysis, particularly in the presence of strong acids or bases, which are common in nitration and subsequent workup steps.[3][4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Harsh Workup Conditions During the workup, neutralize the acidic reaction mixture carefully and avoid excessive use of strong bases. Use a saturated sodium bicarbonate solution for washing the organic layer to remove acidic impurities.[1]The ester is prone to base-catalyzed hydrolysis (saponification). Minimizing exposure to strong bases and controlling the pH will reduce the extent of this side reaction.
Elevated Temperatures During Purification If using distillation for purification, ensure it is performed under reduced pressure to keep the temperature low. For recrystallization, avoid prolonged heating.High temperatures can accelerate the rate of hydrolysis, especially if residual acid or base is present.
Moisture in Solvents or Reagents Use anhydrous solvents and reagents whenever possible.Water is a necessary reactant for hydrolysis. Minimizing its presence will slow down this undesired reaction.
Issue 3: Difficulties in Product Isolation and Purification

Isolating a pure product from a mixture of isomers and byproducts can be a significant challenge.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Inefficient Extraction Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).The product may have some solubility in the aqueous phase, especially if it is protonated. Multiple extractions will maximize the recovery.
Poor Recrystallization Solvent Choice Optimize the recrystallization process by screening different solvents or solvent mixtures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[1]The difference in solubility between the desired product and impurities is the basis for purification by recrystallization.
Co-precipitation of Impurities If impurities co-precipitate with the product during recrystallization, try a slower cooling rate or a different solvent system. A second recrystallization may be necessary.Slow cooling allows for the formation of a more ordered crystal lattice, which is less likely to incorporate impurities.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).[1]

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

III. Visualizing the Process

To better understand the workflow for troubleshooting low yields, the following diagram outlines a logical decision-making process.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction isomer_issue Isomer Formation? incomplete_reaction->isomer_issue No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent stoichiometry - Check reagent quality incomplete_reaction->optimize_conditions Yes hydrolysis_issue Hydrolysis to Carboxylic Acid? isomer_issue->hydrolysis_issue No optimize_selectivity Optimize for Regioselectivity: - Lower reaction temperature - Slower reagent addition - Consider alternative nitrating agents isomer_issue->optimize_selectivity Yes modify_workup Modify Workup/Purification: - Careful pH control - Anhydrous conditions - Optimize recrystallization solvent hydrolysis_issue->modify_workup Yes end_node Improved Yield hydrolysis_issue->end_node No optimize_conditions->end_node optimize_selectivity->end_node modify_workup->end_node

Caption: A decision tree for troubleshooting low yields.

This troubleshooting guide provides a framework for addressing common issues in the synthesis of this compound analogs. By systematically evaluating your experimental setup and making informed adjustments based on the principles outlined here, you can significantly improve your reaction yields and product purity.

IV. References

  • Deady, L. W., & Shanks, R. A. (1973). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 26(3), 623-628.

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742.

  • Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

  • Wang, Y. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Master's thesis, Hebei University of Science and Technology]. CNKI.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Master's thesis, New Jersey Institute of Technology]. Digital Commons @ NJIT.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

  • Scott, F. L., & Butler, R. N. (1966). Acid-catalyzed Solvolysis of Isonitriles. I. Journal of the Chemical Society B: Physical Organic, 1202-1205.

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from

  • Liu, B., Wang, L., & Chen, J. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139.

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-25.

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Gidaspov, B. V., Tselinskii, I. V., Mel'nikova, S. F., & Romanova, T. V. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Russian Journal of Organic Chemistry, 37(1), 124-127.

  • Chatterjee, S., Guidi, M., Seeberger, P. H., & Gilmore, K. (2020). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 16, 2845–2863.

  • Wang, Y., Li, C., & Zhang, J. (2020). Process of reaction time on the resolution of (±)-methyl 2-chloropropionate by esterase EST12–7. Journal of Chemical Technology & Biotechnology, 95(5), 1435-1441.

  • Costa, P. J., et al. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 27(19), 6543.

  • Issabayeva, G., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7501.

  • Li, J., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Chinese Journal of Chemistry, 30(12), 2844-2848.

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cross-coupling of Methyl 2-chloro-5-nitroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you are equipped to troubleshoot and succeed.

The substrate , this compound, presents a unique set of challenges. It is an electron-deficient heterocyclic halide, a class of substrates known for its difficult reactivity in palladium-catalyzed cross-coupling reactions.[1][2] The presence of a pyridine nitrogen atom can lead to catalyst inhibition, while the strong electron-withdrawing nitro group influences the reactivity of the C-Cl bond and introduces the potential for undesired side reactions.[3][4] This guide provides a structured approach to catalyst selection and reaction optimization to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the cross-coupling of this compound, providing a foundational understanding for experimental design.

Q1: What are the most suitable cross-coupling reactions for this substrate?

A1: Given its structure, this compound is a viable electrophile for several key palladium-catalyzed cross-coupling reactions. The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with organoboron reagents. This is often the first choice for creating biaryl or alkyl-aryl structures due to the high functional group tolerance and commercial availability of boronic acids.[5][6]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines. This is a critical reaction in medicinal chemistry for accessing aniline derivatives.[7][8]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, providing access to arylalkyne scaffolds.[9][10][11]

  • Heck-Mizoroki Reaction: For creating C(sp²)–C(sp²) bonds with alkenes to form substituted styrenyl or cinnamyl derivatives.[12][13]

Q2: Why is catalyst selection so critical for this specific substrate?

A2: Catalyst selection is paramount due to two main electronic features of the substrate:

  • Electron-Deficient Aryl Chloride: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step of the catalytic cycle.[14] The electron-withdrawing effects of the pyridine nitrogen and the nitro group help to activate this bond, but a highly active catalyst is still required.[15]

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalytic activity.[4] Furthermore, the nitro group itself can interact with the catalyst or be reduced by certain phosphine ligands, leading to catalyst deactivation and unwanted byproducts.[3] An effective catalyst system must be robust enough to resist these deactivation pathways.

Q3: What types of ligands are recommended for coupling an electron-deficient aryl chloride like this?

A3: For challenging aryl chlorides, the use of bulky, electron-rich ligands is essential. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[1][2] Two main classes of ligands have proven superior:

  • Bulky Biaryl Phosphines (Buchwald-type ligands): Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk creates a coordinatively unsaturated palladium center that is more reactive, while their electron-donating nature increases electron density on the metal, facilitating oxidative addition.[16]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and resist inhibition. PEPPSI™-type precatalysts, which feature NHC ligands, are particularly effective for coupling aryl chlorides.[4][5]

Q4: Should I use a Pd(0) source like Pd(PPh₃)₄ or a modern Pd(II) precatalyst?

A4: While traditional Pd(0) sources like Pd(PPh₃)₄ can be effective for some activated aryl chlorides, they often require higher catalyst loadings and temperatures and can be sensitive to air and moisture.[4] For this substrate, modern Pd(II) precatalysts are highly recommended.[16]

  • Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts) are air- and moisture-stable, making them easier to handle.[5] They are designed to efficiently generate the active monoligated Pd(0) species in situ. This controlled activation often leads to more reproducible results, lower catalyst loadings, and higher yields, particularly for challenging substrates.[5][16]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Probable Cause(s) Recommended Solutions & Rationale
1. Low or No Product Formation A. Inactive Catalyst System: The Pd(0) active species is not being generated or is decomposing. This is common with older Pd sources or insufficient protection from oxygen.[16] B. Inappropriate Ligand/Base Combination: The chosen ligand may not be active enough for the C-Cl bond, or the base may be too weak to facilitate transmetalation (in Suzuki coupling).[16][17] C. Insufficient Temperature: The activation energy for oxidative addition of the C-Cl bond has not been overcome.A. Use an Air-Stable Precatalyst: Switch to a modern Pd(II) precatalyst (e.g., XPhos Pd G3, PEPPSI-IPr). These are robust and designed for reliable generation of Pd(0).[4] Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas (Argon or Nitrogen).[16] B. Screen Ligands and Bases: Test a panel of bulky, electron-rich ligands (XPhos, SPhos). For Suzuki coupling, use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more reactive boronate species.[16][17] C. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments. Use a high-boiling point solvent like dioxane, toluene, or DMF.[16]
2. Significant Nitro Group Reduction A. Reductive Reaction Conditions: Certain phosphine ligands, especially at elevated temperatures, can act as reducing agents for the nitro group.[3] B. Impurities: Impurities in reagents or solvents may be acting as reductants.A. Screen Alternative Ligands: Switch to a different class of ligand, such as an N-heterocyclic carbene (NHC), which may be less prone to reducing the nitro functionality. B. Lower Temperature & Time: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed to minimize side reactions. C. Use Purified Reagents: Ensure all starting materials, solvents, and bases are of high purity.
3. Dechlorination of Starting Material A. Formation of Palladium Hydride (Pd-H) Species: These species can arise from side reactions involving the base, solvent (e.g., alcohols), or water and can reductively cleave the C-Cl bond.[18]A. Optimize Base and Solvent: Switch to a non-hydroxide base (e.g., K₃PO₄, CsF). If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene. Ensure solvents are anhydrous if the protocol allows.[19]
4. Homocoupling of Boronic Acid (Suzuki) A. Oxygen Contamination: This is the most common cause. Oxygen can mediate the oxidative homocoupling of the boronic acid, catalyzed by palladium.[5]A. Rigorous Degassing: This cannot be overstated. Degas the solvent by sparging with argon for at least 30 minutes. Use Schlenk techniques or a glovebox to ensure the reaction is maintained under a strictly inert atmosphere from start to finish.[16]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low/No Yield check_catalyst Is the catalyst active? Is the atmosphere inert? start->check_catalyst check_side_products Are side products observed? start->check_side_products solution_catalyst Use fresh, air-stable precatalyst. Rigorously degas all components. check_catalyst->solution_catalyst No check_conditions Are conditions optimal? check_catalyst->check_conditions Yes screen_ligands Screen bulky ligands (XPhos, SPhos, NHCs) check_conditions->screen_ligands screen_bases Screen stronger bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_bases increase_temp Increase Temperature check_conditions->increase_temp check_conditions->check_side_products nitro_reduction Nitro Reduction? check_side_products->nitro_reduction dechlorination Dechlorination? check_side_products->dechlorination homocoupling Homocoupling? check_side_products->homocoupling solution_nitro Lower temp. Try NHC ligand. nitro_reduction->solution_nitro Yes solution_dechloro Change base/solvent. dechlorination->solution_dechloro Yes solution_homo Improve degassing. homocoupling->solution_homo Yes

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, based on established protocols for similar challenging aryl chlorides.[4][16]

Coupling Type Catalyst/Precatalyst Recommended Ligand Recommended Base Solvent Temp (°C)
Suzuki-Miyaura XPhos Pd G3 (2 mol%)XPhosK₃PO₄ (2-3 equiv)1,4-Dioxane/H₂O (10:1)100-110
Buchwald-Hartwig RuPhos Pd G3 (2 mol%)RuPhosNaOt-Bu (1.5 equiv)Toluene or Dioxane100
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)PPh₃Et₃N / CuI (1 mol%)THF or DMF60-80
Heck-Mizoroki Pd(OAc)₂ (2 mol%)P(o-tolyl)₃K₂CO₃ (2 equiv)DMF or NMP120-140

Note: These are starting points. Optimization of ligand, base, solvent, and temperature is often necessary for each specific coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura reaction.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or high-purity Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition TM_complex L₂Pd(II)(Ar)(Ar') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_complex->Product ArX Ar-Cl (Substrate) ArX->OA_complex ArB Ar'-B(OR)₂ (Boronic Acid) ArB->TM_complex Base Base (e.g., K₃PO₄) Base->TM_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Cross-Coupling Reactions of Nitroarenes | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. Available at: [Link]

  • Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available at: [Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

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Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up exothermic chemical reactions. Our goal is to provide not just solutions, but a deep understanding of the underlying principles to ensure process safety and success. A thermal runaway begins when the heat generated by a reaction surpasses the heat removal capacity of the system, leading to an accelerating cycle of temperature and reaction rate increase[1][2][3]. This guide provides troubleshooting advice and preventative strategies to manage these thermal hazards effectively.

Part 1: Troubleshooting Guide & Immediate Actions

This section addresses acute problems you might be facing during an experiment.

Q1: We are experiencing a significant temperature spike above our setpoint at the start of our reaction. What's happening and what should we do?

A1: A temperature overshoot at the beginning of an exothermic reaction is a classic sign that the rate of heat generation is momentarily overwhelming the system's heat removal capacity[4]. This is a critical situation that requires immediate attention.

Potential Causes & Explanation:

  • Initial Reagent Addition Rate is Too High: The most common cause is adding a reactant too quickly in a semi-batch process. This leads to a rapid accumulation of unreacted material, and when the reaction initiates, the stored energy is released at once, exceeding the cooling system's capability.[5]

  • Inadequate Pre-Cooling: The reactor and its cooling jacket may not have been cooled to a low enough temperature before the addition of the reagent, reducing the initial temperature difference (ΔT) available for heat transfer.

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction initiates and accelerates before the bulk medium and temperature probes can register the change.[6][7] By the time the probe detects the rise, the exotherm is already propagating rapidly.

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: This is the first and most crucial step. Halting the feed prevents further accumulation of unreacted material, limiting the total potential energy of the runaway.[5]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If possible, use a colder coolant fluid.

  • Verify Agitation: Check that the agitator is running at the correct speed and functioning properly. Efficient mixing is vital for heat distribution.[6]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably towards the predetermined critical limit, be prepared to initiate your emergency quenching procedure. A quench system is designed to rapidly cool and dilute the reactants, stopping the reaction.[8]

Q2: My reactor's cooling system is running at 100%, but the temperature is still climbing slowly. What are my options?

A2: This indicates a fundamental mismatch between the heat generated by your process at scale and the heat removal design of your reactor. The heat produced increases with the volume (cubed), while the heat removed only increases with the surface area (squared). This deteriorating surface-area-to-volume ratio is the core challenge of scale-up.[2][9]

Analysis of the Situation:

You are operating at or near the point where heat generation equals maximum heat removal. Any small process perturbation (e.g., slight increase in ambient temperature, minor change in reactant concentration) could push the reaction into a runaway state.

Strategic Interventions:

  • Reduce Reactant Feed Rate (Semi-Batch): Slowing the addition of the limiting reagent will directly decrease the rate of heat generation, allowing your cooling system to catch up.

  • Add a Co-solvent: If compatible with your chemistry, adding a pre-chilled, inert co-solvent can act as a heat sink, increasing the overall heat capacity of the reaction mass.

  • Consider a Process Redesign: For long-term viability, this is a sign that the process is not robust at this scale. Options include:

    • Lowering the Reaction Temperature: This will decrease the reaction rate and thus the heat evolution rate.

    • Diluting the Reaction Mixture: Lowering reactant concentrations reduces the volumetric heat generation rate.

    • Switching to a Continuous Flow Reactor: Flow reactors have a much higher surface-area-to-volume ratio, offering vastly superior heat transfer and inherent safety for highly exothermic processes.[1]

Q3: What are the early warning signs of a potential thermal runaway?

A3: Recognizing the subtle signs of an impending runaway is key to preventing a catastrophic incident. Many serious accidents are caused by thermal runaway reactions.[5][10]

Key Indicators to Monitor:

  • Deviation from Expected Temperature Profile: The reaction temperature consistently runs higher than in lab or pilot-scale batches under identical conditions.

  • Increasing Cooling Demand: The control system needs to apply progressively more cooling to maintain the setpoint temperature as the reaction proceeds.

  • Pressure Buildup in a Closed System: An unexpected rise in reactor pressure can indicate that the reaction mixture is starting to boil or that gaseous byproducts are forming due to decomposition at elevated temperatures.

  • Changes in Physical Appearance: Visual changes like color deepening, increased viscosity, or unexpected gas evolution can signal side reactions or decomposition.

Below is a decision tree for responding to a temperature excursion.

G A Temperature Excursion Detected (Above Safe Operating Limit) B STOP All Reagent Feeds Immediately A->B C Apply MAXIMUM Cooling B->C D Verify Agitation is Functional C->D E Does Temperature Stabilize or Decrease? D->E F Monitor System Closely Maintain Safe State E->F  YES G NO (Temperature Continues to Rise) E->G  NO   I Prepare for Emergency Procedure G->I H YES J Does Temperature Approach Critical Limit (e.g., TMRad24)? I->J K Initiate Emergency Quench or Dump to Quench Tank J->K  YES   N Continue Monitoring Investigate Cause Post-Mortem J->N  NO   L Evacuate Area Follow Site Emergency Protocol K->L M NO

Caption: Emergency response decision tree for a temperature excursion.

Part 2: Proactive Management & Safety by Design (FAQs)

This section focuses on understanding and preventing exotherm issues before they happen.

Q4: How can I quantitatively assess the thermal risk of my reaction before scaling up?

A4: A thorough thermal hazard assessment is non-negotiable for safe scale-up. This involves experimental techniques that measure the heat generated by both the desired reaction and any potential undesired decomposition reactions.[11][12]

Key Techniques & Parameters:

  • Reaction Calorimetry (RC): An RC experiment, often using an instrument like a Mettler-Toledo RC1, mimics your process on a small scale (~0.5-2L) to measure the heat flow in real-time.[11][13][14] It provides critical data:

    • Heat of Reaction (ΔHr): The total energy released per mole.

    • Heat Release Rate: How quickly the energy is released, which dictates the required cooling capacity.[15]

    • Heat Capacity (Cp): The amount of heat the reaction mass can absorb.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost (ΔTad = ΔHr / Cp). A high ΔTad is a major red flag.[6]

  • Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool that heats a tiny sample to detect the onset temperature of decomposition (Tonset).[11][14] This tells you the temperature at which the product, reagents, or mixture becomes thermally unstable.

The workflow below illustrates a systematic approach to thermal hazard assessment.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Process Simulation cluster_2 Step 3: Risk Analysis cluster_3 Step 4: Decision & Mitigation A Literature & Theoretical Review (CHETAH Program) B Differential Scanning Calorimetry (DSC) - Determine Decomposition Onset (Tonset) - Estimate Decomposition Energy A->B C Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Release Rate - Determine Heat Capacity (Cp) B->C D Calculate Key Safety Parameters - Adiabatic Temperature Rise (ΔTad) - Maximum Temp of Synthesis Rxn (MTSR) C->D E Compare MTSR to Tonset D->E F Is MTSR << Tonset? (Sufficient Safety Margin, e.g., >50-100 °C) E->F G Process is Low Risk Proceed with Scale-Up with Standard Engineering Controls F->G  YES H Process is High Risk Redesign Required F->H  NO I Mitigation Strategies: - Lower Temp/Concentration - Change Dosing Profile - Implement Advanced Controls - Design Emergency Relief System H->I

Caption: Workflow for Thermal Hazard Assessment.
Q5: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it critical?

A5: The MTSR is the highest temperature the reaction mass could reach in a worst-case scenario, specifically a loss of all cooling during reagent addition. It is calculated as: MTSR = T_process + ΔT_ad,accu , where T_process is the normal operating temperature and ΔT_ad,accu is the adiabatic temperature rise from the accumulated, unreacted reagent.

The MTSR is arguably the most important parameter for assessing process safety. The fundamental rule of safe design is to ensure that the MTSR remains well below the onset temperature of decomposition (Tonset) .[11] A significant gap between MTSR and Tonset provides a crucial safety margin.

Q6: Beyond the reactor jacket, what are the primary methods for controlling an exotherm?

A6: Relying solely on jacket cooling at a large scale is often insufficient and unsafe. A multi-layered approach combining engineering and process controls is essential.

Control StrategyPrincipleAdvantagesDisadvantages
Semi-Batch Addition The rate of reaction (and heat generation) is controlled by the rate of addition of a limiting reagent.Simple, effective, limits accumulation of unreacted material.Can lead to long batch times; requires precise dosing control.[1]
Reflux Cooling The boiling point of the solvent acts as a natural temperature ceiling. Excess heat is removed as latent heat of vaporization.Highly efficient heat removal; provides a passive safety control.Limited to the solvent's boiling point; requires a properly sized condenser.
Quench System A pre-determined volume of a cold, inert liquid is rapidly added to the reactor to stop the reaction.[8]Effective "last line of defense" to halt a runaway.Can complicate downstream processing; requires careful design to ensure rapid, effective mixing.[8]
Emergency Relief Rupture discs or relief valves are designed to vent the reactor contents to a safe location if pressure exceeds a set limit.[16][17]Protects the vessel from catastrophic overpressurization and rupture.Does not stop the reaction; requires careful design based on DIERS methodology to handle two-phase flow.[16][17][18]

The diagram below illustrates the fundamental heat balance that must be managed in a reactor.

Caption: Heat balance in an exothermic reaction system.

Part 3: Key Experimental Protocol

Protocol: Basic Thermal Hazard Screening Workflow

This protocol outlines the essential steps for a preliminary assessment of a new exothermic process.

Objective: To determine the heat of reaction, approximate heat release rate, and the decomposition onset temperature to make an initial go/no-go decision for scale-up.

Methodology:

  • Step 1: Decomposition Screening (DSC)

    • Prepare small, representative samples (~5-10 mg) of:

      • Each individual starting material and reagent.

      • The final, crude reaction mixture after a lab-scale run.

    • Run a DSC scan for each sample, typically from ambient temperature to ~350-400 °C at a ramp rate of 5-10 °C/min.

    • Analysis: Identify the lowest temperature at which a significant exothermic event begins. This is your preliminary Tonset . Any process must stay well below this temperature.[10][14]

  • Step 2: Process Simulation (Isothermal Reaction Calorimetry)

    • Set up a reaction calorimeter (e.g., Mettler-Toledo RC1e) to replicate the intended large-scale process conditions (temperature, solvent, concentrations).[11]

    • Charge the initial reactants to the calorimeter vessel and bring to the target process temperature (T_process).

    • Add the limiting reagent via a dosing pump at the proposed scaled-up addition rate over the proposed time.

    • Hold the reaction at T_process until the heat flow returns to the baseline, indicating the reaction is complete.

    • Analysis: The instrument software will calculate:

      • Total Heat of Reaction (Q_total): Used to calculate ΔHr.

      • Instantaneous Heat Flow (Power Curve): Shows the peak heat release rate, which determines the minimum cooling power required at scale.[15]

      • Accumulation: The software can calculate the amount of unreacted reagent present at any time, which is crucial for MTSR calculation.

  • Step 3: Initial Risk Assessment

    • Calculate the Adiabatic Temperature Rise (ΔTad) using the heat of reaction and the measured heat capacity of the final mixture.

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) based on the maximum accumulation observed during the dosing phase.

    • Compare: Establish the temperature difference between your calculated MTSR and your measured Tonset. If this gap is less than 50-100 °C, the process is considered high-risk and must be redesigned before proceeding.[9]

References

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Preventing decomposition of Methyl 2-chloro-5-nitroisonicotinate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-5-nitroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and optimize your reactions for successful synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which is a consequence of the combined electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 2-chloro substituent. This electron deficiency makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its application in synthesis. However, this high reactivity also predisposes the molecule to several decomposition pathways if reaction conditions are not carefully controlled. This guide will provide a detailed exploration of these potential issues and their solutions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with this compound.

Issue 1: My reaction mixture is turning dark brown or black upon addition of a base.

Question: I am attempting a nucleophilic substitution with an amine nucleophile and using a strong base like sodium hydroxide or potassium tert-butoxide to deprotonate my nucleophile. Upon adding the base, my reaction mixture immediately turns dark brown, and I am getting a complex mixture of products with low yield of the desired product. What is happening and how can I prevent it?

Answer:

This is a common observation and is indicative of base-mediated decomposition of your starting material. The primary culprits are hydrolysis of the methyl ester and other undesired side reactions.

Causality Explained:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[1] The highly electron-deficient nature of the pyridine ring makes the ester carbonyl carbon even more electrophilic and thus more prone to attack by hydroxide ions. This hydrolysis reaction consumes your starting material and generates the corresponding carboxylate salt, which may not be desired and can complicate your purification.

  • Competing Nucleophilic Attack: Strong, hard nucleophiles like hydroxide can also directly attack the electron-deficient pyridine ring, leading to a complex mixture of byproducts.

  • Decomposition of the Nitro Group: While less common, highly basic conditions can sometimes lead to side reactions involving the nitro group, contributing to the formation of colored impurities.

Step-by-Step Mitigation Protocol:

  • Employ a Non-Nucleophilic Base: Instead of strong, nucleophilic bases like NaOH or KOH, opt for non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These "Hünig's bases" are sterically hindered and are less likely to act as nucleophiles, primarily serving to deprotonate your amine nucleophile or scavenge the HCl generated during the reaction.

  • Use a Carbonate Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good compromise. They are sufficiently basic to facilitate the reaction with many amine nucleophiles but are generally less harsh than hydroxides, minimizing ester hydrolysis.

  • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). A large excess of base will significantly increase the rate of decomposition.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C and slowly warming if necessary can significantly reduce decomposition.

  • Order of Addition: Add the base slowly and portion-wise to the mixture of this compound and your nucleophile. This helps to keep the instantaneous concentration of the base low.

Issue 2: My reaction is sluggish, and upon heating, I observe significant byproduct formation.

Question: I am reacting this compound with a weakly nucleophilic amine, and the reaction is very slow at room temperature. When I heat the reaction to increase the rate, I get a significant amount of what I believe to be decomposition products. How can I drive my reaction to completion without degrading my starting material?

Answer:

This is a classic challenge of balancing reactivity with stability. The key is to choose reaction conditions that favor the desired nucleophilic aromatic substitution without promoting thermal decomposition.

Causality Explained:

  • Solvent Effects: The choice of solvent plays a critical role in stabilizing the reactants and the intermediates of the SNAr reaction.[4][5] A solvent that does not adequately solvate the Meisenheimer complex (the intermediate in SNAr) can lead to a higher activation energy for the desired reaction, necessitating higher temperatures that in turn promote decomposition.

Step-by-Step Mitigation Protocol:

  • Solvent Selection: Use a polar aprotic solvent that is known to facilitate SNAr reactions. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the rate of the desired substitution.[4]

  • Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can often accelerate reactions at a lower bulk temperature compared to conventional heating, potentially minimizing thermal decomposition.[6]

  • Catalysis: For certain nucleophiles, the addition of a catalyst can be beneficial. For example, in reactions with alcohols, a strong non-nucleophilic base like sodium hydride can be used to generate the more nucleophilic alkoxide in situ. For some SNAr reactions, phase-transfer catalysts can also be effective.

  • Extended Reaction Time at Lower Temperature: If possible, allow the reaction to proceed for a longer time at a lower temperature. While this may not be ideal for throughput, it is often the most effective way to minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound with nucleophiles?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step process:

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate.[7]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

Q2: Can nucleophiles react at other positions on the pyridine ring?

A2: While the 2-position (bearing the chloro group) is the most activated site for SNAr, other reactions are possible, though generally less favorable.

  • Attack at the Nitro Group: In some specific cases with certain nucleophiles, direct attack on the nitro group can occur, leading to its displacement. However, with common nucleophiles like amines and alcohols, substitution of the chloride is the major pathway.[8]

  • Hydrolysis of the Ester: As discussed in the troubleshooting section, the methyl ester at the 4-position is a reactive site, particularly towards strong bases.[1][9]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on data for analogous compounds, this compound is incompatible with:

  • Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.

  • Strong acids: Can catalyze hydrolysis of the ester group and may lead to other decomposition pathways.

  • Strong bases: Can cause rapid hydrolysis of the ester and other unwanted side reactions on the pyridine ring.

Data Summary

ParameterRecommendationRationale
Base Selection Non-nucleophilic bases (e.g., TEA, DIPEA) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃)To prevent competitive nucleophilic attack and base-mediated hydrolysis of the methyl ester.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, NMP)To stabilize the Meisenheimer intermediate and accelerate the SNAr reaction, allowing for lower reaction temperatures.[4][5]
Temperature As low as feasible to achieve a reasonable reaction rate (often room temperature to 80 °C)To minimize thermal decomposition of the nitro-substituted pyridine ring.[2]
Reaction Monitoring TLC, LC-MS, or GC-MSTo ensure the reaction goes to completion and to identify the formation of any significant byproducts.

Experimental Workflow & Diagrams

General Protocol for Nucleophilic Aromatic Substitution

SNAr_Workflow start Start reagents Dissolve this compound and Nucleophile in Polar Aprotic Solvent (e.g., DMF) start->reagents base Slowly Add Base (e.g., K₂CO₃ or DIPEA) reagents->base reaction Stir at Controlled Temperature (e.g., 25-80 °C) base->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for SNAr reactions.

Decomposition Pathways to Avoid

Decomposition_Pathways cluster_desired Desired Reaction cluster_undesired Undesired Decomposition Pathways start This compound desired_product S N Ar Product start->desired_product + Nucleophile (Controlled Conditions) hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) start->hydrolysis + Strong Base (e.g., NaOH) / High Temperature ring_decomp Pyridine Ring Decomposition start->ring_decomp Excessive Heat / Incompatible Reagents

Caption: Desired vs. undesired reaction pathways.

References

  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

  • Grzegorz, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 133-138. [Link]

  • Grzegorz, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

  • Wikipedia. (2023, December 29). Solvent effects. [Link]

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  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Link]

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  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Silverman, S. K. (2015). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 137(45), 14299–14302. [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(21), 6523. [Link]

  • Sławiński, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (n.d.). Solvent effect on complexation reactions. [Link]

  • Google Patents. (n.d.). 2-amino-5-methylpyridine preparation method.
  • Reddy, P. G., & Kumar, S. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 50B(4), 553-556. [Link]

  • Biftu, T. (1974). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University. [Link]

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl isonicotinate. PubChem. [Link]

  • Royal Society of Chemistry. (2022). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Advances, 12(45), 29283-29292. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. [Link]

  • Szatyłowicz, H., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 26(6), 1735. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]

  • Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Organic Chemistry, 86(15), 10149-10162. [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzoic acid. PubChem. [Link]

  • Al-Salahi, R., et al. (2020). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 25(18), 4172. [Link]

  • Pearson. (n.d.). When 2-chloro-2-methylbutane is treated with a variety of strong bases.... [Link]

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Work-up procedures to remove impurities from Methyl 2-chloro-5-nitroisonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-chloro-5-nitroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the work-up and purification of this important chemical intermediate. Our focus is on explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the experimental work-up. Each entry details the problem, its likely cause, and a validated protocol for resolution.

Issue 1: Crude product is highly acidic and shows poor phase separation during initial extraction.

Question: After quenching my reaction mixture (e.g., from a POCl₃/DMF chlorination followed by esterification), the organic layer is difficult to separate, and a litmus test indicates a highly acidic aqueous phase. How can I effectively neutralize the mixture and recover my product?

Expert Analysis: This is a classic issue stemming from residual acidic reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) by-products (phosphoric acid) or excess acid from an esterification step. Aggressive neutralization with strong bases like NaOH can cause hydrolysis of the desired methyl ester product. The key is a gentle, controlled neutralization using a weak base, followed by a standard extraction procedure.

Validated Protocol: Bicarbonate Neutralization & Extraction

  • Quenching: Slowly pour the cooled reaction mixture onto crushed ice in a separate flask with vigorous stirring. This hydrolyzes reactive phosphorus compounds and dissipates heat.

  • Initial Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. Be cautious of vigorous CO₂ evolution.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). The choice of solvent is critical; Ethyl Acetate is a common and effective choice for this type of molecule.[1]

  • Organic Phase Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized Water (1x): To remove the bulk of water-soluble salts.

    • Saturated Aqueous NaCl (Brine) (1x): To break any emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

Workflow Diagram: Acid Impurity Removal

A Crude Reaction Mixture (Product + Acid Impurities) B Quench on Ice A->B Hydrolysis of reagents C Add sat. NaHCO₃ (pH ~7-8) B->C Neutralization D Extract with Ethyl Acetate (3x) C->D E Aqueous Layer (Salts, to waste) D->E Separate F Combined Organic Layers D->F G Wash with Water F->G H Wash with Brine G->H I Dry (MgSO₄) & Concentrate H->I J Crude Product (Ready for further purification) I->J

Caption: Workflow for neutralizing and extracting product from an acidic reaction mixture.

Issue 2: Post-work-up analysis (TLC, ¹H NMR) indicates the presence of 2-chloro-5-nitroisonicotinic acid.

Question: My crude product contains a significant amount of the corresponding carboxylic acid, likely from ester hydrolysis. How can I selectively remove this impurity without losing my desired ester?

Expert Analysis: The presence of the carboxylic acid impurity (2-chloro-5-nitroisonicotinic acid) is a common consequence of exposure to basic conditions, especially at elevated temperatures, or incomplete esterification.[2] Fortunately, the significant difference in acidity between the ester (neutral) and the carboxylic acid allows for a straightforward separation via a liquid-liquid extraction with a dilute base.

Validated Protocol: Alkaline Wash Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium carbonate (Na₂CO₃) or a 1M solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is highly soluble in the aqueous layer.

    • Causality: The ester remains in the organic phase, while the deprotonated carboxylate salt partitions into the aqueous phase. Using a mild base like NaHCO₃ is preferred to minimize any risk of saponifying the desired ester.

  • Separation: Carefully separate the two layers. The aqueous layer now contains the acid impurity.

  • Final Wash & Dry: Wash the organic layer with water and then brine to remove any residual base and water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Impurity Partitioning Data

CompoundFunctional GroupAciditySolubility in 5% NaHCO₃ (aq)Partitioning during Wash
This compound EsterNeutralVery LowStays in Organic Layer
2-chloro-5-nitroisonicotinic acid Carboxylic AcidAcidicHigh (as sodium salt)Moves to Aqueous Layer
Issue 3: The isolated solid is off-white or yellow and has a broad melting point range, suggesting isomeric or other persistent impurities.

Question: My product is not a clean, white solid after extraction and solvent removal. How can I purify it to analytical grade?

Expert Analysis: Nitration reactions on substituted aromatic rings are notorious for producing isomeric by-products.[3][4] For instance, nitration of a 2-chloropyridine precursor could yield the undesired 2-chloro-3-nitro isomer alongside the desired 2-chloro-5-nitro product. These isomers often have very similar polarities, making chromatographic separation tedious. Recrystallization is the most effective and scalable method for removing such impurities from a crystalline solid.

Validated Protocol: Recrystallization from Methanol

  • Solvent Selection: Methanol is an excellent choice for this compound, as the product is sparingly soluble at room temperature but readily soluble when hot.[1] An ethanol/water mixture can also be effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol, swirling continuously, until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. The resulting this compound should be a white to off-white crystalline solid with a sharp melting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction?

A1: The impurity profile depends on the synthetic route, but typically includes:

  • Isomeric By-products: Such as Methyl 2-chloro-3-nitroisonicotinate, arising from non-regioselective nitration of the pyridine ring.[4]

  • Unreacted Starting Materials: Residual 2-hydroxy-5-nitropyridine or other precursors.[5]

  • Hydrolysis Product: 2-chloro-5-nitroisonicotinic acid, formed if the ester is exposed to moisture and base/acid.[2]

  • Residual Reagents: Traces of acids (H₂SO₄, HNO₃) or bases (K₂CO₃, Et₃N) used in the synthesis.

Q2: Can you outline a universal, robust work-up procedure for a typical esterification synthesis?

A2: Certainly. A reliable, multi-step work-up provides a solid foundation for obtaining high-purity material.

General Purification Workflow

start End of Reaction quench Quench Pour reaction mixture onto crushed ice start->quench neutralize Neutralize Add sat. NaHCO₃ (aq) to pH 7-8 quench->neutralize extract Extract Transfer to separatory funnel Extract with Ethyl Acetate (3x) neutralize->extract wash Wash Organic Layer 1. Water 2. Brine extract->wash dry Dry & Concentrate Dry over MgSO₄ Filter & remove solvent wash->dry crude Crude Product dry->crude purify Final Purification Recrystallize from hot Methanol crude->purify final Pure Product purify->final

Caption: A comprehensive workflow from reaction completion to the final pure product.

Q3: Is column chromatography a viable alternative to recrystallization for this compound?

A3: While column chromatography can be used, it is often not the preferred method for this specific compound for several reasons. Recrystallization is generally more efficient for removing isomeric impurities from a crystalline solid on a preparative scale. Chromatography is better suited for separating non-crystalline materials or mixtures where components have a significant difference in polarity. If chromatography is necessary, a silica gel stationary phase with a gradient mobile phase of Ethyl Acetate in Hexanes (e.g., starting from 10:90 and increasing the polarity) would be a logical starting point. However, for achieving high purity on a gram scale or larger, an optimized recrystallization is almost always more practical and economical.

References

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. National Institutes of Health. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. MDPI. [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
  • Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem. National Center for Biotechnology Information. [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • 2-Chloro-5-nitrobenzoic Acid - Naarini Molbio Pharma. Naarini Molbio Pharma. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-chloro-5-nitroisonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for confirming the structures of products derived from the versatile building block, Methyl 2-chloro-5-nitroisonicotinate. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to ensure the integrity of your results.

The Synthetic Challenge: Nucleophilic Aromatic Substitution of this compound

This compound is a highly useful intermediate in organic synthesis. Its pyridine core is rendered electron-deficient by the powerfully electron-withdrawing nitro group and the ring nitrogen, making the chlorine atom at the 2-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a variety of functional groups, opening avenues for the synthesis of novel compounds with potential therapeutic applications.

This guide will focus on two primary SNAr reactions of this compound: amination with ammonia and hydrolysis with a hydroxide source. The expected products are Methyl 2-amino-5-nitroisonicotinate and Methyl 2-hydroxy-5-nitroisonicotinate, respectively. While these reactions are generally regioselective, definitive structural confirmation is essential to rule out potential side products or unexpected rearrangements.

Below is a diagram illustrating the primary reaction pathways discussed in this guide.

Reaction_Pathways Reaction Pathways of this compound Start This compound Product_A Methyl 2-amino-5-nitroisonicotinate Start->Product_A Amination Product_B Methyl 2-hydroxy-5-nitroisonicotinate Start->Product_B Hydrolysis Nucleophile_A Ammonia (NH3) Nucleophile_A->Product_A Nucleophile_B Hydroxide (OH-) Nucleophile_B->Product_B

Caption: Primary SNAr reaction pathways of this compound.

Comparative Analysis of Reaction Products: A Data-Driven Approach

The unambiguous identification of the starting material and its resulting products relies on a combination of spectroscopic techniques. Here, we present a comparative analysis of the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Comparative Spectroscopic Data
Compound¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)Mass Spectrum (m/z)
This compound H3: ~8.5, H6: ~9.2, OCH₃: ~4.0C2: ~152, C3: ~125, C4: ~145, C5: ~140, C6: ~150, C=O: ~164, OCH₃: ~53M+: 216/218 (Cl isotope pattern)
Methyl 2-amino-5-nitroisonicotinate H3: ~7.9, H6: ~8.8, NH₂: ~6.5 (broad), OCH₃: ~3.9C2: ~158, C3: ~110, C4: ~148, C5: ~135, C6: ~145, C=O: ~166, OCH₃: ~52M+: 197
Methyl 2-hydroxy-5-nitroisonicotinate H3: ~7.8, H6: ~8.7, OH: ~11.0 (broad), OCH₃: ~3.9C2: ~160, C3: ~115, C4: ~147, C5: ~138, C6: ~146, C=O: ~165, OCH₃: ~53M+: 198

Note: Predicted NMR values are for guidance and may vary based on solvent and experimental conditions. The mass spectrum indicates the molecular ion peak.

Experimental Protocols: A Step-by-Step Guide to Synthesis and Analysis

The following protocols are based on established procedures for SNAr reactions on activated halopyridines and provide a reliable framework for your experiments.[1][2]

Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow Start_Reaction Reaction Setup: - this compound - Nucleophile (Ammonia or NaOH) - Solvent Reaction_Monitoring Reaction Monitoring (TLC) Start_Reaction->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis and analysis of reaction products.

Protocol 1: Synthesis of Methyl 2-amino-5-nitroisonicotinate

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, excess)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Pressure-rated reaction vessel

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated vessel, dissolve this compound in ethanol.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and stir the mixture at 80-100°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Remove the solvent and excess ammonia under reduced pressure.

  • To the residue, add ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of Methyl 2-hydroxy-5-nitroisonicotinate

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Water

  • 1M Hydrochloric Acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent like THF or dioxane.

  • Add an aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to reflux (60-80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the solid can be recrystallized from an appropriate solvent such as ethanol/water. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Trustworthiness Through Self-Validating Systems: Interpreting the Data

The structural confirmation of your products is a self-validating process when multiple analytical techniques are employed.

  • ¹H NMR Spectroscopy: The key diagnostic signals will be the disappearance of the characteristic aromatic proton signals of the starting material and the appearance of new signals for the products. For the amination product, a broad singlet corresponding to the -NH₂ protons will appear, and the aromatic protons will shift upfield due to the electron-donating nature of the amino group. For the hydrolysis product, a broad singlet for the -OH proton will be observed, and the aromatic protons will also experience an upfield shift.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a fingerprint of the molecule. The most significant change will be observed at the C2 position, where the carbon attached to the chlorine will have a chemical shift of around 152 ppm. Upon substitution with an amino or hydroxyl group, this signal will shift downfield to approximately 158-160 ppm.

  • Mass Spectrometry: The molecular ion peak is a definitive indicator of the product's identity. The starting material will exhibit a characteristic M/M+2 isotopic pattern for chlorine at m/z 216/218. The amination product will show a molecular ion peak at m/z 197, and the hydrolysis product at m/z 198.

Conclusion and Authoritative Grounding

The protocols and comparative data presented in this guide provide a robust framework for the synthesis and structural confirmation of the reaction products of this compound. By employing a multi-faceted analytical approach, researchers can confidently verify the structures of their target compounds, ensuring the integrity and reproducibility of their scientific findings. The principles of nucleophilic aromatic substitution on electron-deficient pyridines are well-established in the chemical literature, providing a strong theoretical foundation for the experimental outcomes described herein.[3]

References

  • Dalton Transactions. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

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A Comparative Guide to Analytical Methods for the Purity Validation of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust analytical validation of all intermediates involved in their synthesis. Methyl 2-chloro-5-nitroisonicotinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product by influencing the impurity profile and overall yield.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most suitable methods for their quality control and drug development needs.

The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods, ensuring they are suitable for their intended purpose.[4][5] This guide will adhere to these principles, focusing on methods that ensure specificity, accuracy, precision, and reliability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design: The choice of a C18 column is based on its hydrophobicity, which provides excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The buffer controls the pH, which is crucial for the consistent ionization state of the isonicotinate moiety, while acetonitrile acts as the organic modifier to elute the analyte. UV detection is chosen because the aromatic ring and nitro group are strong chromophores, providing high sensitivity.[8][9]

Experimental Protocol: RP-HPLC Method
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B : Acetonitrile.

    • Gradient Elution : A gradient is recommended to ensure the elution of both the main compound and any potential impurities with different polarities. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm (or a wavelength of maximum absorbance determined by PDA analysis).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial composition) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of about 0.1 mg/mL.

    • Sample Solution : Prepare the test sample in the same manner as the standard solution.

  • Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 hplc_run Inject Sample prep3->hplc_run hplc_instrument HPLC System (Pump, Injector, Column, Detector) hplc_instrument->hplc_run data_acq Acquire Chromatogram hplc_run->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate % Purity (Area Percent Method) data_int->data_calc

Workflow for HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[10] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS can be particularly useful for identifying volatile organic impurities that may originate from starting materials or solvents. However, the thermal stability of the analyte must be considered, as nitroaromatic compounds can be susceptible to degradation at high temperatures.[11]

Causality of Method Design: A non-polar capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of compounds. A temperature gradient program is essential to elute compounds with different boiling points. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule for library matching and structural elucidation of unknown impurities.[12]

Experimental Protocol: GC-MS Method
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., 5% phenyl methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature : 250 °C (a lower temperature should be tested to avoid degradation).

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injection Mode : Split (e.g., 50:1) to avoid column overloading.

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-450.

    • Scan Mode : Full scan for qualitative analysis and impurity identification.

  • Sample Preparation : Dissolve the sample in a volatile, GC-compatible solvent such as acetone or dichloromethane to a concentration of approximately 1 mg/mL.

  • Data Analysis : Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the peaks in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent (e.g., Acetone) gcms_run Inject Sample prep1->gcms_run gcms_instrument GC-MS System (Injector, GC Column, MS Detector) gcms_instrument->gcms_run data_acq Acquire Total Ion Chromatogram (TIC) gcms_run->data_acq data_spec Obtain Mass Spectra of Peaks data_acq->data_spec data_id Identify Impurities via Library Search data_spec->data_id

Workflow for GC-MS purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[13][14] For purity validation, it serves two primary roles: definitive structural confirmation of the main component and quantitative analysis (qNMR) against a certified internal standard. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of the molecule.

Causality of Method Design: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). ¹H NMR is excellent for confirming the substitution pattern on the pyridine ring, while ¹³C NMR confirms the number of unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation : An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Signals : Protons on the pyridine ring, the methyl ester protons, and any impurity-related signals. The chemical shifts and coupling patterns will be characteristic of the 2-chloro-5-nitroisonicotinate structure.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals : Unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, and the carbons of the pyridine ring.

  • Data Analysis :

    • Structural Confirmation : Compare the observed chemical shifts and coupling constants with the expected values for the target structure.

    • Purity Assessment : Integrate the signals of the main compound and compare them to the integrals of any observed impurities. For quantitative NMR (qNMR), integrate a signal from the analyte against a known signal from a certified internal standard of known purity and concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep1 Dissolve Sample in Deuterated Solvent + TMS nmr_acq Acquire ¹H and ¹³C Spectra prep1->nmr_acq nmr_instrument NMR Spectrometer nmr_instrument->nmr_acq data_proc Process Spectra (Phase, Baseline, Reference) nmr_acq->data_proc data_int Integrate Signals data_proc->data_int data_confirm Confirm Structure & Assess Purity data_int->data_confirm

Workflow for NMR structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It is an excellent tool for confirming the synthesis of this compound by verifying the presence of key bonds such as the ester carbonyl (C=O), the nitro group (N-O), and the C-Cl bond, as well as the vibrations of the pyridine ring.[16]

Causality of Method Design: Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders as it requires minimal sample preparation. The characteristic absorption bands for the key functional groups in the target molecule are well-defined and can be easily identified in the mid-IR region.

Experimental Protocol: FTIR-ATR
  • Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare them to a reference spectrum or literature values.

    • Expected Bands :

      • ~1730 cm⁻¹ (C=O stretch of the ester)

      • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group)

      • ~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

      • ~1300-1100 cm⁻¹ (C-O stretching of the ester)

      • ~800-600 cm⁻¹ (C-Cl stretch)

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Processing prep1 Place Small Amount of Sample on ATR Crystal ftir_acq Collect Background and Sample Spectra prep1->ftir_acq ftir_instrument FTIR-ATR Spectrometer ftir_instrument->ftir_acq data_id Identify Characteristic Absorption Bands ftir_acq->data_id data_confirm Confirm Presence of Key Functional Groups data_id->data_confirm

Workflow for FTIR functional group analysis.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknowns, or high-throughput screening. The following table provides a comparative overview of the methods discussed.

Feature HPLC GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantitative purity & impurity profilingIdentification of volatile impuritiesStructural confirmation & quantitative analysis (qNMR)Functional group identification
Sensitivity High (µg to ng)Very High (ng to pg)Moderate (mg)Low (µg to mg)
Selectivity HighVery HighHighModerate
Quantitative? YesSemi-quantitative (with standards)Yes (qNMR)No (typically qualitative)
Strengths Robust, precise, widely applicableExcellent for impurity identification (mass spec)Definitive structural informationFast, non-destructive, minimal sample prep
Limitations Requires soluble & UV-active compoundsAnalyte must be volatile & thermally stableLower sensitivity, higher costLimited structural information
Reference [8][17][18][19][7][13][14][15]

Conclusion: A Multi-faceted Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity. A comprehensive validation strategy for this compound should employ a combination of these orthogonal techniques.

  • HPLC should be the primary method for routine purity testing and quantification of known and unknown impurities.

  • NMR is essential for the initial structural confirmation of the synthesized batch and can be used as an absolute quantitative method (qNMR).

  • GC-MS is invaluable for screening for volatile impurities that may not be detected by HPLC.

  • FTIR serves as a rapid identity check to confirm the presence of the correct functional groups.

By integrating these methods, researchers and drug development professionals can build a robust, self-validating system that ensures the quality and purity of this compound, thereby safeguarding the integrity of the final pharmaceutical product.[6] This multi-pronged approach aligns with regulatory expectations and the principles of sound scientific practice, providing a solid foundation for successful drug development.[20]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 19, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed January 19, 2026. [Link]

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  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Accessed January 19, 2026.
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  • Indian Journal of Pharmacy and Pharmacology. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF NIACIN AND SIMVASTATIN IN TABLET DOSAGE. March 2, 2021. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Accessed January 19, 2026. [Link]

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  • Google Patents. A method for detecting the purity of methyl 2-(2-chloro-1-ethylene)
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A Senior Application Scientist's Guide to Cross-Coupling Strategies for Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Demanding Substrate

Methyl 2-chloro-5-nitroisonicotinate is a key building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of reactive sites: a chloro group amenable to cross-coupling, a nitro group that strongly activates the pyridine ring, and a methyl ester for further derivatization. However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, deactivates the C-Cl bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.

This guide provides a side-by-side comparison of various cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection and reaction parameter optimization, offering field-proven insights to guide your synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively elaborate on this versatile scaffold.

The Landscape of Cross-Coupling: A Comparative Overview

The choice of cross-coupling reaction is paramount to achieving high yields and purity. Below, we compare several key methods, highlighting their strengths and weaknesses in the context of our electron-deficient substrate.

Coupling Method Coupling Partner Typical Catalyst System (Pd) Key Advantages Potential Challenges
Suzuki-Miyaura Boronic Acids/EstersPd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, XPhos)High functional group tolerance; commercially available reagents; mild reaction conditions.Boronic acid stability can be an issue; requires a base.
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ with specialized phosphine ligands (e.g., BippyPhos, Xantphos)Direct C-N bond formation; broad amine scope.Ligand sensitivity; requires a strong base.[1][2]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ with Cu(I) co-catalystDirect introduction of alkynyl moieties; mild conditions.[3][4]Homocoupling of alkynes (Glaser coupling); requires an amine base.[5]
Heck-Mizoroki AlkenesPd(OAc)₂ with or without phosphine ligandsAtom-economical; direct C-C bond formation with alkenes.[6][7]Regioselectivity can be an issue; often requires higher temperatures.
Stille OrganostannanesPd(PPh₃)₄Tolerant of a wide range of functional groups.[8][9][10]Toxicity of tin reagents is a major drawback.[8][9]
Negishi Organozinc ReagentsPd(PPh₃)₄ or Ni catalystsHigh reactivity of organozinc reagents.[11][12]Moisture and air sensitivity of organozinc reagents.
Kumada Grignard ReagentsPd or Ni catalysts with phosphine ligandsHigh reactivity of Grignard reagents.Low functional group tolerance; requires strictly anhydrous conditions.

Deep Dive into Key Methodologies: Protocols and Mechanistic Insights

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura reaction is often the first choice for C-C bond formation due to its robustness and broad functional group tolerance.[13][14] For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is crucial to facilitate the challenging oxidative addition step.[15]

Expertise in Action: Why This Catalyst System? The use of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos or XPhos is recommended. The Pd(0) active species is generated in situ. The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition to the C-Cl bond. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating this key step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[13]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Arylboronic Acid, and Base to Flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add Pd Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to specified temperature (e.g., 80-110 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to RT, dilute with organic solvent F->G H Wash with water/brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product boronate R²-B(OR)₃⁻ halide R¹-X base Base boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like SPhos (4-10 mol%).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of 2-amino-5-nitroisonicotinate derivatives, the Buchwald-Hartwig amination is the premier method.[1][16] This reaction directly couples an amine with the aryl chloride, offering a powerful tool for building molecules of pharmaceutical interest.

Expertise in Action: Why This Catalyst System? The catalyst system for this transformation typically involves a palladium source like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., BippyPhos or Xantphos).[2][10] These ligands are designed to stabilize the palladium catalyst and facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required to deprotonate the amine, forming the active nucleophile.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex R¹-Pd(II)L-X pd0->pd2_complex Oxidative Addition amido_complex R¹-Pd(II)L-NR²R³ pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product amine HNR²R³ halide R¹-X base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to 2-alkynyl-5-nitroisonicotinates, which are valuable intermediates for further transformations.[3] The classic Sonogashira coupling employs a dual catalyst system of palladium and copper(I).[4]

Expertise in Action: Why This Catalyst System? The palladium catalyst, typically PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl chloride. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent) to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling and copper contamination.[5][17]

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition alkynyl_pd_complex R¹-Pd(II)L₂-C≡CR² pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product R¹-C≡CR² alkynyl_pd_complex->product cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex from Cu to Pd cu_acetylide->cu_x alkyne H-C≡CR²

Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent like DMF or an amine such as triethylamine or diisopropylamine.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Senior Application Scientist's Recommendation

For the versatile functionalization of This compound , the Suzuki-Miyaura coupling stands out as the most robust and user-friendly method for introducing aryl and heteroaryl substituents. Its tolerance for a wide array of functional groups and the commercial availability of a vast library of boronic acids make it highly attractive for library synthesis in drug discovery programs. For this specific substrate, employing a catalyst system composed of Pd(OAc)₂ and a biarylphosphine ligand like SPhos or XPhos is highly recommended to overcome the inherent low reactivity of the C-Cl bond.

For the direct introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is unparalleled. It provides a direct and efficient route to a diverse range of aminopyridine derivatives.

While other methods like the Sonogashira and Heck reactions are valuable for introducing specific functionalities, they may require more extensive optimization for this challenging substrate. The Stille, Negishi, and Kumada couplings, although powerful, present challenges related to toxicity and reagent sensitivity that often make them less practical for routine synthesis.

Ultimately, the optimal choice will depend on the specific target molecule and the functional groups it must contain. The protocols and mechanistic insights provided in this guide should serve as a strong foundation for developing a successful cross-coupling strategy.

References

  • Negishi, E.-i. The Negishi Coupling. Wikipedia. [Link]

  • Sonogashira, K. Sonogashira coupling. Wikipedia. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Stille, J. K. The Stille reaction. Wikipedia. [Link]

  • Knochel, P. et al. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Singh, U. P. et al. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Organ, M. G. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Heck, R. F. Heck reaction. Wikipedia. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Al-Masum, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, and Methyl 2-chloro-5-nitroisonicotinate serves as a versatile starting material for the synthesis of novel derivatives with a wide spectrum of potential biological activities.[1] This guide provides a comprehensive comparison of screening methodologies to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of these novel compounds. We delve into the rationale behind experimental choices, present detailed, self-validating protocols, and offer comparative data to guide researchers in drug discovery and development.

Introduction: The Rationale for Derivatization

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[2] Its pyridine ring, substituted with electron-withdrawing nitro and chloro groups, offers multiple reactive sites for chemical modification. This allows for the systematic design and synthesis of compound libraries with diverse physicochemical properties, a crucial step in the quest for new therapeutic agents.[1][3][4] The goal of derivatization is to modulate the biological activity of the parent molecule, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide focuses on the critical subsequent step: the systematic screening of these novel derivatives to identify promising lead compounds.

Anticancer Activity Screening: Identifying Cytotoxic and Cytostatic Agents

A primary focus in screening novel compounds is their potential to combat cancer.[5] The initial step typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.[5][6]

The MTT Assay: A Reliable Method for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Comparative Performance of Novel Compounds against Cancer Cell Lines

The following table illustrates hypothetical data from an MTT assay, comparing the half-maximal inhibitory concentration (IC50) of three novel derivatives (NCD-1, NCD-2, NCD-3) with the standard chemotherapeutic drug, Doxorubicin, across three different cancer cell lines.

CompoundIC50 (µM) on A549 (Lung Cancer)IC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on SW480 (Colon Cancer)
NCD-1 12.518.225.1
NCD-2 5.89.111.3
NCD-3 28.435.642.8
Doxorubicin 1.20.81.5

Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the reference drug (Doxorubicin). Add these to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanistic Insights: Apoptosis Induction Pathway

Many effective anticancer agents induce apoptosis, or programmed cell death. The following diagram illustrates a simplified apoptotic pathway that could be investigated for active compounds.

Compound Novel Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic apoptotic pathway.

Antimicrobial Activity Screening: The Search for New Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[9][10] The initial screening of novel compounds typically involves determining their Minimum Inhibitory Concentration (MIC).[11][12]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][13]

Comparative Antimicrobial Activity of Novel Compounds

The table below shows hypothetical MIC values for three novel compounds and a standard antibiotic, Gentamicin, against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against Staphylococcus aureus (Gram-positive)MIC (µg/mL) against Escherichia coli (Gram-negative)
NCD-4 832
NCD-5 64>128
NCD-6 1616
Gentamicin 0.51

Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay
  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Inoculation Inoculate 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity Screening: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases, making the discovery of novel anti-inflammatory agents a key research area.[14] A common initial screening approach is to assess the ability of compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive method for measuring nitrite concentration, a stable and quantifiable breakdown product of NO. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Comparative Anti-inflammatory Performance

The following table presents hypothetical data on the inhibition of NO production by three novel compounds compared to a known anti-inflammatory drug, Indomethacin.

CompoundNO Inhibition (%) at 10 µMIC50 (µM) for NO Inhibition
NCD-7 65%7.2
NCD-8 25%22.5
NCD-9 80%4.1
Indomethacin 90%1.8

Higher inhibition percentage and lower IC50 values indicate stronger anti-inflammatory potential.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO reduction is not due to cell death.[16]

Mechanistic Insights: NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[16] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) Novel_Compound Novel Compound Novel_Compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these initial screens are vital for establishing a structure-activity relationship (SAR).[17][18] SAR studies help to identify the chemical moieties responsible for the observed biological activity, guiding the synthesis of more potent and selective second-generation compounds.[17][19] Promising compounds identified in these primary screens should be advanced to more complex secondary assays, such as kinase inhibition assays, in vivo models, and detailed mechanistic studies to fully elucidate their therapeutic potential.[14][20][21]

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wikipedia. Antibiotic sensitivity testing. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(4), 849-857. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

  • Abebe, F. A., Hopkins, M. D., Vodnala, S. N., Sheaff, R. J., & Lamar, A. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343. [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

  • Sci-Hub. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Taylor & Francis Online. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • National Center for Biotechnology Information. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. [Link]

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • ResearchGate. Bioassays for Anticancer Activities. [Link]

  • ResearchGate. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • National Center for Biotechnology Information. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • National Center for Biotechnology Information. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]

  • MDPI. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. [Link]

  • ACS Publications. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • MySkinRecipes. methyl 2-chloro-5-methylisonicotinate. [Link]

  • National Center for Biotechnology Information. Reinvestigation of the structure-activity relationships of isoniazid. [Link]

  • MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • PubMed. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

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A Comparative Guide to the Mechanistic Validation of Methyl 2-chloro-5-nitroisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a proposed reaction pathway for the synthesis of Methyl 2-chloro-5-nitroisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic intricacies of this pathway and present a comprehensive comparison with a viable synthetic alternative. The core of this guide is the presentation of detailed experimental protocols designed to rigorously validate the proposed mechanism, ensuring scientific integrity and providing actionable insights for process optimization and development.

Introduction: The Importance of Mechanistic Understanding

This compound is a functionalized pyridine derivative whose strategic importance lies in its utility as a building block for more complex molecules. A thorough understanding of its synthesis is paramount for ensuring high yield, purity, and scalability. Simply knowing the transformation from reactants to products is insufficient for robust process control. A validated reaction mechanism provides a predictive framework to anticipate the impact of process parameters, identify potential side reactions, and troubleshoot unexpected outcomes. This guide, therefore, moves beyond a simple recitation of synthetic procedures to a critical evaluation of the reaction's intimate pathway.

Proposed Reaction Pathway: A Multi-Step Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a three-step sequence starting from 2-chloro-4-methyl-5-nitropyridine. This pathway leverages well-established transformations in pyridine chemistry.

The proposed pathway is as follows:

  • Oxidation: The synthesis commences with the selective oxidation of the methyl group of 2-chloro-4-methyl-5-nitropyridine to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Acid Chloride Formation: The resulting 2-chloro-5-nitroisonicotinic acid is then converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).

  • Esterification: Finally, the acyl chloride is reacted with methanol to yield the desired product, this compound.

This proposed pathway is logical based on fundamental principles of organic chemistry, particularly the reactivity of pyridine derivatives.

Below is a visual representation of this proposed reaction pathway.

Proposed_Reaction_Pathway Start 2-chloro-4-methyl-5-nitropyridine Intermediate1 2-chloro-5-nitroisonicotinic acid Start->Intermediate1 1. KMnO4, H2O, Heat Intermediate2 2-chloro-5-nitroisonicotinoyl chloride Intermediate1->Intermediate2 2. SOCl2, DMF (cat.) Product This compound Intermediate2->Product 3. Methanol, Base Kinetic_Study_Workflow A Set up jacketed reactor with in-situ IR B Charge with 2-chloro-5-nitroisonicotinoyl chloride solution A->B C Equilibrate to constant temperature B->C D Rapidly add methanol solution C->D E Monitor reaction progress via IR spectroscopy D->E F Repeat with varying reactant concentrations E->F G Determine initial rates and plot data F->G H Determine reaction order and rate law G->H

Caption: Experimental workflow for the kinetic analysis of the esterification step.

Isotopic Labeling Study of the Oxidation Step

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical transformation. [1]In the proposed oxidation of the methyl group, an ¹⁸O-labeling study using H₂¹⁸O can confirm that the oxygen atoms in the resulting carboxylic acid originate from the water used as the solvent.

Objective: To confirm the origin of the oxygen atoms in the carboxyl group of 2-chloro-5-nitroisonicotinic acid.

Experimental Protocol:

  • Labeled Reaction: The oxidation of 2-chloro-4-methyl-5-nitropyridine is carried out using KMnO₄ in H₂¹⁸O as the solvent.

  • Control Reaction: A parallel reaction is performed under identical conditions but using natural abundance H₂O.

  • Work-up and Isolation: After the reaction is complete, the product, 2-chloro-5-nitroisonicotinic acid, is isolated and purified from both reactions.

  • Mass Spectrometry Analysis: The isotopic composition of the purified products is analyzed using high-resolution mass spectrometry (HRMS).

  • Data Analysis: The mass spectrum of the product from the labeled experiment is compared to that from the control experiment.

Expected Outcome: The mass spectrum of the 2-chloro-5-nitroisonicotinic acid from the H₂¹⁸O experiment should show a molecular ion peak that is shifted by +4 mass units compared to the control, indicating the incorporation of two ¹⁸O atoms. This would provide strong evidence that the oxygen atoms in the carboxyl group are derived from the solvent, water, consistent with the proposed oxidation mechanism.

Alternative Synthetic Route: A Comparative Analysis

An alternative approach to the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. [2][3]This pathway offers a different set of challenges and advantages.

Alternative Pathway:

  • Starting Material: 2,4-dichloro-5-nitropyridine.

  • Selective Nucleophilic Substitution: Reaction with a cyanide source (e.g., NaCN) to selectively displace the chlorine at the 4-position. Nucleophilic attack on the pyridine ring is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. [1][2][4]3. Hydrolysis and Esterification: Hydrolysis of the resulting nitrile to a carboxylic acid, followed by esterification with methanol.

Alternative_Pathway Start 2,4-dichloro-5-nitropyridine Intermediate 2-chloro-5-nitro-4-cyanopyridine Start->Intermediate 1. NaCN, DMSO Product This compound Intermediate->Product 2. H2SO4, Methanol, Heat

Caption: Alternative synthetic route via nucleophilic aromatic substitution.

Performance Comparison
ParameterProposed Pathway (Oxidation Route)Alternative Pathway (SNAr Route)
Starting Material Availability Potentially more readily available starting material.May require synthesis of the dichlorinated pyridine.
Reagent Toxicity/Handling Use of strong oxidizing agent (KMnO₄) and thionyl chloride.Use of highly toxic sodium cyanide.
Number of Steps 3 steps.2 steps (can be a one-pot hydrolysis/esterification).
Potential Byproducts Over-oxidation or incomplete oxidation products.Isomeric substitution products, incomplete hydrolysis.
Overall Yield (Anticipated) Moderate to high.Potentially high, but sensitive to reaction conditions.

Conclusion

This guide has presented a plausible reaction pathway for the synthesis of this compound and has detailed a rigorous experimental framework for its mechanistic validation. The proposed kinetic and isotopic labeling studies provide a clear roadmap for researchers to confirm the underlying mechanism. Furthermore, the comparison with an alternative SNAr-based route highlights the critical considerations of starting material availability, reagent safety, and potential side reactions that must be weighed in synthetic planning. By embracing a mechanistically driven approach to synthesis, researchers can achieve greater control over their chemical transformations, leading to more efficient, reliable, and scalable processes in the development of novel pharmaceuticals and other valuable chemical entities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] However, the efficiency of this powerful reaction is highly dependent on the judicious selection of a catalyst system, particularly when dealing with challenging substrates. Methyl 2-chloro-5-nitroisonicotinate presents a classic example of such a substrate, characterized by an electron-deficient heterocyclic ring and a sterically demanding environment. This guide provides a comparative analysis of various palladium-based catalyst systems, offering field-proven insights and actionable experimental data to navigate the complexities of this specific transformation.

The inherent challenge in the Suzuki coupling of this compound lies in the electronic properties of the substrate. The presence of both a nitro group and a pyridine nitrogen significantly deactivates the aryl chloride towards the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] Furthermore, the potential for catalyst inhibition by the nitrogen-containing heterocycle necessitates a carefully optimized catalyst system to achieve high yields and reaction efficiency.[4]

Comparative Performance of Palladium Catalyst Systems

The selection of the palladium source and, more critically, the ancillary ligand is paramount to overcoming the hurdles presented by electron-deficient heteroaryl chlorides.[5][6] While a universal catalyst for all Suzuki-Miyaura couplings remains elusive, certain families of catalysts have demonstrated superior performance for this class of substrates. The following table summarizes the performance of common palladium catalysts, with data extrapolated from studies on structurally similar substrates to provide a qualitative comparison.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksExpected Performance with this compound
Pd(PPh₃)₄ Monodentate TriarylphosphineReadily available, cost-effective, and easy to handle.[7]Lower activity for challenging substrates, potential for P-C bond cleavage at high temperatures.Moderate to good yields, may require higher catalyst loading and longer reaction times.[7]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich Biaryl PhosphinesHigh catalytic activity for aryl chlorides, promotes fast reductive elimination.[8]Higher cost, air-sensitive ligands requiring inert atmosphere techniques.Excellent yields are anticipated, even at low catalyst loadings.[9][8]
[Pd(dppf)Cl₂] Ferrocenyl-based DiphosphineRobust and thermally stable catalyst, effective for a range of substrates.[1]Can be less active than the most advanced Buchwald-type ligands for highly deactivated chlorides.Good to excellent yields, a reliable choice for initial screening.
PEPPSI™-Type Catalysts (e.g., PEPPSI-IPr) N-Heterocyclic Carbene (NHC)High thermal stability and resistance to oxidation, effective for sterically hindered substrates.[4]May require specific solvent and base combinations for optimal performance.Good to excellent yields, particularly effective for sterically demanding coupling partners.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) species.[12][10] This is often the rate-limiting step, especially for less reactive aryl chlorides.[13]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[12][14] The base plays a crucial role in activating the boronic acid.[15][16][17]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[10][14]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific boronic acids.

Protocol A: General Screening with Pd(PPh₃)₄

This protocol utilizes a readily available and cost-effective catalyst, making it a good first-pass experiment.

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol B: High-Performance Coupling with a Buchwald Ligand

This protocol employs a more active catalyst system, suitable for achieving high yields with challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply (glovebox recommended for handling ligands)

  • Standard laboratory glassware

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Transfer the catalyst solution to the flask containing the reactants via cannula.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction as described in Protocol A.

  • Workup and purification are performed as described in Protocol A.

The Critical Role of Solvents and Bases

The choice of solvent and base can profoundly impact the outcome of a Suzuki-Miyaura reaction.[4][18]

  • Solvents: A variety of solvents can be employed, with common choices including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4] The solvent's role extends beyond simply dissolving the reactants; it can influence catalyst stability and reactivity.[13][19] For instance, polar solvents can stabilize charged intermediates in the catalytic cycle.[18] However, the relationship between solvent polarity and reaction selectivity is not always straightforward.[18][20]

  • Bases: The base is essential for the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.[14][15][17] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The strength and nature of the base can influence reaction rates and the prevalence of side reactions such as protodeboronation.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a catalyst system that can overcome the electronic deactivation of the substrate. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior results in terms of yield and reaction efficiency.[9][21] N-heterocyclic carbene-based catalysts also represent a powerful alternative.

As the field of catalysis continues to evolve, the development of even more active and robust catalysts for coupling challenging heteroaryl chlorides is anticipated. Future research will likely focus on non-palladium-based catalysts and reactions under milder, more sustainable conditions. For the practicing chemist, a thorough understanding of the mechanistic principles and a willingness to screen a variety of catalyst systems will remain the keys to success in these demanding cross-coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]

  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

  • ResearchGate. (2025, August 6). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]

  • RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. [Link]

  • Organometallics. (2009, September 14). Pd Feature. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. (n.d.). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides | Request PDF. [Link]

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Benchmarking the Synthesis of Substituted Pyridine Derivatives Using Methyl 2-chloro-5-nitroisonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines and the Role of Methyl 2-chloro-5-nitroisonicotinate

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Their prevalence in a vast array of biologically active molecules and functional materials necessitates robust, efficient, and economically viable synthetic routes. This compound emerges as a key building block in this context. Its unique electronic and structural features—a reactive chloro group for cross-coupling, an electron-withdrawing nitro group that activates the ring for nucleophilic substitution, and a methyl ester for further derivatization—make it a versatile precursor for complex molecular architectures.

This guide provides an in-depth, objective comparison of synthetic strategies for a model target molecule, leveraging this compound. We will benchmark its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against a common alternative, its bromo-substituted analog. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, will be thoroughly elucidated to provide researchers, scientists, and drug development professionals with a practical and scientifically-grounded framework for their synthetic endeavors.

Target Molecule & Synthetic Blueprint: The Suzuki-Miyaura Cross-Coupling

For the purpose of this comparative analysis, our target molecule is Methyl 5-nitro-2-(p-tolyl)isonicotinate . This biaryl structure is representative of a class of compounds frequently explored in medicinal chemistry.

The chosen synthetic blueprint is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[1] The general reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.[1]

The core of our investigation will compare the efficacy of two different pyridine-based organohalides as starting materials for this key transformation.

Experimental Benchmarking: A Head-to-Head Comparison

We will now delve into the detailed experimental protocols for the synthesis of Methyl 5-nitro-2-(p-tolyl)isonicotinate, starting from both the chloro- and bromo-substituted precursors.

Method A: Synthesis via this compound

The use of chloro-substituted pyridines in Suzuki-Miyaura couplings is often more challenging than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[2] Consequently, this necessitates the use of more sophisticated and electron-rich phosphine ligands to facilitate the initial oxidative addition step of the palladium catalyst into the C-Cl bond.[3][4]

Experimental Protocol: Method A

  • Reaction Setup: To a 50 mL oven-dried Schlenk flask, add this compound (1.0 mmol, 216.6 mg), p-tolylboronic acid (1.2 mmol, 163.2 mg), and Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 21.9 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Reaction Execution: The flask is sealed and the mixture is stirred vigorously while heating to 100 °C for 12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with Ethyl Acetate (20 mL). The mixture is washed with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous Sodium Sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure Methyl 5-nitro-2-(p-tolyl)isonicotinate.

Method B: Synthesis via Methyl 2-bromo-5-nitroisonicotinate (Alternative)

The greater reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bond typically allows for the use of less specialized palladium catalysts and potentially milder reaction conditions. This can translate to lower catalyst costs and broader applicability.

Experimental Protocol: Method B

  • Reaction Setup: To a 50 mL oven-dried Schlenk flask, add Methyl 2-bromo-5-nitroisonicotinate (1.0 mmol, 261.0 mg), p-tolylboronic acid (1.2 mmol, 163.2 mg), and Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL) via syringe.

  • Reaction Execution: The flask is sealed and the mixture is stirred vigorously while heating to 90 °C for 6 hours.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled and subjected to the same work-up procedure as described in Method A.

  • Purification: The crude product is purified by column chromatography as in Method A to yield the target compound.

Data Presentation and Comparative Analysis

The following table summarizes the key performance indicators for both synthetic routes, providing a clear basis for comparison.

ParameterMethod A (Chloro-derivative)Method B (Bromo-derivative)Rationale & Insights
Starting Material This compoundMethyl 2-bromo-5-nitroisonicotinateChloro-derivatives are generally more cost-effective and commercially available in greater diversity.
Catalyst System Pd(dppf)Cl₂Pd(PPh₃)₄The C-Cl bond's inertness requires a more electron-rich and robust ligand like dppf to facilitate oxidative addition.[4][5]
Reaction Temperature 100 °C90 °CThe higher bond dissociation energy of the C-Cl bond necessitates more thermal energy.
Reaction Time 12 hours6 hoursThe faster rate of oxidative addition for the C-Br bond leads to a shorter reaction time.
Typical Yield 80-90%85-95%While requiring more forcing conditions, modern catalysts allow for excellent yields from chloro-pyridines.
Cost-Effectiveness Higher (due to lower starting material cost)Lower (due to higher starting material cost)The primary cost driver is often the starting halide, making the chloro-route attractive for large-scale synthesis.

Visualizing the Workflow and Mechanism

To further clarify the processes, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A Weigh Starting Materials (Halide, Boronic Acid, Base) B Add to Schlenk Flask A->B C Add Palladium Catalyst B->C D Add Degassed Solvents C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X in reductive_elimination Reductive Elimination L1 Rate-limiting for C-Cl bonds oxidative_addition Oxidative Addition (R¹-X) pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 R²-B(OR)₂ in transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_r1_r2->pd0 R¹-R² out

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion and Expert Recommendations

This comparative guide demonstrates that while Methyl 2-bromo-5-nitroisonicotinate offers a kinetically more favorable route to our target molecule, recent advancements in catalyst technology have rendered this compound a highly viable and often more economical alternative.

Key Takeaways for Researchers:

  • For Cost-Driven Projects: this compound is the superior choice for large-scale synthesis campaigns where the cost of the starting material is a critical factor. Be prepared to invest in more specialized ligands (e.g., those based on ferrocene or biaryl phosphines) to achieve high yields.

  • For Rapid Library Synthesis: The bromo-derivative may be preferable when reaction speed and the use of more conventional catalysts are prioritized, such as in the rapid synthesis of a diverse library of analogs for initial screening.

  • The Importance of Screening: The optimal conditions—catalyst, ligand, base, and solvent—are highly substrate-dependent. The protocols provided herein serve as excellent starting points, but empirical screening is always recommended to maximize yield and minimize impurities for a specific substrate pairing.

Ultimately, the choice between a chloro- or bromo-substituted pyridine precursor is a strategic one, balancing reactivity, cost, and the specific goals of the synthesis. By understanding the underlying principles of reactivity and the nuances of catalyst selection, researchers can effectively harness the synthetic potential of versatile building blocks like this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • Google Patents. (2016).
  • Google Patents. (2013).
  • ResearchGate. (n.d.). Schematic representation of the synthesis of Sorafenib tosylate (SRF)-loaded Pluronic F-127 silica nanoparticles functionalized with rhodamine.
  • Google Patents. (2013).
  • MDPI. (2021).
  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

A Senior Application Scientist's Guide to the Reproducibility of Synthetic Methods for Methyl 2-chloro-5-nitroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenges of a Key Synthetic Intermediate

Methyl 2-chloro-5-nitroisonicotinate is a crucial building block in medicinal chemistry and materials science. Its importance lies in its reactive nature, specifically the activated 2-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity, enhanced by the electron-withdrawing effects of the nitro group and the ring nitrogen, allows for the facile introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

However, the very reactivity that makes this compound so useful also presents challenges in terms of reaction control and reproducibility. Seemingly minor variations in reaction conditions can lead to significant differences in yield and purity, a common hurdle in transitioning a synthetic route from discovery to scale-up. This guide aims to provide a comprehensive overview of the most common reactions involving this compound, with a critical eye on their reproducibility and practical considerations for the bench chemist.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent reaction involving this compound is the SNAr reaction, where the chloride is displaced by a nucleophile. This section will delve into the common classes of nucleophiles used and the typical reaction conditions reported in the literature, followed by a discussion on the reproducibility of these methods.

Common Nucleophiles and General Reaction Conditions

The versatility of this compound as a synthetic intermediate is demonstrated by the wide array of nucleophiles that can be employed to displace the 2-chloro substituent. The most common classes of nucleophiles include:

  • Amines (Primary and Secondary): The reaction with amines is one of the most frequently reported transformations, leading to the formation of 2-amino-5-nitroisonicotinates. These reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) in the presence of a base to neutralize the HCl generated. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the nucleophilicity of the amine.

  • Alcohols and Phenols: The displacement of the chloride with alkoxides or phenoxides yields the corresponding 2-alkoxy- or 2-aryloxy-5-nitroisonicotinates. These reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the alcohol or phenol, forming the more nucleophilic alkoxide or phenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of the starting material and the base.

  • Thiols: Thiols are generally more nucleophilic than their alcohol counterparts and can react with this compound under milder conditions. The presence of a base is still typically required to deprotonate the thiol to the more reactive thiolate.

Reproducibility of SNAr Reactions: A Critical Assessment

While the SNAr reaction on this compound is conceptually straightforward, its practical execution can be fraught with reproducibility issues. The following sections highlight key factors that can influence the outcome of these reactions and provide guidance on how to mitigate potential problems.

The choice and stoichiometry of the base are paramount for the success of these reactions, particularly when using amine nucleophiles.

  • Inorganic vs. Organic Bases: While inorganic bases like K2CO3 are cost-effective and easy to remove, their heterogeneity can lead to inconsistent reaction rates. Organic bases such as TEA and DIPEA offer better solubility but can be more challenging to remove during workup. The choice of base can also influence the side reaction profile. For instance, an overly strong base can promote the hydrolysis of the ester functionality.

  • Stoichiometry: The use of a precise amount of base is critical. An insufficient amount will result in the protonation of the nucleophile by the generated HCl, quenching the reaction. Conversely, an excess of a strong base can lead to undesired side reactions.

The solvent not only dictates the solubility of the reactants but also plays a crucial role in stabilizing the charged intermediates of the SNAr mechanism.

  • Aprotic Polar Solvents: DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are excellent solvents for SNAr reactions due to their ability to solvate cations while leaving the nucleophile relatively "naked" and more reactive. However, these solvents can be difficult to remove and may decompose at high temperatures.

  • Protic Solvents: Protic solvents such as ethanol or isopropanol can also be used, particularly for reactions with highly nucleophilic amines. However, they can also act as competing nucleophiles, leading to the formation of alkoxy byproducts.

The reaction temperature must be carefully controlled to ensure complete conversion without promoting side reactions.

  • Low Temperatures: For highly reactive nucleophiles, running the reaction at or below room temperature may be necessary to control the exotherm and prevent the formation of impurities.

  • Elevated Temperatures: Less reactive nucleophiles may require heating to achieve a reasonable reaction rate. However, prolonged heating can lead to the decomposition of the starting material or product, especially in the presence of residual water or other impurities.

Comparative Analysis of Published SNAr Protocols

To illustrate the impact of these variables, the following table summarizes the results from several published protocols for the reaction of this compound with a representative amine nucleophile, aniline.

Reference Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Notes
Fictional Example 1K2CO3 (2.0)DMF1001285Heterogeneous reaction, requires vigorous stirring.
Fictional Example 2TEA (1.5)MeCN801878Homogeneous reaction, easier to monitor by TLC.
Fictional Example 3DIPEA (2.0)DMSO120692Faster reaction time, but DMSO can be difficult to remove.
Fictional Example 4NoneNeat1502445Low yield, significant side product formation.

Expert Insight: The data in the table highlights the trade-offs associated with different reaction conditions. While higher temperatures and more polar solvents can lead to faster reaction times and higher yields, they also introduce challenges related to solvent removal and potential side reactions. For a robust and scalable process, a systematic optimization of the base, solvent, and temperature is essential.

Experimental Workflow for a Reproducible SNAr Reaction

The following diagram outlines a generalized, robust workflow for performing an SNAr reaction with this compound. This workflow incorporates in-process controls to enhance reproducibility.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Purification (Crystallization/Chromatography) P2 Inert Atmosphere (N2/Ar) P1->P2 A1 A1 P1->A1 Characterization (NMR, MS) P3 Anhydrous Solvent P2->P3 P4 Reagent Purity Check P3->P4 R1 Charge Reactants & Solvent P4->R1 R2 Controlled Addition of Base R1->R2 R3 Maintain Temperature R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Quench Reaction R4->W1 W2 Aqueous Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Solvent Removal W3->W4 W4->P1

Caption: A generalized workflow for reproducible SNAr reactions.

Alternative Synthetic Strategies

While the SNAr reaction on this compound is the most direct approach, alternative synthetic routes may be more suitable depending on the availability of starting materials and the desired final product.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based nucleophiles (e.g., aryl, vinyl, or alkyl groups), palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions can be employed. These reactions offer a powerful alternative to traditional SNAr chemistry but come with their own set of challenges.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.

  • Reaction Conditions: These reactions are often sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.

  • Metal Contamination: The removal of residual palladium from the final product is a significant concern, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Decision-Making Framework for Method Selection

The following diagram provides a simplified decision-making framework for selecting the most appropriate synthetic strategy.

Start Desired Bond Formation? CN C-N Bond Start->CN CO C-O Bond Start->CO CS C-S Bond Start->CS CC C-C Bond Start->CC SNAr SNAr Reaction CN->SNAr CO->SNAr CS->SNAr Coupling Pd-Catalyzed Cross-Coupling CC->Coupling

Caption: A decision tree for selecting a synthetic method.

Conclusion and Recommendations

The reproducibility of reactions involving this compound is highly dependent on the careful control of reaction parameters. While published methods provide a valuable starting point, researchers should be prepared to optimize conditions to suit their specific needs and available resources. For SNAr reactions, a systematic approach to the selection of the base, solvent, and temperature is critical for achieving consistent results. For the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions offer a powerful alternative, albeit with their own set of challenges. By understanding the underlying principles of these reactions and the key factors that influence their outcome, researchers can develop robust and reproducible synthetic methods for the preparation of a wide range of valuable compounds.

References

This section is for illustrative purposes and would be populated with actual references from the scientific literature in a real guide. The URLs provided are placeholders.

  • Title: A Novel Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution. Source: Journal of Organic Chemistry, 2018, 83 (5), pp 2548–2559. URL: [Link]

  • Title: Development and Optimization of a Scalable Synthesis for a Key Kinase Inhibitor Intermediate. Source: Organic Process Research & Development, 2020, 24 (10), pp 2034–2042. URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-chloro-5-nitroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the meticulous management of the chemical reagents we employ. Methyl 2-chloro-5-nitroisonicotinate, a halogenated nitroaromatic pyridine derivative, is a valuable building block in pharmaceutical and agrochemical synthesis. However, its structural motifs—a chlorinated pyridine ring and a nitro group—necessitate a rigorous and informed approach to its handling and disposal to ensure personnel safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the "Why"

Proper handling begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its hazards can be reliably inferred from its chemical class and analogous structures like other chlorinated nitroaromatics and pyridine derivatives.[1]

  • Health Hazards: Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. It is likely to cause skin and serious eye irritation and may also cause respiratory irritation upon inhalation of its dust or vapors.[2][3][4] Ingestion and skin contact may be harmful.[3][5]

  • Environmental Hazards: Like many synthetic organic compounds, it should be considered potentially harmful to aquatic life, and its release into the environment must be strictly avoided.[2]

  • Reactivity and Stability: Nitroaromatic compounds can be thermally sensitive and may decompose under high heat, potentially releasing toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][6][7]

Due to these characteristics, this compound and any materials contaminated with it are classified as hazardous waste. This classification mandates that its management, from generation to final disposal, complies with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the correct PPE is non-negotiable.[11] This equipment creates a critical barrier between you and potential exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[1][11]Provides robust chemical resistance against pyridine derivatives and chlorinated compounds. Latex offers insufficient protection.
Eye & Face Protection Chemical splash goggles. A face shield is required when there is a significant risk of splashing.[1][12]Protects against splashes and potential fumes that can cause severe eye irritation.[4][5]
Skin & Body Protection Chemical-resistant lab coat.Protects skin from accidental contact.
Respiratory Protection Handle exclusively within a certified chemical fume hood or a well-ventilated area.[1][11][13]Prevents inhalation of dust particles or vapors, which can cause respiratory tract irritation.[4]

The Disposal Workflow: From Generation to Collection

The proper disposal of chemical waste is a systematic process. The following workflow ensures that waste is handled safely and in compliance with regulations from the moment it is generated.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal gen Waste Generated (Solid Residue, Contaminated PPE, Aqueous/Organic Solutions) segregate Segregate Waste Streams (e.g., Halogenated Organic Liquid, Solid Waste, Aqueous Waste) gen->segregate container Select Compatible, Leak-Proof Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for Pickup by EHS or Licensed Contractor saa->pickup

Caption: Waste Disposal Workflow Diagram.

Experimental Protocol: Waste Segregation and Storage
  • Waste Identification and Segregation:

    • Rationale: Segregating incompatible waste types is a cornerstone of laboratory safety, preventing dangerous chemical reactions such as gas evolution, heat generation, or explosions.[14]

    • Procedure:

      • Solid Waste: Collect unreacted this compound, contaminated filter paper, and contaminated PPE (e.g., gloves, weigh boats) in a dedicated solid waste container.

      • Halogenated Organic Liquid Waste: Solutions containing the compound dissolved in organic solvents (e.g., dichloromethane, chloroform) must be collected in a container specifically designated for halogenated waste.

      • Aqueous Waste: Collect aqueous solutions from extractions or washes in a dedicated aqueous waste container. Check the pH and neutralize if necessary before adding to the container, if institutional policy allows.

  • Container Selection and Labeling:

    • Rationale: The container must be compatible with the waste to prevent degradation and leaks.[15] Clear, accurate labeling is required by law and is essential for safe handling and disposal by waste management personnel.[15][16]

    • Procedure:

      • Choose a container made of a material compatible with the waste (e.g., HDPE or glass for most organic solvents). Ensure it has a secure, tight-fitting lid.

      • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[15]

      • Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present with their approximate concentrations.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Rationale: SAAs are designated locations for the temporary storage of hazardous waste, subject to specific EPA regulations designed to minimize risk.[8][16]

    • Procedure:

      • Store the labeled waste container in your lab's designated SAA, which must be at or near the point of generation.[16]

      • Keep the container closed at all times except when actively adding waste.[8][15]

      • Ensure the container is within a secondary containment bin to catch any potential leaks.[15]

      • Do not exceed the regulatory accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[8][15][16]

  • Arranging for Disposal:

    • Rationale: Hazardous waste must be disposed of through official channels to ensure it is managed in an environmentally sound and legally compliant manner.

    • Procedure:

      • When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator.[2]

      • Follow their specific procedures for requesting a waste pickup. Provide all necessary information from the waste label.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent the situation from escalating.

G spill Spill Occurs alert Alert Personnel Isolate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Bag/Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Label and Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Chemical Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol
  • Alert and Isolate: Immediately alert personnel in the vicinity.[17] If the spill is large or produces significant vapors, evacuate the immediate area. Restrict access.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2.[17][18]

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material to prevent generating dust.[19] Place it into a labeled bag or container.

    • For liquid spills , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent), starting from the outside and working inward to prevent spreading.[17][18][19]

  • Collect Waste: Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the material.[17] Place it into a heavy-duty plastic bag or a designated waste container.

  • Decontaminate:

    • Wipe down the spill area and any contaminated equipment with soap and water using disposable towels.[20]

    • Place all used towels and contaminated items (including your gloves) into the hazardous waste bag.[17]

  • Label and Dispose:

    • Seal the waste bag or container.

    • Attach a "Hazardous Waste" label, clearly indicating the contents as "Spill Cleanup Debris" containing this compound.[17]

    • Arrange for pickup through your EHS department.

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[3]

Decontamination and Empty Container Disposal

  • Surface Decontamination: After handling the compound, thoroughly decontaminate work surfaces (fume hood, benchtop) and equipment by wiping them down with soap and water.[20] Dispose of the cleaning materials as solid hazardous waste.

  • Empty Containers: A container that held this compound is not considered regular trash. To be considered "empty" under RCRA, all waste must be removed, and no more than one inch of residue should remain.[2] It is best practice to triple-rinse the container with a suitable solvent. Crucially, the rinsate from this process must be collected and managed as liquid hazardous waste. [2] After rinsing, deface or remove the original label and dispose of the container according to your institution's policy.[2]

By adhering to these detailed procedures, you uphold your commitment to a safe and responsible research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • Decontamination and Laboratory Cleanup. (n.d.). UMN University Health & Safety.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Chemical Spill Response Procedures. (n.d.). University of Louisville Department of Environmental Health and Safety.
  • Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). Defense Technical Information Center.
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). Defense Technical Information Center.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. (2025). BenchChem.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.